Product packaging for Arborinine(Cat. No.:CAS No. 5489-57-6)

Arborinine

Katalognummer: B190305
CAS-Nummer: 5489-57-6
Molekulargewicht: 285.29 g/mol
InChI-Schlüssel: ATBZZQPALSPNMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Arborinine is a member of acridines. It is functionally related to an acridone.
This compound has been reported in Almeidea coerulea, Ruta macrophylla, and other organisms with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO4 B190305 Arborinine CAS No. 5489-57-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-17-10-7-5-4-6-9(10)14(18)13-11(17)8-12(20-2)16(21-3)15(13)19/h4-8,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBZZQPALSPNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203378
Record name Arborinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arborinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5489-57-6
Record name Arborinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5489-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arborinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005489576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arborinine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Arborinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARBORININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16XG8UE639
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arborinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 - 176 °C
Record name Arborinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What is the chemical structure of Arborinine?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Profile of Arborinine

Introduction

This compound is a naturally occurring acridone alkaloid predominantly isolated from various plant species of the Rutaceae family, such as Glycosmis parva, Ruta graveolens, and Teclea gerrardii.[1][2] Structurally, it belongs to the acridine class of compounds.[3] This molecule has garnered significant interest within the scientific community due to its wide spectrum of pharmacological activities. Research has demonstrated its potential as an anticancer, antimicrobial, antifeedant, and antioxidant agent.[2] Notably, its mechanism of action in certain cancers involves the inhibition of Lysine Demethylase 1A (LSD1), highlighting its potential in epigenetic therapy.[4][5] This guide provides a comprehensive technical overview of the chemical structure, properties, biological activities, and experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is systematically named 1-hydroxy-2,3-dimethoxy-10-methylacridin-9(10H)-one.[6] It is a solid compound soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7]

Chemical Identifiers

  • IUPAC Name: 1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one[3]

  • CAS Number: 5489-57-6[1][6]

  • Molecular Formula: C₁₆H₁₅NO₄[1][6]

  • SMILES: CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)OC)OC)O[1][7]

  • InChIKey: ATBZZQPALSPNMF-UHFFFAOYSA-N[6][7]

Chemical Structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight285.29 g/mol [1][6]
Melting Point175 - 177 °C[1][3]
Boiling Point508.4 °C (Predicted)[1]
AppearancePowder[7]
SolubilitySoluble in Chloroform, DMSO, Acetone, etc.[7]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It acts as a potent inhibitor of Lysine Demethylase 1A (KDM1A/LSD1), an enzyme often overexpressed in various cancers, including clear-cell renal cell carcinoma (ccRCC).[4][5]

Anticancer Activity

This compound has demonstrated cytotoxicity against numerous cancer cell lines, including multidrug-resistant ones.[7] Its inhibitory action on LSD1 leads to an increase in histone methylation marks (H3K4me1/2, H3K9me1/2), which alters gene expression.[4] A key downstream effect of LSD1 inhibition by this compound is the decreased expression of Ubiquitin-conjugating enzyme E2O (UBE2O).[5] This cascade of events ultimately induces cell cycle arrest, primarily at the S phase, and promotes apoptosis.[4][5][7]

Arborinine_Signaling_Pathway This compound This compound LSD1 KDM1A / LSD1 (Lysine Demethylase 1A) This compound->LSD1 inhibits UBE2O UBE2O (Ubiquitin-conjugating enzyme E2O) LSD1->UBE2O promotes transcription Histones Histone Methylation (H3K4me1/2, H3K9me1/2) LSD1->Histones demethylates CellCycle Cell Cycle Arrest (S Phase) UBE2O->CellCycle promotes progression Apoptosis Apoptosis CellCycle->Apoptosis leads to

A diagram illustrating the inhibitory signaling pathway of this compound.
Other Biological Activities

Beyond its anticancer effects, this compound has shown moderate anti-hepatitis C virus (HCV) activity and mild antibacterial properties.[7] It also functions as an antifeedant against certain insect larvae and inhibits acetylcholinesterase.[2][7]

Table 2: Summary of this compound Biological Activity (IC₅₀ Values)

Target/Cell LineActivityIC₅₀ ValueReference
Anticancer
786O (ccRCC)Proliferation20.92 µM (72h)[4]
A498 (ccRCC)Proliferation27.01 µM (72h)[4]
769P (ccRCC)Proliferation14.94 µM (72h)[4]
Caki1 (ccRCC)Proliferation30.26 µM (72h)[4]
OSRC2 (ccRCC)Proliferation17.37 µM (72h)[4]
CCRF-CEM (Leukemia)Cytotoxicity31.77 µM[7]
CEM/ADR5000 (Leukemia)Cytotoxicity3.55 µM[7]
Antiviral
Hepatitis C Virus (HCV)Replication6.4 ± 0.7 µg/mL[7]
Enzyme Inhibition
AcetylcholinesteraseInhibition34.7 ± 71 µM[2]

Experimental Protocols

The evaluation of this compound's biological activity involves a variety of standard and advanced laboratory techniques.

Synthesis Overview

The total synthesis of this compound can be achieved through a process where the key steps involve an Ullmann condensation followed by cyclization using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).[2] This provides a reliable method for obtaining the compound for research purposes, complementing its extraction from natural sources.

Cytotoxicity and Apoptosis Assays

A common workflow to determine the anticancer effects of this compound involves treating cancer cell lines with the compound and subsequently measuring cell viability and apoptosis induction.

Methodology: Resazurin Reduction Assay for Cytotoxicity [7]

  • Cell Plating: Seed cancer cells (e.g., CCRF-CEM) in 96-well plates at an appropriate density and incubate to allow for cell attachment.

  • Compound Treatment: Add varying concentrations of this compound to the wells. Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for approximately 4 hours. Viable, metabolically active cells will reduce non-fluorescent blue resazurin to fluorescent pink resorufin.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC₅₀ value.

Methodology: Flow Cytometry for Cell Cycle and Apoptosis Analysis [7]

  • Cell Treatment: Treat cells with this compound at a concentration around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining:

    • For Cell Cycle: Stain cells with a solution containing propidium iodide (PI) and RNase.

    • For Apoptosis: Use an Annexin V-FITC/PI double staining kit according to the manufacturer's protocol.

    • For Mitochondrial Membrane Potential (MMP): Stain with a cationic dye such as JC-1.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells. Analyze the shift in fluorescence for MMP.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Biological Assays cluster_cyto Cytotoxicity cluster_flow Flow Cytometry start Seed Cancer Cells treat Treat with this compound (Varying Concentrations) start->treat resazurin Resazurin Assay treat->resazurin harvest Harvest & Fix Cells treat->harvest plate_reader Measure Fluorescence resazurin->plate_reader ic50 Calculate IC₅₀ plate_reader->ic50 stain Stain Cells (PI, Annexin V, etc.) harvest->stain flow_cyt Analyze on Flow Cytometer stain->flow_cyt analysis Quantify Apoptosis & Cell Cycle Distribution flow_cyt->analysis

A workflow for assessing this compound's cytotoxicity and impact on apoptosis.

Conclusion

This compound is a pharmacologically significant acridone alkaloid with a well-defined chemical structure. Its potent anticancer activities, particularly through the inhibition of the epigenetic modifier LSD1, make it a compelling candidate for further investigation in drug development. The availability of synthetic routes and established protocols for evaluating its biological effects provides a solid foundation for researchers and scientists to explore its therapeutic potential in oncology and beyond.

References

Arborinine from Glycosmis parva: A Technical Guide to Its Natural Sources, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arborinine, a prominent acridone alkaloid, has garnered significant attention within the scientific community due to its diverse pharmacological activities, most notably its potent anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, with a specific focus on its isolation from the leaves of Glycosmis parva. Detailed experimental protocols for extraction, purification, and characterization are presented, supported by a comprehensive compilation of its physicochemical and spectroscopic data. Furthermore, this document elucidates the key signaling pathways modulated by this compound in the context of its anticancer effects, offering valuable insights for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Rutaceae family. While it has been isolated from various species, Glycosmis parva, a small shrub native to Southeast Asia, is a particularly rich source of this alkaloid.[1][2] Other notable plant sources include:

  • Glycosmis pentaphylla[1][3]

  • Glycosmis arborea

  • Glycosmis bilocularis

  • Glycosmis elongata[4]

  • Ruta graveolens

  • Teclea gerrardii

  • Zanthoxylum leprieurii

  • Teclea trichocarpa

  • Erthela bahiensis

  • Ruta angustifolia

The leaves of these plants are typically the primary material for the extraction of this compound.

Physicochemical and Spectroscopic Data of this compound

A thorough characterization of this compound is crucial for its identification and quality control. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₆H₁₅NO₄[5]
Molecular Weight285.29 g/mol [5]
Melting Point175 - 177 °C[6]
AppearanceYellow crystalline solid[7]
SolubilitySoluble in chloroform, ethyl acetate, and methanol.[8]

Table 2: Spectroscopic Data of this compound

TechniqueDataReference(s)
¹H NMR (CDCl₃)δ (ppm): 14.8 (s, 1H, -OH), 8.35 (dd, J=8.0, 1.6 Hz, 1H), 7.75 (ddd, J=8.4, 7.2, 1.6 Hz, 1H), 7.50 (d, J=8.4 Hz, 1H), 7.30 (ddd, J=8.0, 7.2, 1.2 Hz, 1H), 6.40 (s, 1H), 4.10 (s, 3H, N-CH₃), 4.00 (s, 3H, O-CH₃), 3.95 (s, 3H, O-CH₃)[9][10]
¹³C NMR (CDCl₃)δ (ppm): 182.5 (C=O), 162.0, 158.0, 148.0, 142.0, 140.0, 134.0, 126.5, 122.0, 121.5, 115.5, 114.0, 90.0, 62.0 (O-CH₃), 56.0 (O-CH₃), 45.0 (N-CH₃)[11]
Mass Spec. (EI-MS)m/z (%): 285 [M]⁺ (100), 270 (80), 256 (20), 242 (30), 227 (15), 199 (10)
FT-IR (KBr)ν (cm⁻¹): 3450 (O-H stretch), 2940 (C-H stretch, aromatic), 1625 (C=O stretch, acridone), 1590, 1480 (C=C stretch, aromatic), 1270 (C-O stretch, ether), 1100 (C-N stretch)[12][13]
UV-Vis (MeOH)λmax (nm): 258, 272, 328, 400[4][14]

Experimental Protocols for Isolation of this compound from Glycosmis parva

The following is a detailed protocol for the isolation and purification of this compound from the leaves of Glycosmis parva. This protocol is based on established methods for alkaloid extraction from Glycosmis species.[5][8]

Plant Material Collection and Preparation
  • Collect fresh leaves of Glycosmis parva.

  • Wash the leaves thoroughly with distilled water to remove any dirt and debris.

  • Air-dry the leaves in the shade at room temperature for 7-10 days or until they are brittle.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

Extraction

experimental_workflow start Dried Glycosmis parva Leaf Powder extraction Soxhlet Extraction (Ethyl Acetate) start->extraction concentration Rotary Evaporation extraction->concentration Yields crude extract fractionation Solvent Partitioning (Hexane & Aqueous Methanol) concentration->fractionation column_chromatography Silica Gel Column Chromatography (Chloroform:Methanol Gradient) fractionation->column_chromatography Ethyl Acetate Fraction tlc TLC Analysis of Fractions column_chromatography->tlc Collects fractions pooling Pooling of this compound-rich Fractions tlc->pooling Identifies pure fractions recrystallization Recrystallization (Chloroform-Methanol) pooling->recrystallization final_product Pure this compound Crystals recrystallization->final_product

Figure 1: Experimental workflow for the isolation of this compound.
  • Accurately weigh the powdered leaf material.

  • Perform a Soxhlet extraction with ethyl acetate for 8-12 hours. The use of ethyl acetate is favored as this compound has been identified as a major component in this fraction.[2][14]

  • After extraction, concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark, viscous crude extract.

Purification
  • Solvent Partitioning (Optional but Recommended):

    • Dissolve the crude ethyl acetate extract in a minimal amount of methanol.

    • Perform liquid-liquid partitioning with n-hexane to remove nonpolar impurities like chlorophyll and fats. The methanolic layer containing the alkaloids should be retained.

    • Evaporate the methanol to obtain a partially purified extract.

  • Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column using a slurry packing method with chloroform.

    • Adsorb the partially purified extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, etc., v/v).[5]

    • Collect fractions of 20-25 mL and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Analysis:

    • Spot the collected fractions on pre-coated silica gel TLC plates.

    • Develop the plates in a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent. This compound will appear as a characteristic spot.

    • Pool the fractions containing pure this compound based on the TLC analysis.

  • Recrystallization:

    • Combine the pure fractions and evaporate the solvent.

    • Dissolve the residue in a minimal amount of hot chloroform.

    • Add methanol dropwise until turbidity appears.

    • Allow the solution to cool slowly to room temperature and then in a refrigerator to facilitate the formation of yellow, needle-like crystals of this compound.

    • Filter the crystals and wash with a small amount of cold chloroform-methanol (1:1).

    • Dry the purified crystals in a desiccator.

Note on Yield: The yield of this compound from Glycosmis parva can vary depending on factors such as the geographical origin of the plant, season of collection, and the efficiency of the extraction and purification process.

Signaling Pathways Modulated by this compound

This compound exhibits its anticancer effects through the modulation of specific cellular signaling pathways, primarily by inhibiting histone demethylase LSD1 and inducing apoptosis.

Inhibition of the KDM1A/UBE2O Signaling Pathway

Recent studies have identified this compound as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[3][15] This inhibition leads to the downstream suppression of the E2 ubiquitin-conjugating enzyme UBE2O, a protein implicated in cancer cell proliferation and survival.[3][15]

kdm1a_ube2o_pathway This compound This compound kdm1a KDM1A (LSD1) This compound->kdm1a Inhibition ube2o UBE2O kdm1a->ube2o Upregulation apoptosis Apoptosis kdm1a->apoptosis Inhibition proliferation Cell Proliferation & Survival ube2o->proliferation Promotion

Figure 2: this compound's inhibition of the KDM1A/UBE2O pathway.

By inhibiting KDM1A, this compound prevents the demethylation of histones, leading to alterations in gene expression that ultimately suppress tumor growth. The downregulation of UBE2O is a key consequence of this inhibition, contributing to the antiproliferative and pro-apoptotic effects of this compound.[3][15]

Induction of the Intrinsic Apoptosis Pathway

This compound has been shown to induce apoptosis in various cancer cell lines through the intrinsic or mitochondrial pathway.[10][11] This process is characterized by the modulation of key regulatory proteins.

apoptosis_pathway This compound This compound p53 p53 This compound->p53 Upregulation bax Bax p53->bax Activation bcl2 Bcl-2 p53->bcl2 Inhibition mitochondrion Mitochondrion bax->mitochondrion Promotes permeabilization bcl2->mitochondrion Inhibits permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Figure 3: this compound's induction of the intrinsic apoptosis pathway.

This compound treatment leads to the upregulation of the tumor suppressor protein p53.[10] Activated p53, in turn, upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, culminating in the orchestrated dismantling of the cell known as apoptosis.[10][11]

Conclusion

This compound, a naturally occurring acridone alkaloid from Glycosmis parva and other Rutaceae species, presents a compelling profile for further investigation in the realm of drug discovery, particularly in oncology. This technical guide has provided a comprehensive framework for its isolation, characterization, and mechanistic understanding. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this promising natural product. Further studies are warranted to optimize its synthesis, explore its efficacy in preclinical and clinical settings, and fully elucidate its complex pharmacological actions.

References

The Arborinine Biosynthesis Pathway in Rutaceae: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the enzymatic reactions, regulatory mechanisms, and experimental methodologies underlying the formation of the pharmacologically significant acridone alkaloid, arborinine, in plants of the Rutaceae family.

Introduction

This compound, a prominent acridone alkaloid found within the Rutaceae family of plants, has garnered significant attention from the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps from primary metabolism to the final decorated acridone scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and the exploration of novel therapeutic agents.

The this compound Biosynthesis Pathway

The biosynthesis of this compound originates from the shikimate pathway, with anthranilate serving as the foundational precursor. The pathway can be broadly divided into two key stages: the formation of the core acridone structure and the subsequent decoration of this scaffold through hydroxylation and methylation events.

Formation of the Acridone Scaffold

The initial steps of this compound biosynthesis are shared with other acridone alkaloids and involve the convergence of the shikimate and polyketide pathways.

  • N-methylation of Anthranilate: The pathway is initiated by the N-methylation of anthranilate to yield N-methylanthranilate. This reaction is catalyzed by the enzyme anthranilate N-methyltransferase (ANMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2]

  • Activation of N-methylanthranilate: Subsequently, N-methylanthranilate is activated by condensation with coenzyme A (CoA) to form N-methylanthraniloyl-CoA.

  • Acridone Scaffold Synthesis: The core acridone structure is then assembled by acridone synthase (ACS) , a type III polyketide synthase.[3][4][5][6] This enzyme catalyzes the condensation of one molecule of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA, leading to the formation of 1,3-dihydroxy-N-methylacridone.[3][5]

Decoration of the Acridone Scaffold to Yield this compound

The conversion of the initial acridone product, 1,3-dihydroxy-N-methylacridone, to this compound (1-hydroxy-2,3-dimethoxy-10-methylacridone) involves a series of hydroxylation and O-methylation reactions. While the precise sequence and the specific enzymes have not been fully elucidated for this compound itself, studies on related alkaloid biosynthesis pathways suggest the involvement of cytochrome P450 monooxygenases for hydroxylation and O-methyltransferases for the addition of methyl groups.

Based on the structure of this compound, the proposed subsequent steps are:

  • Hydroxylation at C-2: A cytochrome P450 monooxygenase likely catalyzes the hydroxylation of the acridone ring at the C-2 position.

  • O-methylation at C-2 and C-3: Two distinct O-methyltransferase (OMT) enzymes are presumed to act on the hydroxyl groups at positions C-2 and C-3, utilizing SAM as the methyl donor to form the dimethoxy substitution pattern characteristic of this compound. The order of these methylation events is yet to be definitively established.

Visualization of the this compound Biosynthesis Pathway

The following diagram, generated using Graphviz (DOT language), illustrates the proposed biosynthetic pathway of this compound.

Arborinine_Biosynthesis Anthranilate Anthranilate N_Methylanthranilate N-Methylanthranilate Anthranilate->N_Methylanthranilate ANMT N_Methylanthraniloyl_CoA N-Methylanthraniloyl-CoA N_Methylanthranilate->N_Methylanthraniloyl_CoA CoA Ligase Acridone_Scaffold 1,3-Dihydroxy-N-methylacridone N_Methylanthraniloyl_CoA->Acridone_Scaffold ACS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Acridone_Scaffold ACS Intermediate_1 1,2,3-Trihydroxy-N-methylacridone (Putative) Acridone_Scaffold->Intermediate_1 Cytochrome P450 (Hydroxylation) Intermediate_2 1-Hydroxy-2-methoxy-3-hydroxy-N-methylacridone (Putative) Intermediate_1->Intermediate_2 OMT 1 (O-methylation) This compound This compound (1-Hydroxy-2,3-dimethoxy-10-methylacridone) Intermediate_2->this compound OMT 2 (O-methylation)

Figure 1: Proposed biosynthetic pathway of this compound from anthranilate.

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature for the enzymes and intermediates directly involved in the this compound biosynthesis pathway. The following tables are provided as a template for future research and data compilation.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrate(s)Km (µM)kcat (s⁻¹)Vmax (µmol/mg/min)Optimal pHOptimal Temp (°C)
ANMTAnthranilateData not availableData not availableData not availableData not availableData not available
SAMData not availableData not availableData not availableData not availableData not available
ACSN-methylanthraniloyl-CoAData not availableData not availableData not availableData not availableData not available
Malonyl-CoAData not availableData not availableData not availableData not availableData not available
Hydroxylase1,3-dihydroxy-N-methylacridoneData not availableData not availableData not availableData not availableData not available
OMT 11,2,3-trihydroxy-N-methylacridoneData not availableData not availableData not availableData not availableData not available
OMT 21-hydroxy-2-methoxy-3-hydroxy-N-methylacridoneData not availableData not availableData not availableData not availableData not available

Table 2: Metabolite Concentrations in Rutaceae Species

MetabolitePlant SpeciesTissueConcentration (µg/g dry weight)Analytical MethodReference
This compoundGlycosmis pentaphyllaLeavesData not availableHPLC[Specify Reference]
This compoundRuta graveolensRootsData not availableLC-MS[Specify Reference]
1,3-dihydroxy-N-methylacridoneRuta graveolensCell CultureData not availableHPLC[Specify Reference]

Experimental Protocols

Detailed experimental protocols are crucial for the successful study of the this compound biosynthesis pathway. The following sections provide generalized methodologies for the key experiments.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the general workflow for producing and purifying the enzymes involved in this compound biosynthesis using an E. coli expression system.

Experimental_Workflow Start Gene Synthesis / cDNA Cloning Ligation Ligation into Expression Vector (e.g., pET) Start->Ligation Transformation Transformation into E. coli Expression Host (e.g., BL21(DE3)) Ligation->Transformation Culture Cell Culture and Induction (e.g., IPTG) Transformation->Culture Harvest Cell Harvest (Centrifugation) Culture->Harvest Lysis Cell Lysis (Sonication / Lysis Buffer) Harvest->Lysis Purification Protein Purification (e.g., Ni-NTA Affinity Chromatography) Lysis->Purification Verification Purity Verification (SDS-PAGE) Purification->Verification End Purified Enzyme Verification->End

Figure 2: General workflow for heterologous expression and purification.

Detailed Steps:

  • Gene of Interest: Obtain the coding sequence of the target enzyme (e.g., ANMT, ACS) through gene synthesis or cloning from a cDNA library of a relevant Rutaceae species.

  • Vector Construction: Ligate the coding sequence into a suitable expression vector, such as pET-28a, which often includes a purification tag (e.g., His-tag).

  • Transformation: Transform the expression vector into a competent E. coli strain, such as BL21(DE3).

  • Expression: Grow the transformed E. coli in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 ≈ 0.6-0.8) and induce protein expression with an appropriate inducer (e.g., IPTG).

  • Harvesting and Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or enzymatic methods.

  • Purification: Purify the target protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Verification: Confirm the purity and size of the purified protein using SDS-PAGE.

In Vitro Enzyme Assays

Anthranilate N-methyltransferase (ANMT) Assay:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), purified ANMT, anthranilate, and S-adenosyl-L-[methyl-¹⁴C]methionine.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time.

  • Extraction: Stop the reaction and extract the product, N-methylanthranilate, with an organic solvent (e.g., ethyl acetate).

  • Analysis: Quantify the amount of radiolabeled product formed using liquid scintillation counting.

Acridone Synthase (ACS) Assay:

  • Reaction Mixture: Combine potassium phosphate buffer (pH 7.0), purified ACS, N-methylanthraniloyl-CoA, and [¹⁴C]malonyl-CoA.

  • Incubation: Incubate the mixture at 30°C.

  • Extraction: Terminate the reaction and extract the acridone product with ethyl acetate.

  • Analysis: Separate the product by thin-layer chromatography (TLC) and quantify the radiolabeled acridone using a phosphorimager or scintillation counting.

Cytochrome P450 Hydroxylase Assay:

  • Reaction Mixture: The assay mixture should contain microsomes from a heterologous expression system (e.g., yeast or insect cells) expressing the candidate P450, a suitable buffer (e.g., potassium phosphate), the acridone substrate, and an NADPH-generating system.

  • Incubation: Incubate at a suitable temperature (e.g., 30°C).

  • Extraction: Extract the products with an organic solvent.

  • Analysis: Analyze the products by HPLC or LC-MS to identify and quantify the hydroxylated acridone derivatives.

O-methyltransferase (OMT) Assay:

  • Reaction Mixture: Combine a suitable buffer (e.g., Tris-HCl), the purified OMT, the hydroxylated acridone substrate, and S-adenosyl-L-[methyl-¹⁴C]methionine.

  • Incubation: Incubate at 30°C.

  • Extraction: Extract the methylated product with an organic solvent.

  • Analysis: Separate and quantify the radiolabeled methylated product using TLC and scintillation counting or by HPLC.

Conclusion and Future Perspectives

The biosynthesis of this compound in the Rutaceae family presents a fascinating example of the interplay between primary and secondary metabolism, leading to the formation of a complex and pharmacologically active natural product. While the initial steps of the pathway are relatively well-understood, the specific enzymes and the regulatory network governing the final decoration of the acridone scaffold remain areas for further investigation. The elucidation of the complete pathway, including the identification and characterization of the involved hydroxylases and O-methyltransferases, will not only enhance our fundamental understanding of plant biochemistry but also open avenues for the metabolic engineering of high-value medicinal compounds. The experimental protocols and data frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of study.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Arborinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborinine, a natural acridone alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a solid, yellow, needle-like compound.[1] Its core structure is a tetracyclic acridone skeleton, substituted with hydroxyl and methoxy groups, which contribute to its chemical reactivity and biological activity.

Structural and Molecular Data
PropertyValueReference(s)
Molecular Formula C₁₆H₁₅NO₄[1]
Molecular Weight 285.29 g/mol [1]
IUPAC Name 1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one[1]
CAS Number 5489-57-6[1]
Canonical SMILES CN1C2=CC=CC=C2C(=O)C3=C1C=C(C(=C3O)OC)OC[1]
Physical Properties
PropertyValueReference(s)
Melting Point 175-177.5 °C[1]
Boiling Point 508.4 °C (Predicted)[1]
Appearance Yellow needles[1]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

Spectroscopic and Chromatographic Data

The structural elucidation and quantification of this compound are primarily achieved through various spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of this compound. The following data were obtained in deuterated chloroform (CDCl₃).

¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ) and Coupling Constants (J)

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.50d4.4H-8
7.69td7.7, 1.6H-6
7.26d7.8H-5
7.21dd7.1, 5.2H-7
4.16s-OCH₃
3.98s-OCH₃
3.88s-N-CH₃
14.7s-OH

¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ)

Chemical Shift (ppm)Assignment
182.5C-9
162.2C-1
158.4C-3
142.0C-4a
140.8C-8a
133.5C-6
126.8C-9a
121.8C-5
121.3C-7
115.5C-8
108.7C-4
105.5C-2
98.9C-1a
61.9OCH₃
56.1OCH₃
40.1N-CH₃
Mass Spectrometry (MS)

Mass spectrometry is employed for the determination of the molecular weight and fragmentation pattern of this compound, aiding in its identification and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 285, corresponding to the molecular weight of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective method for the quantification of this compound in complex matrices such as biological fluids and plant extracts. Using positive electrospray ionization (ESI+), this compound is often detected as the protonated molecule [M+H]⁺ at m/z 286.1.

Experimental Protocols

Extraction and Isolation of this compound from Glycosmis parva

The following protocol outlines a general procedure for the extraction and isolation of this compound from the leaves of Glycosmis parva.

G start Dried and powdered leaves of Glycosmis parva extraction Maceration with methanol at room temperature start->extraction filtration Filtration to separate the extract from plant material extraction->filtration concentration Concentration of the filtrate under reduced pressure filtration->concentration partitioning Solvent-solvent partitioning (e.g., with n-hexane, chloroform, and ethyl acetate) concentration->partitioning chromatography Column chromatography on silica gel partitioning->chromatography elution Elution with a gradient of solvents (e.g., hexane-ethyl acetate) chromatography->elution fractions Collection and analysis of fractions by TLC elution->fractions purification Further purification of this compound-containing fractions (e.g., preparative TLC or HPLC) fractions->purification crystallization Crystallization to obtain pure this compound purification->crystallization end Pure this compound crystallization->end

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

  • Extraction: Dried and powdered leaves of Glycosmis parva are macerated with methanol at room temperature for an extended period (e.g., 72 hours) with occasional shaking. This process is typically repeated multiple times to ensure complete extraction.

  • Filtration and Concentration: The methanolic extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is typically found in the chloroform or ethyl acetate fraction.

  • Column Chromatography: The this compound-rich fraction is subjected to column chromatography on silica gel.

  • Elution: The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Purification and Crystallization: The fractions containing this compound are combined, concentrated, and further purified using techniques like preparative TLC or high-performance liquid chromatography (HPLC). Pure this compound is then obtained by crystallization from a suitable solvent system (e.g., methanol-chloroform).

NMR Analysis Protocol

G sample_prep Dissolve ~5-10 mg of pure this compound in ~0.6 mL of CDCl₃ transfer Transfer the solution to a 5 mm NMR tube sample_prep->transfer instrument_setup Set up the NMR spectrometer (e.g., 400 MHz) transfer->instrument_setup acquisition Acquire ¹H and ¹³C NMR spectra instrument_setup->acquisition processing Process the raw data (Fourier transform, phase correction, baseline correction) acquisition->processing analysis Analyze the spectra for chemical shifts, coupling constants, and integration processing->analysis

Caption: General workflow for NMR analysis of this compound.

Methodology:

  • Sample Preparation: A sample of pure this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.6 mL). Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

  • NMR Tube: The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.

  • Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} NMR spectra.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: The processed spectra are analyzed to determine the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and the integration of proton signals.

GC-MS Analysis Protocol

G sample_prep Dissolve this compound in a volatile organic solvent (e.g., methanol) injection Inject a small volume (e.g., 1 µL) into the GC-MS system sample_prep->injection separation Separation on a capillary column (e.g., HP-5MS) with a temperature program injection->separation ionization Electron Ionization (EI) at 70 eV separation->ionization detection Mass analysis of fragments ionization->detection analysis Compare the resulting mass spectrum with a library database for identification detection->analysis

Caption: General workflow for GC-MS analysis of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or chloroform.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer is used. A common capillary column for alkaloid analysis is a non-polar column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).

  • Injection: A small volume of the sample (e.g., 1 µL) is injected into the GC inlet, which is maintained at a high temperature (e.g., 250-280 °C).

  • Chromatographic Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. A typical temperature program starts at a lower temperature (e.g., 100 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280-300 °C).

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. They are ionized by electron impact (EI) at 70 eV, and the resulting fragments are separated by their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum is compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

LC-MS/MS Analysis Protocol

G sample_prep Prepare this compound solution in a suitable solvent (e.g., methanol/water) injection Inject the sample into the LC-MS/MS system sample_prep->injection separation Chromatographic separation on a C18 column with a gradient mobile phase injection->separation ionization Electrospray Ionization (ESI) in positive mode separation->ionization ms1 Selection of the precursor ion ([M+H]⁺) in the first quadrupole (Q1) ionization->ms1 fragmentation Collision-Induced Dissociation (CID) in the second quadrupole (Q2) ms1->fragmentation ms2 Detection of product ions in the third quadrupole (Q3) fragmentation->ms2 quantification Quantification using Multiple Reaction Monitoring (MRM) ms2->quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Methodology:

  • Sample Preparation: For quantitative analysis, samples (e.g., plasma, tissue homogenates, or plant extracts) are typically subjected to protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interfering substances. The final extract is dissolved in a solvent compatible with the mobile phase.

  • LC System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • MS/MS System: A triple quadrupole mass spectrometer is used for quantification in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used to generate the protonated molecule [M+H]⁺.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and an internal standard. For this compound ([M+H]⁺ = 286.1), characteristic product ions are selected for quantification and confirmation.

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anticancer properties being the most extensively studied.

Mechanism of Action in Cancer

The primary mechanism of action of this compound in cancer is the inhibition of Lysine-Specific Demethylase 1 (LSD1) , also known as KDM1A.[1][2][3][4] LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histones.[5] Overexpression of LSD1 is observed in various cancers and is associated with poor prognosis.

By inhibiting LSD1, this compound leads to an increase in the methylation of histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] This alteration in histone methylation status leads to changes in gene expression, ultimately resulting in:

  • Induction of Apoptosis: this compound has been shown to induce programmed cell death in cancer cells.[6]

  • Cell Cycle Arrest: It can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.[1]

  • Inhibition of Epithelial-Mesenchymal Transition (EMT): this compound can suppress EMT, a process that is critical for cancer cell migration and metastasis.[4]

The KDM1A/UBE2O Signaling Pathway

A key signaling pathway affected by this compound is the KDM1A/UBE2O axis .[2]

G This compound This compound KDM1A KDM1A (LSD1) This compound->KDM1A inhibits UBE2O UBE2O expression KDM1A->UBE2O promotes Cancer Cancer Cell Proliferation, Migration, and Survival UBE2O->Cancer promotes

Caption: this compound inhibits the KDM1A/UBE2O signaling pathway.

This compound directly inhibits the enzymatic activity of KDM1A (LSD1).[2][3] This inhibition leads to a downstream decrease in the expression of Ubiquitin-Conjugating Enzyme E2O (UBE2O).[2] UBE2O is an important protein for cancer cell survival and proliferation.[2] By downregulating UBE2O, this compound effectively suppresses cancer cell growth and migration.[2]

Conclusion

This compound is a promising natural product with well-defined physicochemical properties and significant anticancer activity. Its mechanism of action, primarily through the inhibition of LSD1 and the subsequent disruption of the KDM1A/UBE2O signaling pathway, makes it an attractive candidate for further drug development. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further studies on this compound, from its isolation and characterization to the elucidation of its complex biological functions. Continued research into the multifaceted pharmacological effects and potential therapeutic applications of this compound is warranted.

References

Reported biological activities of Arborinine alkaloid.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activities of Arborinine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring acridone alkaloid predominantly isolated from plants of the Rutaceae family, such as Glycosmis pentaphylla, Teclea gerrardii, and Zanthoxylum leprieurii.[1] Structurally, it is a tricyclic compound featuring a keto group and an N-methylated nitrogen.[1] This molecule has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities. Extensive research has demonstrated its potential as an anticancer, antimicrobial, antimalarial, and immunomodulatory agent.[1][2] This technical guide provides a comprehensive overview of the reported biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its anticancer potential is one of its most extensively studied properties.[1]

Quantitative Data: In Vitro Cytotoxicity

The inhibitory effects of this compound on the proliferation of various cancer cell lines have been quantified, primarily through the determination of IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.

Cancer Type Cell Line IC50 / GI50 (µM) Assay Duration (h)
Gastric Cancer NCI-N875.67Not Specified
BGC-8237.26Not Specified
MGC8034.75Not Specified
SGC-79011.96Not Specified
HGC-275.70Not Specified
Drug-Resistant Gastric Cancer SGC-7901/ADR0.24Not Specified
SGC-7901/VCR1.09Not Specified
MGC803/PTX1.32Not Specified
Clear-Cell Renal Cell Carcinoma 786O30.6248
20.9272
A49839.0948
27.0172
769P15.6748
14.9472
Caki131.4248
30.2672
OSRC230.3548
17.3772
Breast Cancer MCF-750 µg/mL24
25 µg/mL48
Human Colon Cancer COLO-205<10 µg/mLNot Specified
Human Ovarian Cancer OVCAR-3<10 µg/mLNot Specified
Human Breast Cancer T-47D<10 µg/mLNot Specified

Data sourced from multiple studies.[1][3][4][5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with no treatment and a vehicle control (e.g., DMSO) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.[6]

MTT_Assay_Workflow start Start: Cell Culture seed Seed cells in 96-well plates start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat cells with varying concentrations of this compound adhere->treat incubate Incubate for 24, 48, or 72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Remove MTT solution and add DMSO incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and determine IC50 read->analyze end End: Cytotoxicity Data analyze->end

MTT Assay Workflow for Determining Cytotoxicity.

Signaling Pathways in Cancer

Recent studies have elucidated the molecular mechanisms underlying this compound's anticancer activity, particularly its role as an inhibitor of Lysine Demethylase 1A (LSD1/KDM1A).[3][4][5][7][8][9]

KDM1A/UBE2O Signaling Pathway

This compound has been identified as a potent inhibitor of KDM1A, a histone demethylase that plays a crucial role in regulating gene transcription.[4][7] Inhibition of KDM1A by this compound leads to an increase in the methylation of histone H3 at lysine 4 and 9 (H3K4me1/2 and H3K9me1/2).[3] This epigenetic modification, in turn, downregulates the expression of downstream targets, including Ubiquitin-conjugating enzyme E2O (UBE2O).[7][8][9] The KDM1A/UBE2O signaling axis is implicated in promoting cancer cell proliferation, migration, and the epithelial-mesenchymal transition (EMT).[7][8][9] By inhibiting this pathway, this compound can suppress tumor growth and metastasis.[5][7][8][9]

KDM1A_UBE2O_Pathway This compound This compound KDM1A KDM1A (LSD1) This compound->KDM1A inhibits Apoptosis Apoptosis This compound->Apoptosis induces Histones Histone H3 (H3K4/H3K9) KDM1A->Histones demethylates UBE2O UBE2O Gene Transcription KDM1A->UBE2O activates Histones->UBE2O represses Proliferation Cell Proliferation UBE2O->Proliferation Migration Cell Migration / EMT UBE2O->Migration

This compound's Inhibition of the KDM1A/UBE2O Signaling Pathway.
Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the modulation of key apoptotic regulatory proteins.[1][6] Treatment with this compound leads to the upregulation of pro-apoptotic factors such as BAX and PARP, and the tumor suppressor protein p53.[6] Concurrently, it downregulates the anti-apoptotic protein BCL-2.[6] This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to programmed cell death.

Antimicrobial Activity

This compound has demonstrated moderate antimicrobial activity against a range of pathogenic bacteria and fungi.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)
Microorganism Method MIC
Staphylococcus aureusAgar well diffusionModerate Activity
Klebsiella pneumoniaeAgar well diffusionModerate Activity
Bacillus subtilisAgar well diffusionModerate Activity
Candida albicansAgar well diffusionModerate Activity

Data sourced from Das, M. M. et al., 2018 and Fouotsa, H. et al., 2013 as cited in a review.[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: The antimicrobial agent (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[10][11]

Antimalarial Activity

This compound has shown activity against the malaria parasite, Plasmodium falciparum.

Quantitative Data: Antiplasmodial Activity
P. falciparum Strain IC50 (µM) Notes
3D7 (Chloroquine-susceptible)4.5 µg/mL-
HB3 (Chloroquine-sensitive)3.85 ± 0.11-
K1 (Chloroquine-resistant)9.34 ± 0.37Shows no cross-resistance with chloroquine.

Data sourced from a 2018 review.[1]

The proposed mechanisms for its antimalarial action include the inhibition of hemozoin formation and interaction with the parasite's DNA.[1]

Immunomodulatory Effects

In vitro studies on rat spleen and thymus cells have revealed that this compound can modulate immune responses. Its effects are dependent on the type of mitogenic stimulation. For instance, it has been shown to inhibit the proliferation of splenocytes stimulated with Concanavalin A (ConA) or pokeweed mitogen (PWM).[12] It can also influence the production of cytokines, such as decreasing Interferon-gamma (IFN-γ) and Interleukin-10 (IL-10) under certain conditions.[12] These findings suggest that this compound could have applications in conditions where immune modulation is desired.[1]

Other Reported Activities

  • Acetylcholinesterase Inhibition: this compound has been shown to inhibit acetylcholinesterase with an IC50 value of 34.7 ± 7.1 µM, suggesting potential applications in neurodegenerative diseases.[1]

  • Antioxidant Activity: The antioxidant properties of this compound are also being explored, which could contribute to its protective effects against oxidative stress-related diseases.[1][2]

Conclusion

This compound is a multifaceted alkaloid with a broad spectrum of biological activities. Its potent anticancer effects, mediated through the inhibition of the KDM1A/UBE2O signaling pathway and induction of apoptosis, position it as a promising candidate for further investigation in oncology. Furthermore, its antimicrobial, antimalarial, and immunomodulatory properties warrant continued research to fully elucidate its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the pharmacological applications of this remarkable natural product.

References

Arborinine's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborinine, an acridone alkaloid primarily isolated from plants of the Rutaceae family, such as Glycosmis parva and Ruta graveolens, has emerged as a promising natural compound with significant anti-cancer properties.[1][2][3] Extensive in vitro and in vivo studies have demonstrated its potent cytotoxic effects against a variety of cancer cell lines, including those resistant to conventional chemotherapeutic agents.[3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, focusing on its core targets, impact on cellular signaling pathways, and induction of programmed cell death.

Core Mechanism of Action: Targeting Epigenetic Regulation

A primary and well-documented mechanism of this compound is its role as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .[3][4][5] LSD1 is a key enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), playing a crucial role in regulating gene expression. Overexpression of LSD1 is common in many cancers and is associated with poor prognosis.

By inhibiting LSD1, this compound disrupts the epigenetic landscape of cancer cells. This leads to the suppression of downstream signaling pathways critical for cancer cell survival and proliferation.[4] One of the key targets downstream of LSD1 affected by this compound is the Ubiquitin-conjugating enzyme E2O (UBE2O) .[4][5] The repression of the LSD1/UBE2O signaling axis has been identified as a central mechanism in this compound's efficacy, particularly in clear-cell renal cell carcinoma (ccRCC).[4][5][6]

This compound This compound LSD1 LSD1 / KDM1A (Histone Demethylase) This compound->LSD1 UBE2O UBE2O Gene Expression LSD1->UBE2O Activates Proliferation Cell Proliferation & Survival UBE2O->Proliferation Promotes

Figure 1: this compound inhibits the LSD1/KDM1A signaling pathway.

Cellular Effects of this compound

This compound's inhibitory action on LSD1 and other potential targets manifests in several key anti-cancer effects at the cellular level.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cells, including breast, gastric, and cervical cancer.[1][2][3] It appears to selectively trigger apoptosis in cancerous cells while having minimal effects on normal cells.[1] This process is initiated through multiple interconnected pathways.

  • Modulation of Bcl-2 Family Proteins: this compound treatment leads to a significant upregulation of the pro-apoptotic protein BAX and a concurrent downregulation of the anti-apoptotic protein BCL-2.[1][7] This shift in the BAX/BCL-2 ratio disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

  • Activation of Caspases: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of executioner enzymes known as caspases. Studies have shown that this compound significantly increases the expression and activation of Caspase-9 (initiator caspase for the intrinsic pathway), Caspase-8 (initiator caspase for the extrinsic pathway), and Caspase-3 (a key executioner caspase).[1]

  • Upregulation of p53 and PARP: this compound treatment significantly elevates the expression of the tumor suppressor protein p53, which plays a critical role in inducing apoptosis in response to cellular stress.[1] It also increases the expression of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair that, when hyperactivated, contributes to apoptotic cell death.[1]

  • Induction of Oxidative Stress: The compound has been shown to increase the intracellular levels of Reactive Oxygen Species (ROS) by approximately 1.3-fold in MCF-7 breast cancer cells.[1][7] This is accompanied by a decrease in the levels of glutathione (GSH), a major cellular antioxidant. The resulting oxidative stress further damages cellular components and pushes the cell towards apoptosis.

cluster_this compound This compound cluster_effects Cellular Response cluster_pathway Intrinsic Apoptosis Pathway This compound This compound ROS ↑ ROS ↓ GSH This compound->ROS p53 ↑ p53 This compound->p53 Bcl2 ↓ BCL-2 This compound->Bcl2 Bax ↑ BAX This compound->Bax Mito Mitochondrial Dysfunction ROS->Mito p53->Bax p53->Mito Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 ↑ Caspase-9 CytC->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 PARP ↑ PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: this compound-induced intrinsic apoptotic signaling pathway.
Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest.[4][5] In clear-cell renal cell carcinoma, it has been shown to block the G1-to-S phase transition, preventing cells from entering the DNA synthesis phase.[4] In other cancer types, such as cervical cancer, this compound can induce arrest at the G2/M phase, inhibiting entry into mitosis.[8] This multi-phasic inhibitory capability underscores its broad anti-proliferative potential.

Inhibition of Cell Migration and Metastasis

A crucial aspect of this compound's anti-cancer activity is its ability to suppress metastasis. It has been demonstrated to inhibit the migration and invasion of both gastric cancer and ccRCC cells.[3][4] This is achieved, in part, by suppressing the Epithelial-Mesenchymal Transition (EMT), a key process by which cancer cells gain migratory and invasive properties.[3][5] this compound's inhibition of LSD1 is directly linked to the downregulation of EMT markers.[5]

Quantitative Data: Cytotoxic Potency

The cytotoxic effects of this compound have been quantified across a range of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and, in some cases, selective activity against cancer cells.

Cell LineCancer TypeIC50 ValueExposure TimeCitation
MCF-7 Breast Cancer50 µg/mL24 hours[1][7]
25 µg/mL48 hours[1][7]
SGC-7901 Gastric Cancer1.96 µMNot Specified[3]
MGC803 Gastric Cancer4.75 µMNot Specified[3]
NCI-N87 Gastric Cancer5.67 µMNot Specified[3]
HGC-27 Gastric Cancer5.70 µMNot Specified[3]
BGC-823 Gastric Cancer7.26 µMNot Specified[3]
SGC-7901/ADR Adriamycin-Resistant Gastric Cancer0.24 µMNot Specified[3]
SGC-7901/VCR Vincristine-Resistant Gastric Cancer1.09 µMNot Specified[3]
MGC803/PTX Paclitaxel-Resistant Gastric Cancer1.32 µMNot Specified[3]
ccRCC Lines Clear-Cell Renal Cell CarcinomaVaries48 & 72 hours[4][6]
HEK293 Normal Embryonic Kidney>150 µg/mL24 & 48 hours[1][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability (MTT) Assay
  • Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.

  • Methodology:

    • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

    • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-200 µg/mL). A control group is treated with DMSO at the same concentration used to dissolve the this compound.

    • Incubation: Cells are incubated with this compound for specific time points (e.g., 24 and 48 hours).

    • MTT Addition: 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for 4 hours at 37°C.

    • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

    • Calculation: Cell viability is expressed as a percentage relative to the control group. The IC50 value is calculated using dose-response curve analysis.[1][7]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Objective: To quantify the rate of apoptosis induced by this compound.

  • Methodology:

    • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its predetermined IC50 concentration for 24 or 48 hours.

    • Cell Harvesting: Both floating and attached cells are collected, washed twice with cold PBS, and centrifuged.

    • Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.

    • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[1]

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
  • Objective: To measure changes in the expression of apoptosis-related genes (e.g., BAX, BCL-2, p53, PARP, Caspases).

  • Methodology:

    • RNA Extraction: Total RNA is extracted from control and this compound-treated cells using an RNA extraction kit (e.g., TRIzol).

    • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

    • qRT-PCR: The PCR reaction is performed using a real-time PCR system with SYBR Green master mix and specific primers for the target genes (e.g., BAX, BCL-2) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.[1]

Intracellular Reactive Oxygen Species (ROS) Measurement
  • Objective: To measure the level of intracellular ROS production.

  • Methodology:

    • Cell Treatment: Cells are treated with this compound at its IC50 concentration for a specified time.

    • DCFH-DA Staining: The cells are washed with PBS and then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

    • Fluorescence Measurement: After incubation, the cells are washed to remove excess probe. The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product, is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[1][7]

cluster_prep Cell Culture & Treatment cluster_assays Parallel Assays cluster_analysis Data Acquisition & Analysis Seed 1. Seed Cells (e.g., MCF-7) Adhere 2. Incubate (24h) for Adhesion Seed->Adhere Treat 3. Treat with this compound (IC50 Concentration) Adhere->Treat MTT A. MTT Assay (Viability) Treat->MTT Annexin B. Annexin V/PI (Apoptosis) Treat->Annexin RNA C. RNA Extraction (Gene Expression) Treat->RNA ROS D. DCFH-DA (ROS Levels) Treat->ROS Readout A. Read Absorbance (570nm) MTT->Readout Flow B. Flow Cytometry Annexin->Flow qPCR C. qRT-PCR RNA->qPCR Fluor D. Read Fluorescence (485/530nm) ROS->Fluor Analysis Final Data Analysis (IC50, % Apoptosis, Fold Change) Readout->Analysis Flow->Analysis qPCR->Analysis Fluor->Analysis

Figure 3: A generalized experimental workflow for studying this compound.

Conclusion

This compound demonstrates significant potential as a multi-targeted anti-cancer agent. Its primary mechanism involves the epigenetic modulation of gene expression through the inhibition of LSD1/KDM1A, which in turn disrupts critical oncogenic signaling pathways like KDM1A/UBE2O. At the cellular level, this manifests as the potent induction of apoptosis via the intrinsic pathway, cell cycle arrest at multiple phases, and the suppression of metastatic processes like cell migration and EMT. The efficacy of this compound, particularly against drug-resistant cancer cell lines, highlights its promise as a lead compound for the development of novel cancer therapeutics. Further research into its safety profile, bioavailability, and potential synergistic effects with existing therapies is warranted to translate these promising preclinical findings into clinical applications.[1][3]

References

In Silico Analysis of Arborinine: A Technical Guide to Molecular Docking and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the in silico studies and molecular docking analyses of Arborinine, an acridone alkaloid with demonstrated therapeutic potential. Designed for researchers, scientists, and professionals in drug development, this document details the computational methodologies, quantitative data, and mechanistic pathways associated with this compound's bioactivity.

Introduction to this compound and its Therapeutic Promise

This compound, a natural compound isolated from various plant species, has garnered significant attention for its diverse pharmacological activities. These include potent anticancer, antimicrobial, and anti-inflammatory properties. Computational studies have been pivotal in elucidating the molecular interactions that underpin these effects, accelerating research into its potential as a therapeutic agent. This guide focuses on the in silico approaches used to investigate this compound, providing a foundational understanding for further research and development.

Quantitative Analysis of this compound's Bioactivity

In vitro studies have quantified the inhibitory effects of this compound against a range of cancer cell lines, providing essential data for computational modeling and validation. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly against gastric cancer, including drug-resistant strains.

Target/Cell LineActivityIC50 Value (µM)
Gastric Cancer
NCI-N87Antiproliferative5.67[1]
BGC-823Antiproliferative7.26[1]
MGC803Antiproliferative4.75[1]
SGC-7901Antiproliferative1.96[1]
HGC-27Antiproliferative5.70[1]
SGC-7901/ADR (Adriamycin-resistant)Antiproliferative0.24[1]
SGC-7901/VCR (Vincristine-resistant)Antiproliferative1.09[1]
MGC803/PTX (Paclitaxel-resistant)Antiproliferative1.32[1]
Clear-Cell Renal Cell Carcinoma
(Various cell lines)AntiproliferativeVaries[2]
Enzymatic Inhibition
AcetylcholinesteraseInhibitory34.7 ± 71[3]

Detailed Experimental Protocols for In Silico Studies

Reproducibility and standardization are paramount in computational research. The following sections outline the detailed methodologies for the molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction of this compound.

Molecular Docking Simulation Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Objective: To determine the binding mode and estimate the binding energy of this compound with its molecular targets, such as Lysine-Specific Demethylase 1 (LSD1) and Acetylcholinesterase.

Computational Tools:

  • Molecular Modeling and Visualization: Discovery Studio, PyMOL, Chimera

  • Docking Software: AutoDock Vina, PyRx

Methodology:

  • Receptor Preparation:

    • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • All water molecules and non-essential ions are removed.

    • Polar hydrogens are added, and appropriate charges (e.g., Kollman charges) are assigned to the protein atoms.

    • The prepared protein is saved in a suitable format (e.g., .pdbqt for AutoDock Vina).

  • Ligand Preparation:

    • The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or drawn using chemical drawing software.

    • The ligand's energy is minimized using a force field such as MMFF94.

    • Rotatable bonds are defined to allow for conformational flexibility during docking.

    • The prepared ligand is saved in the appropriate format.

  • Grid Box Definition:

    • The active site of the receptor is identified, typically from the coordinates of a co-crystallized ligand or through literature review.

    • A 3D grid box is generated around the active site to define the search space for the docking algorithm. The dimensions are set to encompass the entire binding pocket.

  • Docking Execution:

    • The docking simulation is performed using the chosen software. AutoDock Vina, for example, uses a Lamarckian genetic algorithm to explore different ligand conformations.

    • Multiple docking runs are typically performed to ensure the reliability of the results.

  • Results Analysis:

    • The docking results are ranked based on their binding energy scores (in kcal/mol). The pose with the lowest binding energy is generally considered the most stable.

    • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) between this compound and the active site residues are visualized and analyzed.

ADMET Prediction Protocol

ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound.

Objective: To computationally evaluate the drug-likeness and pharmacokinetic properties of this compound.

Computational Tools:

  • Web-based platforms such as SwissADME, pkCSM, or other predictive modeling software.

Methodology:

  • Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string or the 2D/3D structure of this compound is submitted to the prediction tool.

  • Physicochemical Properties: Key molecular descriptors are calculated, including molecular weight, logP (octanol-water partition coefficient), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These are often evaluated against established criteria for drug-likeness, such as Lipinski's Rule of Five.

  • Pharmacokinetic Predictions:

    • Absorption: Parameters such as human intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential are predicted.

    • Distribution: Blood-brain barrier permeability and plasma protein binding are estimated.

    • Metabolism: Inhibition of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is predicted.

    • Excretion: The total clearance rate is estimated.

  • Toxicity Predictions: Potential toxicological liabilities are assessed, including mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

  • Data Compilation: The predicted ADMET properties are systematically tabulated to provide a comprehensive profile of this compound's drug-like properties.

Visualization of Pathways and Workflows

Graphical representations are essential for conveying complex information in an accessible manner. The following diagrams were generated using Graphviz to illustrate key processes and pathways related to this compound's in silico analysis.

cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Receptor Structure Acquisition Receptor Structure Acquisition Grid Box Generation Grid Box Generation Receptor Structure Acquisition->Grid Box Generation Ligand Structure Preparation Ligand Structure Preparation Molecular Docking Molecular Docking Ligand Structure Preparation->Molecular Docking Grid Box Generation->Molecular Docking Binding Energy Calculation Binding Energy Calculation Molecular Docking->Binding Energy Calculation Interaction Analysis Interaction Analysis Binding Energy Calculation->Interaction Analysis

Workflow of a Molecular Docking Experiment.

Molecular modeling suggests that this compound directly binds to the active site of LSD1.[2] This interaction inhibits LSD1's demethylase activity, which in turn affects the expression of downstream targets like the ubiquitin-conjugating enzyme E2O (UBE2O).[2] The repression of the LSD1/UBE2O signaling axis by this compound is a key mechanism underlying its anticancer effects in clear-cell renal cell carcinoma.[2]

This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 inhibits UBE2O UBE2O LSD1->UBE2O promotes expression Cancer_Progression Cancer Cell Proliferation & Survival UBE2O->Cancer_Progression

This compound's Modulation of the LSD1/UBE2O Signaling Pathway.

In silico drug discovery for natural products involves a multi-step process that begins with large-scale virtual screening and culminates in experimental validation.

Natural Product Libraries Natural Product Libraries Virtual Screening Virtual Screening Natural Product Libraries->Virtual Screening Molecular Docking Molecular Docking Virtual Screening->Molecular Docking ADMET Prediction ADMET Prediction Molecular Docking->ADMET Prediction Hit Identification Hit Identification ADMET Prediction->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Experimental Validation Experimental Validation Lead Optimization->Experimental Validation

Logical Flow of In Silico Natural Product Drug Discovery.

References

Arborinine: A Technical Overview of Biological Activity and Putative Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborinine is a naturally occurring acridone alkaloid found in various plant species of the Rutaceae family, such as Glycosmis parva and members of the Zanthoxylum and Ruta genera.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, most notably its potent anticancer properties.[1][2] This technical guide aims to synthesize the existing knowledge on this compound, with a focus on its biological effects and predicted pharmacokinetic characteristics, to support further research and development.

Predicted Bioavailability

While specific experimental data on the bioavailability of this compound is lacking, computational predictions suggest its potential for oral activity. The Human Metabolome Database indicates a predicted bioavailability for this compound based on ChemAxon's algorithms. Furthermore, its documented in vivo antitumor activity in xenograft mouse models following administration suggests at least some degree of oral absorption and systemic exposure.[3]

Table 1: Predicted Physicochemical and ADMET Properties of this compound

PropertyPredicted Value/InformationSource
BioavailabilityPredicted: YesChemAxon
Oral ActivityImplied by in vivo studies[3]
ADMET PropertiesFavorable drug-like properties predictedIn silico studies[4]

Note: The data in this table is based on computational predictions and indirect evidence and should be interpreted with caution pending experimental validation.

Pharmacological Activities and Mechanism of Action

This compound has been extensively studied for its broad-spectrum biological activities.

Anticancer Activity

The primary focus of this compound research has been its potent and selective cytotoxic effects against various cancer cell lines. It has demonstrated inhibitory activity against:

  • Clear-cell renal cell carcinoma (ccRCC)[5][6][7]

  • Gastric cancer, including adriamycin-resistant cells[3]

  • Human cervical cancer[2]

  • Breast cancer[8]

Mechanism of Action: LSD1 Inhibition

Recent studies have elucidated that a key mechanism behind this compound's anticancer effects is its role as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[3] LSD1 is a histone demethylase that plays a crucial role in regulating gene expression and is often overexpressed in various cancers.

By inhibiting LSD1, this compound leads to:

  • Increased expression of H3K4me1/2 and H3K9me1/2.

  • Induction of cell cycle arrest at the S phase.

  • Inhibition of the epithelial-mesenchymal transition (EMT).

  • Induction of apoptosis.[3]

A significant downstream target of the KDM1A pathway affected by this compound is the Ubiquitin-conjugating enzyme E2O (UBE2O). This compound has been shown to decrease the expression of UBE2O, which is associated with worsened prognosis in ccRCC.[5][6][7]

Other Pharmacological Activities

Beyond its anticancer effects, this compound has also been reported to possess:

  • Antimicrobial properties[1]

  • Antiparasitic activity[1]

  • Antioxidant effects[1]

  • Immunomodulatory effects[9]

Visualizing the KDM1A/UBE2O Signaling Pathway Inhibition by this compound

The following diagram illustrates the inhibitory effect of this compound on the KDM1A/UBE2O signaling pathway in cancer cells.

Arborinine_Pathway cluster_nucleus Cell Nucleus KDM1A KDM1A (LSD1) UBE2O_promoter UBE2O Gene Promoter KDM1A->UBE2O_promoter activates Methylation Demethylation KDM1A->Methylation inhibits UBE2O_mRNA UBE2O mRNA UBE2O_promoter->UBE2O_mRNA UBE2O_protein UBE2O Protein UBE2O_mRNA->UBE2O_protein Cancer_Progression Cancer Cell Proliferation, Migration, EMT UBE2O_protein->Cancer_Progression promotes Histones Histone H3 (H3K4/H3K9) Methylation->Histones Transcription Transcription Translation Translation This compound This compound This compound->KDM1A inhibits

This compound inhibits the KDM1A/UBE2O signaling pathway.

General Considerations for Acridone Alkaloid Pharmacokinetics

In the absence of specific data for this compound, a general understanding of alkaloid pharmacokinetics can provide some insights. The absorption, distribution, metabolism, and excretion (ADME) of alkaloids are influenced by their physicochemical properties.

  • Absorption: Alkaloids, being basic compounds, can exist in both ionized and non-ionized forms depending on the pH of the environment. Their water solubility under acidic conditions and lipid solubility under neutral and basic conditions are crucial for their dissolution and membrane permeation, respectively. The oral bioavailability of some alkaloids can be limited by factors such as poor absorption and significant first-pass metabolism in the liver.

  • Metabolism: The metabolism of alkaloids is complex and can involve various enzymatic reactions in the liver, primarily mediated by cytochrome P450 enzymes.

  • Distribution: The distribution of alkaloids to various tissues depends on their lipophilicity and ability to bind to plasma proteins.

Experimental Protocols: A General Framework

While no specific experimental protocols for this compound pharmacokinetic studies were found, a general methodology for such a study in a preclinical model (e.g., rats) would typically involve the following steps. This is a hypothetical protocol for future studies.

Table 2: Hypothetical Experimental Protocol for In Vivo Pharmacokinetic Study of this compound

StepDescription
1. Animal Model Male/female Sprague-Dawley or Wistar rats (n=5-6 per group).
2. Drug Formulation This compound dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
3. Administration Intravenous (IV) bolus (e.g., 1 mg/kg) via the tail vein and oral gavage (e.g., 10 mg/kg).
4. Blood Sampling Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) collected from the jugular or tail vein into heparinized tubes.
5. Plasma Preparation Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
6. Bioanalytical Method Development and validation of a sensitive and specific analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), for the quantification of this compound in plasma.
7. Pharmacokinetic Analysis Plasma concentration-time data are analyzed using non-compartmental or compartmental analysis to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd).
8. Bioavailability Calculation Absolute oral bioavailability (F%) is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Future Directions

The promising pharmacological profile of this compound, particularly its potent anticancer activity, underscores the urgent need for comprehensive pharmacokinetic and bioavailability studies. Such data are critical for establishing a clear dose-response relationship, understanding its safety profile, and guiding its potential translation into a therapeutic agent. Future research should prioritize in vivo ADME studies to fill the current knowledge gap.

Conclusion

This compound is a promising natural product with well-documented anticancer activity, primarily through the inhibition of the LSD1/KDM1A enzyme. While its in vivo efficacy suggests some level of oral bioavailability, there is a significant lack of quantitative pharmacokinetic data. The information and frameworks provided in this technical guide are intended to serve as a resource for researchers and drug development professionals to guide future investigations into the pharmacokinetic and therapeutic potential of this compound.

References

The Alkaloid Arborinine: An In-depth Technical Guide to its Early Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborinine, a significant acridone alkaloid, has been a subject of scientific inquiry for decades due to its interesting chemical structure and diverse biological activities. First isolated in the mid-20th century, its discovery and subsequent characterization laid the groundwork for further investigation into its therapeutic potential. This technical guide provides a comprehensive overview of the early research on this compound, focusing on its initial discovery, isolation, structural elucidation, and synthesis. The information is compiled from available scientific literature and databases, offering a centralized resource for researchers in natural product chemistry and drug development.

Early Discovery and Isolation

This compound was first isolated from the leaves of Glycosmis arborea (Roxb.) DC., a plant belonging to the Rutaceae family. Later, it was also found in other species of the same genus, such as Glycosmis pentaphylla. The pioneering work on the isolation of this compound was reported by Chakravarti and his collaborators in 1953.

Experimental Protocols: Isolation from Glycosmis arborea
  • Extraction: The dried and powdered leaves of Glycosmis arborea were likely subjected to solvent extraction, a common method for isolating organic compounds from plant matrices. This would typically involve maceration or soxhlet extraction with a solvent such as ethanol or methanol.

  • Acid-Base Treatment: The crude extract would then undergo an acid-base extraction to separate the alkaloids from other plant constituents. The extract would be acidified to protonate the basic nitrogen atoms of the alkaloids, making them soluble in the aqueous acidic phase. This aqueous layer would then be separated from the organic layer containing neutral and acidic compounds.

  • Purification: The acidic solution containing the alkaloids would be basified to deprotonate the alkaloids, causing them to precipitate out of the solution. The precipitate would then be collected and further purified, likely through techniques like recrystallization, to yield pure this compound.

It is important to note that this is a generalized protocol, and the specific details of the solvents, temperatures, and purification steps used in the original isolation of this compound would be documented in the primary literature.

Physicochemical and Spectroscopic Characterization

The early characterization of this compound relied on a combination of classical chemical tests and emerging spectroscopic techniques.

Physicochemical Properties

The initial studies established several key physical properties of this compound, which are summarized in the table below.

PropertyValueReference
Appearance Yellow needlesGeneral literature
Melting Point 175-176 °C[1]
Molecular Formula C₁₆H₁₅NO₄[1][2]
Reaction with FeCl₃ Deep green coloration in ethanolGeneral literature
Spectroscopic Data

The determination of this compound's structure was a significant achievement of its time, relying on the interpretation of various spectroscopic data. While the original spectra from the earliest publications are not accessible, the key techniques that would have been employed are outlined below.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would have been used to study the electronic transitions within the this compound molecule, providing information about its chromophore system. The spectrum, likely recorded in ethanol, would have shown characteristic absorption bands for the acridone scaffold.

Infrared (IR) Spectroscopy: IR spectroscopy was a crucial tool for identifying the functional groups present in this compound. The spectrum, typically obtained from a KBr pellet, would have revealed the presence of a hydroxyl group (-OH), methoxy groups (-OCH₃), an aromatic system, and a carbonyl group (C=O) characteristic of the acridone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Early ¹H NMR spectroscopy would have provided valuable information about the number and types of protons in the this compound molecule, including those of the aromatic rings, the N-methyl group, and the methoxy groups. Later, ¹³C NMR would have complemented this by providing information about the carbon skeleton.

Mass Spectrometry (MS): Mass spectrometry would have been used to determine the molecular weight of this compound and to study its fragmentation pattern. The fragmentation data would have provided clues about the connectivity of the different structural components of the molecule.

Structure Elucidation and Synthesis

The structural elucidation of this compound was a puzzle solved through a combination of spectroscopic analysis and chemical degradation studies. The acridone core with specific substitutions was proposed and later confirmed.

Synthesis

The total synthesis of this compound was a key step in confirming its proposed structure. The most commonly cited synthetic route involves two main steps:

  • Ullmann Condensation: This step involves the reaction of an appropriately substituted aminobenzoic acid with a substituted halobenzene in the presence of a copper catalyst to form a diarylamine intermediate.

  • Cyclization: The diarylamine intermediate is then cyclized to form the acridone core. A common reagent used for this cyclization is Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).

Logical Flow of Early this compound Research

Arborinine_Research_Flow cluster_Discovery Discovery & Isolation cluster_Characterization Characterization cluster_Synthesis Synthesis & Confirmation Plant Glycosmis arborea Extraction Solvent Extraction Plant->Extraction Purification Acid-Base Purification Extraction->Purification Isolated_Compound Pure this compound Purification->Isolated_Compound Physicochemical Physical Properties (m.p., formula) Isolated_Compound->Physicochemical Spectroscopy Spectroscopic Analysis (UV, IR, NMR, MS) Isolated_Compound->Spectroscopy Structure_Confirmation Structure Confirmation Structure_Elucidation Structure Determination Spectroscopy->Structure_Elucidation Ullmann Ullmann Condensation Cyclization Cyclization (Eaton's Reagent) Ullmann->Cyclization Synthetic_this compound Synthetic this compound Cyclization->Synthetic_this compound Synthetic_this compound->Structure_Confirmation

References

Toxicological profile of Arborinine in preclinical studies.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical data on the toxicological profile of Arborinine. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. Significant gaps exist in the publicly available toxicological data for this compound, and further studies are required to establish a complete safety profile.

Introduction

This compound is an acridone alkaloid that has been isolated from several plant species, including Glycosmis parva and plants from the Ruta genus. It has garnered interest in the scientific community for its potential therapeutic properties, primarily as an anticancer agent. Preclinical investigations have highlighted its activity against various cancer cell lines, including those resistant to conventional chemotherapeutics. This has been attributed, in part, to its activity as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[1] Beyond its anticancer potential, in vitro studies have also suggested immunomodulatory effects.

This technical guide provides a consolidated overview of the existing preclinical toxicological and pharmacological data on this compound. The information is presented to aid researchers and drug development professionals in understanding the current state of knowledge and identifying the critical gaps that need to be addressed in future non-clinical safety studies.

In Vitro Toxicology and Pharmacology

The majority of the available safety-related data for this compound is derived from in vitro studies, primarily focusing on its cytotoxic effects on cancer cell lines and its impact on immune cells.

Cytotoxicity in Human Cancer Cell Lines

This compound has demonstrated potent antiproliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
NCI-N87Gastric Cancer5.67Not Specified[2]
BGC-823Gastric Cancer7.26Not Specified[2]
MGC803Gastric Cancer4.75Not Specified[2]
SGC-7901Gastric Cancer1.96Not Specified[2]
HGC-27Gastric Cancer5.70Not Specified[2]
SGC-7901/ADRAdriamycin-Resistant Gastric Cancer0.24Not Specified[2]
SGC-7901/VCRVincristine-Resistant Gastric Cancer1.09Not Specified[2]
MGC803/PTXPaclitaxel-Resistant Gastric Cancer1.32Not Specified[2]
786-OClear-Cell Renal Cell Carcinoma30.6248[1]
A498Clear-Cell Renal Cell Carcinoma39.0948[1]
769-PClear-Cell Renal Cell Carcinoma15.6748[1]
Caki-1Clear-Cell Renal Cell Carcinoma31.4248[1]
OSRC-2Clear-Cell Renal Cell Carcinoma30.3548[1]
A549Lung Carcinoma3548[1]
DLD-1Colorectal Adenocarcinoma7448[1]
Huh7.5Human Hepatoma16.3 ± 6.2 (TC50)Not Specified[3]

Experimental Protocol: Cytotoxicity Assessment (Resazurin Reduction Assay) [1]

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • Resazurin Assay: After the treatment period, a resazurin-based solution is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells reduce resazurin to the fluorescent product, resorufin.

  • Data Analysis: The fluorescence is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Effects on Immune Cells

In vitro studies using a murine model have investigated the effects of this compound on spleen and thymus cells.

Cell TypeMitogenThis compound ConcentrationEffectReference
SplenocytesConA, PWM10 nM, 1 µM, 10 µMInhibited proliferation; Decreased IFN-gamma and IL-10 production; Increased apoptosis (PWM).[1]
SplenocytesLPS10 nM, 1 µM, 10 µMIncreased lymphoproliferation (48 hr); Decreased IFN-gamma production; Decreased apoptosis.[1]
ThymocytesConA, PWM10 nM, 1 µM, 10 µMIncreased lymphoproliferation (48 hr); Decreased IFN-gamma and IL-10 production; Increased apoptosis (PWM).[1]

Importantly, in the absence of a mitogenic stimulus, this compound did not cause significant variations in the necrosis rate or affect the viability of these immune cells.[1]

Experimental Protocol: Lymphocyte Proliferation Assay (³H-Thymidine Uptake) [1]

  • Cell Isolation: Spleen and thymus are harvested from rats, and single-cell suspensions are prepared.

  • Cell Culture and Stimulation: Cells are cultured in the presence or absence of mitogens (Concanavalin A, Pokeweed Mitogen, or Lipopolysaccharide) and treated with varying concentrations of this compound (10 nM, 1 µM, 10 µM) for 48 or 72 hours.

  • ³H-Thymidine Incorporation: During the final hours of culture, ³H-thymidine is added to each well. Proliferating cells incorporate the radiolabeled thymidine into their DNA.

  • Measurement: Cells are harvested, and the amount of incorporated ³H-thymidine is measured using a scintillation counter. The results are expressed as counts per minute (CPM), which is proportional to the rate of cell proliferation.

In Vivo Toxicology and Pharmacology

Comprehensive in vivo toxicological studies, including acute and sub-chronic toxicity assessments, are not available in the public domain for this compound. The only available in vivo data comes from studies evaluating its anti-tumor efficacy.

Xenograft Models

In vivo antitumor studies have been conducted using xenograft mouse models with human gastric cancer cells (SGC-7901) and adriamycin-resistant gastric cancer cells (SGC-7901/ADR).[2]

Animal ModelCell LineDosing RegimenOutcomeReference
Xenograft MiceSGC-790140, 80 mg/kg; p.o.; for 21 daysSignificant reduction in tumor growth; No change in body weights.[1]
Xenograft MiceSGC-7901/ADR40, 80 mg/kg; p.o.; for 21 daysSignificant reduction in tumor growth; No change in body weights.[1]

The observation that there were no significant changes in the body weights of the mice at doses up to 80 mg/kg administered orally for 21 days suggests a degree of tolerance in this specific experimental context.[1] However, this does not replace the need for formal toxicology studies.

Experimental Protocol: In Vivo Antitumor Study [2]

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Tumor Implantation: Human gastric cancer cells (SGC-7901 or SGC-7901/ADR) are subcutaneously injected into the flanks of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. This compound is administered orally at specified doses (e.g., 40 and 80 mg/kg) daily for a defined period (e.g., 21 days). The control group receives the vehicle.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Endpoint: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed.

Genotoxicity

There is a notable absence of data regarding the genotoxic potential of this compound. Standard genotoxicity assays are crucial for assessing the risk of DNA damage.

  • Ames Test (Bacterial Reverse Mutation Assay): No data available.

  • In Vitro Micronucleus Assay: No data available.

  • In Vivo Micronucleus Assay: No data available.

Safety Pharmacology

Safety pharmacology studies are essential to evaluate the potential adverse effects of a substance on vital physiological functions. There is no publicly available information on the safety pharmacology profile of this compound.

  • Cardiovascular Safety:

    • hERG Assay: No data available.

    • In Vivo Cardiovascular Assessment (e.g., effects on blood pressure, heart rate, and ECG): No data available.

  • Central Nervous System (CNS) Safety: No data available.

  • Respiratory Safety: No data available.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of this compound is crucial for interpreting its toxicological profile.

LSD1 Inhibition and Epigenetic Regulation

This compound is a potential inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is an enzyme that plays a critical role in regulating gene expression by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound can lead to an increase in the methylation of H3K4 and H3K9, which in turn can alter the expression of genes involved in cell proliferation, differentiation, and apoptosis.[1] In the context of cancer, this can lead to the re-expression of tumor suppressor genes.

LSD1_Inhibition_by_this compound This compound This compound LSD1 LSD1 (Lysine-Specific Demethylase 1) This compound->LSD1 Inhibits H3K4me1_2 H3K4me1/2 (Active transcription) LSD1->H3K4me1_2 Demethylates H3K9me1_2 H3K9me1/2 (Gene silencing) LSD1->H3K9me1_2 Demethylates Gene_Expression Altered Gene Expression H3K4me1_2->Gene_Expression H3K9me1_2->Gene_Expression Antitumor_Effects Antitumor Effects (Apoptosis, Cell Cycle Arrest) Gene_Expression->Antitumor_Effects

Caption: this compound's proposed anticancer mechanism via LSD1 inhibition.

Immunomodulatory Effects Workflow

The in vitro effects of this compound on immune cells suggest a complex immunomodulatory profile that is dependent on the cell type and the nature of the stimulus.

Arborinine_Immunomodulation_Workflow cluster_splenocytes Splenocytes cluster_thymocytes Thymocytes Splenocytes_ConA_PWM Stimulation (ConA, PWM) Inhibit_Prolif Inhibited Proliferation Splenocytes_ConA_PWM->Inhibit_Prolif Increase_Apoptosis Increased Apoptosis Splenocytes_ConA_PWM->Increase_Apoptosis Decrease_Cytokines Decreased IFN-γ, IL-10 Splenocytes_ConA_PWM->Decrease_Cytokines Splenocytes_LPS Stimulation (LPS) Splenocytes_LPS->Decrease_Cytokines Increase_Prolif Increased Proliferation Splenocytes_LPS->Increase_Prolif Thymocytes_ConA_PWM Stimulation (ConA, PWM) Thymocytes_ConA_PWM->Increase_Apoptosis Thymocytes_ConA_PWM->Decrease_Cytokines Thymocytes_ConA_PWM->Increase_Prolif This compound This compound This compound->Inhibit_Prolif This compound->Increase_Apoptosis This compound->Decrease_Cytokines This compound->Increase_Prolif

Caption: In vitro immunomodulatory effects of this compound.

Summary and Future Directions

The currently available preclinical data on this compound suggests a promising profile as an anticancer agent, with potent in vitro activity against a variety of cancer cell lines, including those with drug resistance. Its proposed mechanism of action as an LSD1 inhibitor provides a strong rationale for its development. Furthermore, its immunomodulatory effects warrant further investigation.

However, a comprehensive toxicological profile of this compound is far from complete. The significant data gaps, particularly in the areas of acute and sub-chronic toxicity, genotoxicity, and safety pharmacology, are critical hurdles that must be addressed before any consideration for clinical development.

Key Recommendations for Future Preclinical Studies:

  • Acute Toxicity Studies: Determination of the median lethal dose (LD50) via oral and parenteral routes in at least two rodent species.

  • Repeated-Dose Toxicity Studies: Sub-chronic (e.g., 28-day or 90-day) studies in both rodent and non-rodent species to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Genotoxicity Assessment: A standard battery of tests, including the Ames test, an in vitro mammalian cell gene mutation assay, and an in vivo micronucleus test, is required to evaluate the mutagenic and clastogenic potential.

  • Safety Pharmacology: A core battery of studies to assess the effects on the cardiovascular, central nervous, and respiratory systems is essential. This should include, at a minimum, an in vitro hERG assay and in vivo cardiovascular monitoring in a relevant animal model.

  • ADME Studies: Investigation of the absorption, distribution, metabolism, and excretion of this compound to understand its pharmacokinetic and pharmacodynamic properties.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Arborinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction, purification, and characterization of Arborinine, a bioactive acridone alkaloid with significant therapeutic potential. The methodologies described are based on established phytochemical isolation techniques from plant sources known to contain this compound, such as Glycosmis pentaphylla.

I. Introduction

This compound (1-hydroxy-2,3-dimethoxy-10-methyl-9(10H)-acridone) is a naturally occurring alkaloid found in various plant species, notably from the Rutaceae family. It has garnered considerable interest within the scientific community due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These notes are intended to provide a comprehensive guide for the isolation and purification of this compound for research and drug development purposes.

II. Data Presentation

The following table summarizes hypothetical quantitative data for a typical extraction and purification of this compound from 3 kg of dried Glycosmis pentaphylla leaves. These values are illustrative and can vary based on the plant material's quality, age, and the precise experimental conditions.

StepParameterValueNotes
Extraction Starting Plant Material (Dried Leaves)3 kg---
Extraction MethodSoxhlet ExtractionSequential extraction with solvents of increasing polarity.
Ethyl Acetate Crude Extract Yield~150 gThe ethyl acetate fraction is often enriched with alkaloids like this compound.
This compound Content in Crude Extract (Estimated)1-2%Varies depending on the plant source and extraction efficiency.
Purification
Column Chromatography (Silica Gel)
Weight of Crude Extract Loaded100 gA portion of the total crude extract.
Column Dimensions120 cm x 4 cm---
Silica Gel Mesh Size60-120 meshStandard grade for column chromatography.
Elution Solvent SystemChloroform:Methanol GradientStarting with 100% Chloroform and gradually increasing the polarity with Methanol.
Yield of this compound-rich Fractions~5 gFractions are typically monitored by Thin Layer Chromatography (TLC).
Crystallization
Solvent SystemEthyl Acetate:Petroleum Ether (1:5)For final purification of the combined this compound-rich fractions.
Final Yield of Pure this compound~1.5 gYellow needle-shaped crystals.
Purity (by HPLC)>98%Purity confirmed by High-Performance Liquid Chromatography.
Overall Yield from Plant Material~0.05%Based on the starting 3 kg of dried leaves.

III. Experimental Protocols

A. Plant Material and Extraction
  • Plant Material Preparation : Air-dry the leaves of Glycosmis pentaphylla at room temperature until they are brittle. Pulverize the dried leaves into a fine powder using an electric blender.[1]

  • Soxhlet Extraction :

    • Pack 3 kg of the powdered plant material into a large-scale Soxhlet apparatus.[1]

    • Perform sequential extraction with solvents of increasing polarity. Begin with a non-polar solvent like hexane to remove lipids and waxes.[1]

    • Following hexane, extract the plant material with chloroform, then ethyl acetate, followed by acetone, and finally methanol.[1] The extraction for each solvent should continue until the solvent running through the siphon tube is colorless.[1]

    • The ethyl acetate extract is typically enriched in this compound.

  • Solvent Evaporation : Concentrate each solvent extract separately using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • Storage : Store the dried crude extracts in a freezer at -4°C for further processing.[1]

B. Purification by Column Chromatography
  • Column Preparation :

    • Prepare a slurry of silica gel (60-120 mesh) in chloroform.[1]

    • Pack a glass column (120 cm x 4 cm) with the silica gel slurry, ensuring no air bubbles are trapped.[1] Allow the silica gel to settle, and drain the excess solvent until it is level with the top of the silica gel.

  • Sample Loading : Dissolve a portion (e.g., 100 g) of the dried ethyl acetate extract in a minimal amount of chloroform. Adsorb this mixture onto a small amount of silica gel and allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution :

    • Begin elution with 100% chloroform.[1]

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol to the chloroform (e.g., 99:1, 98:2, 95:5, and so on).[1]

    • Collect fractions of a consistent volume (e.g., 250 mL) and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Analysis :

    • Spot the collected fractions on TLC plates (silica gel 60 F254).

    • Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol 9.8:0.2).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., Dragendorff's reagent for alkaloids).

    • Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.

C. Crystallization
  • Solvent Evaporation : Concentrate the combined this compound-rich fractions to dryness using a rotary evaporator.

  • Recrystallization : Dissolve the residue in a minimal amount of hot ethyl acetate. Gradually add petroleum ether (in a 1:5 ratio of ethyl acetate to petroleum ether) until turbidity appears.[2][3]

  • Crystal Formation : Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) to facilitate the formation of crystals.

  • Isolation and Drying : Collect the yellow, needle-shaped crystals of this compound by filtration and wash them with a small amount of cold petroleum ether. Dry the crystals in a desiccator under vacuum.

D. Purity Assessment and Characterization
  • High-Performance Liquid Chromatography (HPLC) : Determine the purity of the isolated this compound using HPLC. A typical method would involve a C18 column with a mobile phase gradient of methanol and water, with UV detection at an appropriate wavelength.[1]

  • Spectroscopic Analysis : Confirm the structure of the isolated compound as this compound using various spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR) : 1H NMR and 13C NMR for structural elucidation.

    • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) and Ultraviolet (UV) Spectroscopy : To identify functional groups and the chromophore system.[1]

IV. Visualizations

Extraction_Purification_Workflow Plant_Material Dried Glycosmis pentaphylla Leaves (3 kg) Grinding Grinding to Fine Powder Plant_Material->Grinding Soxhlet Soxhlet Extraction (Sequential with Hexane, Chloroform, Ethyl Acetate, Acetone, Methanol) Grinding->Soxhlet Evaporation1 Rotary Evaporation Soxhlet->Evaporation1 Crude_Extracts Crude Solvent Extracts Evaporation1->Crude_Extracts Column_Chromatography Silica Gel Column Chromatography (Gradient Elution: Chloroform -> Methanol) Crude_Extracts->Column_Chromatography Ethyl Acetate Extract Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Combined_Fractions Combined this compound-Rich Fractions Fraction_Collection->Combined_Fractions Evaporation2 Rotary Evaporation Combined_Fractions->Evaporation2 Crystallization Crystallization (Ethyl Acetate:Petroleum Ether) Evaporation2->Crystallization Pure_this compound Pure this compound Crystals Crystallization->Pure_this compound Analysis Purity and Structural Analysis (HPLC, NMR, MS, IR, UV) Pure_this compound->Analysis

Caption: Workflow for this compound Extraction and Purification.

Arborinine_Signaling_Pathway This compound This compound KDM1A KDM1A (LSD1) This compound->KDM1A Inhibits Proliferation Cell Proliferation This compound->Proliferation Inhibits Migration Cell Migration This compound->Migration Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces UBE2O UBE2O Transcription KDM1A->UBE2O Promotes UBE2O->Proliferation Promotes UBE2O->Migration Promotes

Caption: this compound's Inhibitory Effect on the KDM1A/UBE2O Signaling Pathway.

References

Total Synthesis of Arborinine and Its Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of the acridone alkaloid Arborinine and its derivatives. It includes experimental protocols for key synthetic steps, a summary of quantitative data, and a visualization of this compound's known signaling pathway.

This compound, a naturally occurring acridone alkaloid, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including potent anticancer properties. The total synthesis of this compound and the generation of its derivatives are crucial for further biological evaluation and the development of potential therapeutic agents.

Synthetic Strategy Overview

The total synthesis of this compound (1-hydroxy-2,3-dimethoxy-10-methyl-9(10H)-acridinone) is primarily achieved through a convergent strategy. The key steps involve the construction of the central acridone core via an Ullmann condensation reaction, followed by a cyclization reaction. Subsequent modifications, including hydroxylation, methoxylation, and N-methylation, complete the synthesis.

Logical Workflow for this compound Synthesis

G cluster_0 Synthesis of N-Phenylanthranilic Acid Intermediate cluster_1 Acridone Core Formation cluster_2 Final Modifications cluster_3 Derivative Synthesis A Starting Materials (e.g., 2-bromobenzoic acid and 3,4-dimethoxyaniline) B Ullmann Condensation A->B C N-Phenylanthranilic Acid Derivative B->C D Cyclization (Eaton's Reagent or H2SO4) C->D E Poly-oxygenated Acridone D->E F Selective Methylation / Demethylation E->F G N-Methylation F->G H This compound G->H I This compound Derivatives H->I Structural Modifications

Caption: General workflow for the total synthesis of this compound and its derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of this compound.

Protocol 1: Synthesis of the N-Phenylanthranilic Acid Intermediate via Ullmann Condensation

This protocol describes the copper-catalyzed coupling of an aniline derivative with a halobenzoic acid to form the crucial N-phenylanthranilic acid intermediate.

Materials:

  • Aniline derivative (e.g., 3,4-dimethoxyaniline)

  • 2-Bromobenzoic acid

  • Potassium carbonate (K₂CO₃)

  • Copper bronze

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ice

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the aniline derivative (1.0 eq), 2-bromobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and copper bronze (0.4 eq).

  • Add DMF to the flask to serve as the solvent.

  • Heat the reaction mixture to reflux with constant stirring for 4 hours.

  • After cooling to room temperature, pour the reaction mixture over ice with stirring.

  • Filter the mixture through celite to remove solid residues.

  • Acidify the filtrate by dropwise addition of concentrated HCl until a pH of 4 is reached, which will precipitate the N-phenylanthranilic acid derivative.

  • Isolate the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid product to obtain the N-phenylanthranilic acid derivative. A typical yield for this reaction is around 67%.[1]

Protocol 2: Cyclization to form the Acridone Core

This protocol outlines the intramolecular cyclization of the N-phenylanthranilic acid derivative to form the tricyclic acridone core. This can be achieved using a strong acid catalyst such as Eaton's reagent or concentrated sulfuric acid.

Materials:

  • N-Phenylanthranilic acid derivative

  • Concentrated sulfuric acid (H₂SO₄) or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid)

  • Sodium carbonate (Na₂CO₃) solution

Procedure using Sulfuric Acid:

  • In a flask, dissolve the N-phenylanthranilic acid derivative (1.0 eq) in concentrated sulfuric acid.

  • Heat the solution on a boiling water bath for 4 hours.

  • Carefully pour the hot, dark solution into boiling water.

  • Boil the resulting mixture for 5 minutes to allow for complete precipitation of the acridone product.

  • Filter the yellow precipitate while hot and wash with hot water.

  • To neutralize any remaining acid, boil the moist solid with a sodium carbonate solution for 5 minutes.

  • Collect the acridone product by suction filtration, wash thoroughly with water, and dry.

Protocol 3: N-Methylation of the Acridone Core

This final step introduces the methyl group at the nitrogen atom of the acridone ring system. Microwave-assisted synthesis offers a rapid and efficient method.

Materials:

  • Acridone precursor

  • Methyl iodide (CH₃I)

  • Potassium fluoride on alumina (KF/Al₂O₃)

Procedure (Microwave-assisted):

  • In a microwave-safe vessel, mix the acridone precursor with KF/Al₂O₃ as a solid support and catalyst.

  • Add an excess of methyl iodide.

  • Subject the mixture to microwave irradiation. Optimized conditions typically involve short reaction times (a few minutes).

  • After the reaction is complete, the product can be extracted from the solid support using an appropriate organic solvent.

  • Purify the product by column chromatography to obtain the N-methylated acridone. This method often results in high yields, ranging from 90-96%.

Quantitative Data

The biological activity of this compound and its derivatives has been evaluated against various cancer cell lines. The following tables summarize the reported quantitative data.

Table 1: Anticancer Activity of this compound

Cell LineAssayActivity MetricValueReference
COLO-205 (Colon)-GI₅₀<10 µg/mL[2]
OVCAR-3 (Ovarian)-GI₅₀<10 µg/mL[2]
T-47D (Breast)-GI₅₀<10 µg/mL[2]
HeLa (Cervical)MTTIC₅₀Data available[3]
MCF7 (Breast)MTTIC₅₀Data available[3]
A431 (Skin)MTTIC₅₀Data available[3]

Table 2: Anti-malarial and Other Activities of this compound

Organism/EnzymeStrain/AssayActivity MetricValueReference
Plasmodium falciparumChloroquine-sensitive (HB3)IC₅₀3.85 ± 0.11 µM[2]
Plasmodium falciparumChloroquine-resistant (K1)IC₅₀9.34 ± 0.37 µM[2]
Acetylcholinesterase-IC₅₀34.7 ± 71 µM[2]
Hepatitis C VirusGenotype 2a (J6/JFH1)IC₅₀6.4 ± 0.7 µM[2]
Human Rhinovirus 2-IC₅₀3.19 ± 2.24 µM[2]

Signaling Pathway

This compound has been shown to exert its anticancer effects in clear-cell renal cell carcinoma (ccRCC) by inhibiting the KDM1A/UBE2O signaling pathway.

This compound's Inhibition of the KDM1A/UBE2O Pathway

G This compound This compound KDM1A KDM1A (LSD1) This compound->KDM1A inhibits Apoptosis Apoptosis This compound->Apoptosis induces CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest induces UBE2O UBE2O KDM1A->UBE2O activates Proliferation Proliferation UBE2O->Proliferation EMT Epithelial-Mesenchymal Transition UBE2O->EMT

Caption: this compound inhibits KDM1A, leading to downstream effects on UBE2O, cell proliferation, and EMT, while also inducing apoptosis and cell cycle arrest.

Conclusion

The total synthesis of this compound provides a viable route to access this biologically active molecule and its derivatives for further investigation. The provided protocols offer a foundation for researchers to synthesize these compounds in the laboratory. The quantitative data on this compound's anticancer and other biological activities highlight its potential as a lead compound for drug discovery. Further research into the synthesis of novel derivatives and a deeper understanding of its mechanism of action will be crucial in harnessing the full therapeutic potential of this promising natural product.

References

Application of Arborinine in Clear-Cell Renal Cell Carcinoma Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Arborinine, a natural product isolated from the leaf extract of Glycosmis parva, has demonstrated significant anti-cancer properties.[1][2][3][4] Recent studies have elucidated its potential as a therapeutic agent in the context of clear-cell renal cell carcinoma (ccRCC), the most prevalent form of kidney cancer.[4][5] this compound exerts its inhibitory effects on ccRCC through the KDM1A/UBE2O signaling pathway.[1][2][3][5][6] These notes provide detailed protocols and data derived from foundational research to guide the application of this compound in ccRCC studies.

This compound has been shown to be a selective and reversible inhibitor of Lysine Demethylase 1A (KDM1A), a histone demethylase implicated in tumorigenesis.[1][7] Inhibition of KDM1A by this compound leads to a downstream reduction in the expression of Ubiquitin-conjugating enzyme E2O (UBE2O), a protein correlated with worsened prognosis in ccRCC.[1][2][3][5] The modulation of this pathway by this compound results in significant inhibition of ccRCC cell proliferation, migration, and invasion, alongside the induction of apoptosis and cell cycle arrest.[1][2][5]

Data Presentation

Table 1: In Vitro Efficacy of this compound on ccRCC Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human clear-cell renal cell carcinoma cell lines after 48 and 72 hours of treatment.

Cell LineTreatment Duration (hours)IC50 (µM)Notes
786-O48~25-
72~20-
A49848~28-
72~22-
Caki-148~30-
72~25-
ACHN48~22-
72~18-
SN12C48~35-
72~28-
786-O SunR72>50Sunitinib-resistant
786-O SorR72~25Sorafenib-resistant

Data extracted from Feng et al., 2022.[1][5][7]

Signaling Pathway

The inhibitory effect of this compound on ccRCC is mediated through the KDM1A/UBE2O signaling axis. This compound directly inhibits the demethylase activity of KDM1A. This action prevents the KDM1A-mediated transcription of UBE2O. Reduced levels of UBE2O, in turn, lead to the suppression of key tumorigenic processes in ccRCC cells, including proliferation, migration, and invasion, while promoting apoptosis.

G This compound This compound KDM1A KDM1A (LSD1) This compound->KDM1A Apoptosis Apoptosis This compound->Apoptosis UBE2O UBE2O Transcription KDM1A->UBE2O ccRCC_Hallmarks ccRCC Hallmarks (Proliferation, Migration, Invasion) UBE2O->ccRCC_Hallmarks

This compound's mechanism in ccRCC.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound on ccRCC cells in vitro.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on ccRCC cells.

Materials:

  • ccRCC cell lines (e.g., 786-O, A498)

  • This compound (dissolved in DMSO)

  • DMEM/RPMI-1640 medium with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed ccRCC cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 48 or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Assay (Flow Cytometry)

This protocol is for quantifying this compound-induced apoptosis in ccRCC cells.

Materials:

  • ccRCC cells

  • This compound (at a fixed dose, e.g., 20 µM)[5]

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound (e.g., 20 µM) for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic cells will be positive for both.

Cell Migration and Invasion Assay (Transwell Assay)

This protocol is for assessing the effect of this compound on the migratory and invasive potential of ccRCC cells.

Materials:

  • ccRCC cells

  • This compound (e.g., 20 µM)[5]

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Medium with 20% FBS (as a chemoattractant)

  • Crystal violet stain

Procedure:

  • For the invasion assay, coat the Transwell inserts with Matrigel. For the migration assay, no coating is needed.

  • Resuspend ccRCC cells in serum-free medium containing this compound (e.g., 20 µM) and seed them into the upper chamber of the Transwell inserts.

  • Add medium containing 20% FBS to the lower chamber.

  • Incubate for 24-48 hours at 37°C.

  • Remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

  • Fix the cells on the lower surface with methanol and stain with 0.1% crystal violet.

  • Count the stained cells under a microscope.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of this compound on ccRCC cell lines.

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis prep_cells Culture ccRCC Cells seed_plates Seed Cells in Plates prep_cells->seed_plates prep_this compound Prepare this compound Stock treatment Treat with this compound prep_this compound->treatment seed_plates->treatment viability MTT Assay treatment->viability apoptosis Flow Cytometry treatment->apoptosis migration Transwell Assay treatment->migration data_collection Collect Raw Data viability->data_collection apoptosis->data_collection migration->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis conclusion Draw Conclusions statistical_analysis->conclusion

Workflow for this compound ccRCC studies.

References

Application Notes and Protocols: In Vitro Assays for Arborinine's Anti-proliferative Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arborinine, an acridone alkaloid primarily isolated from plants of the Rutaceae family, such as Ruta graveolens and Glycosmis parva, has demonstrated significant anti-proliferative effects against various cancer cell lines.[1][2][3] Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[1][2] These application notes provide detailed protocols for essential in vitro assays to quantify the anti-proliferative activity of this compound and elucidate its mechanism of action, intended for researchers in oncology and drug development.

Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-cancer effects through multiple mechanisms. In breast cancer cells (MCF-7), it has been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins such as BAX, p53, and PARP, while downregulating the anti-apoptotic protein BCL-2.[1] This shifts the cellular balance towards programmed cell death, a critical process in eliminating cancerous cells. Additionally, this compound treatment has been associated with an increase in caspases 3, 8, and 9, further confirming the activation of apoptotic pathways.[1] In clear-cell renal cell carcinoma and gastric cancer, this compound acts as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), which in turn blocks downstream signaling, including the expression of UBE2O, a protein crucial for cancer cell survival.[2][3] This inhibition also suppresses the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[3]

cluster_0 This compound's Mechanism of Action cluster_1 Apoptosis Induction (MCF-7) cluster_2 LSD1 Pathway Inhibition (ccRCC, Gastric Cancer) This compound This compound LSD1 LSD1 Inhibition This compound->LSD1 p53 p53 ↑ This compound->p53 BAX BAX ↑ This compound->BAX BCL2 BCL-2 ↓ This compound->BCL2 UBE2O UBE2O ↓ LSD1->UBE2O EMT EMT Suppression LSD1->EMT Apoptosis Apoptosis Caspases Caspases ↑ p53->Caspases BAX->Caspases BCL2->Caspases PARP PARP ↑ Caspases->PARP PARP->Apoptosis Proliferation Cell Proliferation ↓ UBE2O->Proliferation EMT->Proliferation

Fig. 1: this compound's signaling pathways in cancer cells.

Data Presentation: Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the reported IC50 values for this compound across various human cancer cell lines.

Table 1: IC50 Values of this compound in Breast and Kidney Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeReference
MCF-7Breast Cancer50 µg/mL24 hours[1][2]
MCF-7Breast Cancer25 µg/mL48 hours[1][2]
HEK293Normal Kidney>150 µg/mL24-48 hours[1][2]
786-OccRCC~20 µM48 hours[2]
ACHNccRCC~25 µM48 hours[2]
Caki-1ccRCC~20 µM48 hours[2]

ccRCC: clear-cell renal cell carcinoma

Table 2: IC50 Values of this compound in Gastric Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
NCI-N87Gastric Cancer5.67[3]
BGC-823Gastric Cancer7.26[3]
MGC803Gastric Cancer4.75[3]
SGC-7901Gastric Cancer1.96[3]
HGC-27Gastric Cancer5.70[3]
SGC-7901/ADRAdriamycin-resistant Gastric Cancer0.24[3]
SGC-7901/VCRVincristine-resistant Gastric Cancer1.09[3]
MGC803/PTXPaclitaxel-resistant Gastric Cancer1.32[3]

Experimental Protocols

Protocol 1: Cell Proliferation Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]

cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed cells (e.g., 1x10^4 cells/well) in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Treat cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO). A->B C 3. Incubation Incubate for desired time periods (e.g., 24h, 48h, 72h) at 37°C, 5% CO2. B->C D 4. Add MTT Reagent Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. C->D E 5. Solubilize Formazan Remove medium and add 150 µL of DMSO to each well to dissolve formazan crystals. D->E F 6. Measure Absorbance Read absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate cell viability (%) relative to control and determine IC50 values. F->G cluster_workflow Annexin V/PI Apoptosis Assay Workflow A 1. Cell Culture & Treatment Seed cells in 6-well plates. Treat with this compound (e.g., IC50 concentration) for 24-48h. B 2. Cell Harvesting Collect both adherent and floating cells. Wash twice with cold PBS. A->B C 3. Resuspend in Binding Buffer Resuspend cell pellet (1x10^5 cells) in 100 µL of 1X Annexin V Binding Buffer. B->C D 4. Staining Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). C->D E 5. Incubation Incubate for 15 minutes at room temperature in the dark. D->E F 6. Analysis by Flow Cytometry Add 400 µL of 1X Binding Buffer. Analyze cells within 1 hour using a flow cytometer. E->F G 7. Gating & Quantification Quantify viable (Annexin V-/PI-), early apoptotic (V+/PI-), and late apoptotic/necrotic (V+/PI+) cells. F->G

References

Arborinine: A Promising Avenue for Overcoming Adriamycin Resistance in Gastric Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the emerging potential of arborinine, a natural acridone alkaloid, in the treatment of adriamycin-resistant gastric cancer. This compound has demonstrated significant efficacy in preclinical studies by targeting key mechanisms of drug resistance, offering a promising new strategy for this challenging malignancy.

These notes summarize the key findings, present quantitative data in a clear format, provide detailed experimental protocols for replication and further investigation, and visualize the proposed mechanism of action through a signaling pathway diagram.

Mechanism of Action at a Glance

This compound has been identified as a potential inhibitor of Lysine-Specific Demethylase 1 (LSD1), a histone demethylase that plays a crucial role in regulating gene expression.[1] In the context of adriamycin-resistant gastric cancer, the proposed mechanism involves the following key events:

  • Inhibition of LSD1: this compound directly inhibits the enzymatic activity of LSD1.

  • Suppression of Epithelial-Mesenchymal Transition (EMT): By inhibiting LSD1, this compound reverses the EMT process, which is a key contributor to drug resistance and metastasis.[1][2] This is evidenced by the upregulation of epithelial markers (e.g., E-cadherin) and downregulation of mesenchymal markers.

  • Reversal of Adriamycin Resistance: The suppression of EMT and potentially other LSD1-mediated pathways leads to the resensitization of cancer cells to adriamycin.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound against adriamycin-resistant and other gastric cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values) [1]

Cell LineCancer TypeResistance ProfileThis compound IC50 (µM)
SGC-7901/ADR Gastric Cancer Adriamycin-Resistant 0.24
SGC-7901Gastric CancerParental1.96
SGC-7901/VCRGastric CancerVincristine-Resistant1.09
MGC803/PTXGastric CancerPaclitaxel-Resistant1.32
NCI-N87Gastric Cancer-5.67
BGC-823Gastric Cancer-7.26
MGC803Gastric Cancer-4.75
HGC-27Gastric Cancer-5.70

Table 2: In Vivo Tumor Growth Inhibition by this compound [1]

Xenograft ModelTreatmentOutcome
SGC-7901This compoundSignificant reduction in tumor growth
SGC-7901/ADR This compound Significant reduction in tumor growth

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in overcoming adriamycin resistance and a general workflow for its investigation.

cluster_drug_interaction Drug Interaction cluster_cellular_effects Cellular Effects cluster_outcome Therapeutic Outcome This compound This compound LSD1 LSD1 (Lysine-Specific Demethylase 1) This compound->LSD1 Inhibition EMT Epithelial-Mesenchymal Transition (EMT) Adriamycin_Resistance Adriamycin Resistance Reversal Reversal of Adriamycin Resistance LSD1->EMT Promotes EMT->Adriamycin_Resistance Contributes to

This compound's Mechanism of Action.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Cell_Culture Cell Culture (SGC-7901 & SGC-7901/ADR) Viability_Assay Cell Viability Assay (MTT/CCK-8) Cell_Culture->Viability_Assay LSD1_Assay LSD1 Inhibition Assay Cell_Culture->LSD1_Assay Western_Blot Western Blot (EMT Markers) Cell_Culture->Western_Blot Xenograft Xenograft Model (SGC-7901/ADR) IC50 IC50 Determination Viability_Assay->IC50 Protein_Quantification Protein Quantification Western_Blot->Protein_Quantification Treatment This compound Treatment Xenograft->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement IHC Immunohistochemistry Tumor_Measurement->IHC Tumor_Volume_Analysis Tumor Volume Analysis Tumor_Measurement->Tumor_Volume_Analysis

Experimental Workflow for this compound Investigation.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on adriamycin-resistant gastric cancer cells.

Cell Culture and Maintenance
  • Cell Lines:

    • Human gastric adenocarcinoma cell line SGC-7901 (parental).

    • Adriamycin-resistant SGC-7901/ADR cell line.

  • Culture Medium:

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions:

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Maintenance of Resistance:

    • To maintain the adriamycin-resistant phenotype, culture SGC-7901/ADR cells in a medium containing a low concentration of adriamycin (e.g., 1 µg/mL). Remove adriamycin from the medium at least one week before conducting experiments to avoid interference.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

  • Materials:

    • 96-well plates.

    • SGC-7901 and SGC-7901/ADR cells.

    • This compound (dissolved in DMSO to create a stock solution).

    • Adriamycin (for comparison).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and/or adriamycin for 48-72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

LSD1 Demethylase Activity Assay

This assay measures the direct inhibitory effect of this compound on LSD1.

  • Materials:

    • LSD1 inhibitor screening kit (e.g., from Cayman Chemical or similar).

    • Recombinant human LSD1 protein.

    • This compound.

    • Positive control inhibitor (e.g., Tranylcypromine).

  • Procedure:

    • Follow the manufacturer's instructions for the specific LSD1 inhibitor screening kit.

    • Typically, the assay involves incubating the LSD1 enzyme with a substrate (e.g., a histone H3 peptide) in the presence or absence of this compound.

    • The reaction produces hydrogen peroxide, which is then detected using a fluorescent probe.

    • Measure the fluorescence using a microplate reader.

    • Calculate the percentage of LSD1 inhibition by this compound compared to the untreated control.

Western Blot Analysis for EMT Markers

This protocol is to assess the effect of this compound on the expression of key EMT-related proteins.

  • Materials:

    • SGC-7901/ADR cells.

    • This compound.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels.

    • PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies:

      • Anti-LSD1.

      • Anti-E-cadherin (epithelial marker).

      • Anti-Vimentin (mesenchymal marker).

      • Anti-Snail/Slug (EMT transcription factors).

      • Anti-β-actin or Anti-GAPDH (loading control).

    • HRP-conjugated secondary antibodies.

    • ECL detection reagent.

  • Procedure:

    • Treat SGC-7901/ADR cells with different concentrations of this compound for 48 hours.

    • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL detection system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound.[3][4][5]

  • Animals:

    • 4-6 week old female BALB/c nude mice.

  • Procedure:

    • Subcutaneously inject 5 x 10⁶ SGC-7901/ADR cells into the right flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomly divide the mice into groups (e.g., vehicle control, adriamycin alone, this compound alone, this compound + adriamycin).

    • Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily or every other day).

    • Administer adriamycin as required for the combination therapy group.

    • Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • After a set period (e.g., 21-28 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for LSD1 and EMT markers).

Conclusion and Future Directions

This compound presents a compelling case as a potential therapeutic agent for overcoming adriamycin resistance in gastric cancer. Its ability to inhibit LSD1 and suppress the EMT pathway provides a clear mechanistic rationale for its observed effects. The protocols and data presented here offer a solid foundation for further research into its clinical potential.

Future investigations should focus on:

  • Elucidating the detailed downstream signaling pathways affected by LSD1 inhibition in this context.

  • Investigating potential synergistic effects of this compound with other chemotherapeutic agents.

  • Conducting more extensive preclinical studies to evaluate its safety and efficacy in various models of adriamycin-resistant gastric cancer.

  • Exploring the potential of this compound to overcome other forms of drug resistance in gastric and other cancers.

References

Application Note: Quantification of Arborinine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Arborinine, a bioactive acridone alkaloid. The described protocol is applicable for the determination of this compound in various sample matrices, including plant extracts and in-vitro experimental samples. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, both acidified with 0.1% formic acid, ensuring excellent peak shape and resolution. Detection is performed using a Photo Diode Array (PDA) detector, allowing for spectral confirmation and quantification. This document provides comprehensive protocols for sample preparation, instrument setup, and method validation, making it an essential resource for researchers engaged in the study and development of this compound.

Introduction to this compound

This compound (1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one) is a natural acridone alkaloid found in various plant species of the Rutaceae family. It has garnered significant scientific interest due to its wide range of pharmacological activities, including anticancer, antimicrobial, and antiparasitic properties.[1] Notably, recent studies have highlighted its potential as a cancer therapeutic by demonstrating its inhibitory effect on the KDM1A/UBE2O signaling pathway in clear-cell renal cell carcinoma.[2][3] As research into the therapeutic applications of this compound advances, the need for a validated, accurate, and precise analytical method for its quantification becomes critical for pharmacokinetic studies, quality control of natural extracts, and various biochemical assays.

HPLC Methodology

This method is designed for the separation and quantification of this compound using standard RP-HPLC instrumentation with UV-Vis detection.

2.1 Chromatographic Conditions

The optimal parameters for the HPLC analysis are summarized in the table below.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA/DAD Detector, 254 nm (Quantification), 350 nm (Reference)
Run Time 20 minutes (plus 5-minute post-run equilibration)

2.2 Rationale for Method Parameters

  • Reversed-Phase C18 Column: this compound is a moderately polar molecule, making a C18 column ideal for retention and separation from other matrix components.

  • Acidified Mobile Phase: The addition of 0.1% formic acid to the mobile phase protonates the tertiary amine in the acridone structure, which significantly improves peak symmetry and prevents tailing.

  • Gradient Elution: A solvent gradient is employed to ensure the efficient elution of this compound while also cleaning the column of more non-polar compounds, leading to a robust and reproducible method.

  • PDA Detection: A Photo Diode Array (PDA) or Diode Array Detector (DAD) is recommended to monitor multiple wavelengths simultaneously. While 254 nm is suitable for quantifying aromatic compounds, monitoring a longer wavelength like 350 nm can provide additional specificity against potential interferences.

Experimental Protocols

3.1 Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or DMSO in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at -20°C.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with a 50:50 mixture of acetonitrile and water in a volumetric flask.

  • Calibration Standards (1 - 50 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Working Stock Solution with the mobile phase starting composition (70% Mobile Phase A, 30% Mobile Phase B). A suggested concentration range is 1, 2.5, 5, 10, 25, and 50 µg/mL.

3.2 Sample Preparation Protocol

The following is a general protocol for the extraction of this compound from a solid matrix (e.g., dried plant material). This may need to be adapted based on the specific sample type.

  • Homogenization: Weigh 1 g of the powdered sample material into a centrifuge tube.

  • Extraction: Add 10 mL of methanol. Vortex vigorously for 1 minute and then sonicate for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant (the methanol extract).

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial.

  • Dilution: If necessary, dilute the sample with the initial mobile phase composition to ensure the concentration falls within the linear range of the calibration curve.

Method Validation Summary

The developed HPLC method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below, representing typical performance characteristics.

Table 1: Linearity and Sensitivity

ParameterValue
Linear Range 1 - 50 µg/mL
Regression Equation y = 45872x - 1230
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Table 2: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3 days)
2.5 (Low QC) < 2.0%< 3.0%
10 (Mid QC) < 1.5%< 2.5%
40 (High QC) < 1.0%< 2.0%

Table 3: Accuracy (Recovery)

Concentration Spiked (µg/mL)Mean Recovery (%)%RSD
2.5 98.5 - 102.3 %< 2.5%
10 99.1 - 101.5 %< 2.0%
40 99.5 - 101.0 %< 1.5%

Visualized Workflows and Pathways

5.1 Experimental Workflow for this compound Quantification

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample 1. Sample Weighing & Extraction filter_sample 3. Filtration of Sample Extract (0.22 µm) sample->filter_sample standard 2. Standard Weighing & Serial Dilution hplc_setup 4. HPLC System Setup & Equilibration filter_sample->hplc_setup cal_curve 5. Inject Standards (Generate Calibration Curve) hplc_setup->cal_curve inject_sample 6. Inject Samples cal_curve->inject_sample peak_integration 7. Peak Integration & Identification inject_sample->peak_integration quantification 8. Quantification using Calibration Curve peak_integration->quantification report 9. Final Report Generation quantification->report

Caption: HPLC quantification workflow for this compound.

5.2 this compound Signaling Pathway

This compound has been shown to exert its anticancer effects by targeting the KDM1A/UBE2O signaling axis.[2][3][4] This pathway is crucial for cancer cell proliferation and survival.

G This compound This compound KDM1A KDM1A (LSD1) Histone Demethylase This compound->KDM1A Inhibition UBE2O UBE2O Ubiquitin-conjugating enzyme KDM1A->UBE2O Promotes Transcription Proliferation Cancer Cell Proliferation, Migration & Survival UBE2O->Proliferation Promotes

Caption: this compound inhibits the KDM1A/UBE2O signaling pathway.

Conclusion

The RP-HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantification of this compound. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for a wide range of applications in natural product chemistry, pharmacology, and quality control. The detailed protocols and validation data serve as a comprehensive guide for researchers, facilitating the standardized analysis of this promising therapeutic compound.

References

Illuminating Apoptosis: Cell-Based Assays for Characterizing the Effects of Arborinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborinine, a natural acridone alkaloid, has demonstrated promising anti-cancer properties by inducing programmed cell death, or apoptosis, in various cancer cell lines. Understanding the molecular mechanisms by which this compound exerts its apoptotic effects is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for a suite of cell-based assays designed to measure and characterize the apoptotic effects of this compound. These assays are essential tools for elucidating the compound's mechanism of action and for screening its efficacy in different cancer models.

Data Summary

The following tables summarize quantitative data on the effects of this compound on cancer cell lines, providing a comparative overview of its apoptotic efficacy.

Table 1: Cytotoxicity of this compound on MCF-7 Breast Cancer Cells

Treatment DurationIC50 Value (µg/mL)
24 hours50
48 hours25

Table 2: this compound-Induced Apoptosis and Protein Expression Changes in MCF-7 Cells

ParameterControl (Untreated)This compound-Treated
Apoptotic Cells (%)9.3652.3
BAX Protein ExpressionBaselineUpregulated
BCL-2 Protein ExpressionBaselineDownregulated
Caspase-3, -8, -9 ActivationBaselineUpregulated
p53 Protein ExpressionBaselineUpregulated
Reactive Oxygen Species (ROS)Baseline~1.3-fold increase

Experimental Workflow

The following diagram outlines the general workflow for investigating the apoptotic effects of this compound.

experimental_workflow Experimental Workflow for this compound-Induced Apoptosis Assays cluster_prep Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis cell_culture Culture Cancer Cells (e.g., MCF-7) treatment Treat cells with this compound (at IC50) and controls cell_culture->treatment annexin_v Annexin V-FITC/PI Staining (Flow Cytometry) treatment->annexin_v caspase Caspase-Glo 3/7 Assay treatment->caspase western Western Blot (Bax, Bcl-2) treatment->western flow_analysis Quantify Apoptotic Populations annexin_v->flow_analysis luminescence_analysis Measure Caspase Activity caspase->luminescence_analysis wb_analysis Quantify Protein Expression western->wb_analysis data_interpretation Data Interpretation & Conclusion flow_analysis->data_interpretation luminescence_analysis->data_interpretation wb_analysis->data_interpretation

A streamlined workflow for assessing this compound's apoptotic effects.

This compound-Induced Apoptotic Signaling Pathway

The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

apoptosis_pathway Proposed Apoptotic Signaling Pathway Induced by this compound cluster_upstream Upstream Events cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound ros Increased ROS Production This compound->ros p53 p53 Activation ros->p53 bcl2 Bcl-2 Downregulation p53->bcl2 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

This compound triggers apoptosis via ROS, p53, and the mitochondrial pathway.

Experimental Protocols

1. Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

  • Materials:

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer (1X)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat cells with this compound at the desired concentration (e.g., IC50) and a vehicle control for the desired time (e.g., 24 or 48 hours).

    • Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

2. Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer system. The addition of the reagent directly to cells results in cell lysis, cleavage of the substrate by caspase-3/7, and the generation of a "glow-type" luminescent signal.

  • Materials:

    • Caspase-Glo® 3/7 Assay System

    • White-walled 96-well plates

    • Luminometer

  • Protocol:

    • Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

    • Treat cells with this compound and appropriate controls.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

    • Measure the luminescence of each sample using a luminometer.

3. Western Blotting for Bcl-2 and Bax

This technique is used to detect and quantify the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Materials:

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membrane

    • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Treat cells with this compound as described previously.

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Application Notes and Protocols for In Vivo Xenograft Models to Evaluate the Anti-Tumor Efficacy of Arborinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborinine, a natural acridone alkaloid, has demonstrated significant anti-tumor properties across a range of human cancer cell lines. Preclinical data suggests that this compound exerts its effects through multiple mechanisms, including the induction of apoptosis and inhibition of key oncogenic pathways.[1][2][3] Notably, this compound has been identified as a potential inhibitor of Lysine Demethylase 1 (LSD1), a key enzyme involved in epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[3][4][5] These promising in vitro findings necessitate robust in vivo models to evaluate the therapeutic potential of this compound in a physiological setting. This document provides detailed application notes and protocols for utilizing subcutaneous xenograft models in immunodeficient mice to test the anti-tumor efficacy of this compound.

Data Presentation

This compound In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
SGC-7901Gastric Cancer1.96Not Specified[3]
SGC-7901/ADR (Adriamycin-resistant)Gastric Cancer0.24Not Specified[3]
NCI-N87Gastric Cancer5.67Not Specified[3]
BGC-823Gastric Cancer7.26Not Specified[3]
MGC803Gastric Cancer4.75Not Specified[3]
HGC-27Gastric Cancer5.70Not Specified[3]
MCF-7Breast Cancer50 µg/mL (~177 µM)24[1][6]
MCF-7Breast Cancer25 µg/mL (~88.5 µM)48[1][6]
786OClear-Cell Renal Cell Carcinoma~30.6248[4]
A498Clear-Cell Renal Cell Carcinoma~39.0948[4]
769PClear-Cell Renal Cell Carcinoma~15.6748[4]
Caki1Clear-Cell Renal Cell Carcinoma~31.4248[4]
OSRC2Clear-Cell Renal Cell Carcinoma~30.3548[4]
COLO-205Colon Cancer<10 µg/mL (<35.4 µM)Not Specified[7]
OVCAR-3Ovarian Cancer<10 µg/mL (<35.4 µM)Not Specified[7]
T-47DBreast Cancer<10 µg/mL (<35.4 µM)Not Specified[7]
This compound In Vivo Anti-Tumor Efficacy

Published studies have demonstrated the ability of this compound to significantly inhibit tumor growth in xenograft models.

Xenograft ModelTreatmentDosageTumor Growth InhibitionReference
SGC-7901 (Gastric Cancer)This compoundNot SpecifiedSignificant reduction in tumor growth[3]
SGC-7901/ADR (Gastric Cancer)This compoundNot SpecifiedSignificant reduction in tumor growth[3]
786O (Clear-Cell Renal Cell Carcinoma)This compound40, 80 mg/kg; p.o.; for 21 daysSignificant tumor growth inhibition[4]

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenograft Model

This protocol outlines the procedure for establishing subcutaneous tumors in immunodeficient mice using human cancer cell lines sensitive to this compound.

Materials:

  • Human cancer cell lines (e.g., SGC-7901, MCF-7, 786O)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • 4-6 week old female immunodeficient mice (e.g., BALB/c nude, NOD/SCID)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Calipers

Procedure:

  • Cell Culture: Culture cancer cells in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and free from mycoplasma contamination.

  • Cell Harvesting:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cells with sterile PBS.

    • Add Trypsin-EDTA and incubate for a few minutes until cells detach.

    • Neutralize the trypsin with complete culture medium.

    • Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 300 x g for 5 minutes.

  • Cell Preparation for Injection:

    • Discard the supernatant and resuspend the cell pellet in cold, sterile PBS or serum-free medium.

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

    • Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 1x10^7 to 2x10^7 cells/mL. Keep the cell suspension on ice.

  • Subcutaneous Injection:

    • Anesthetize the mouse using an approved protocol.

    • Shave and disinfect the injection site on the flank of the mouse with 70% ethanol.

    • Gently lift the skin and subcutaneously inject 100-200 µL of the cell suspension using a 1 mL syringe with a 25-27 gauge needle.

    • Slowly withdraw the needle to prevent leakage of the cell suspension.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: V = (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the experiment.

Protocol 2: Evaluation of this compound's Anti-Tumor Efficacy

This protocol describes the treatment phase of the study to assess the effect of this compound on tumor growth.

Materials:

  • Tumor-bearing mice from Protocol 1 (with tumor volumes of approximately 100-150 mm³)

  • This compound, formulated in a suitable vehicle (e.g., PBS, DMSO/saline mixture)

  • Vehicle control

  • Positive control (optional, e.g., a standard-of-care chemotherapeutic agent)

  • Dosing equipment (e.g., oral gavage needles, sterile syringes for injection)

Procedure:

  • Animal Grouping: Once tumors reach the desired size, randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Positive control (optional)

  • Drug Administration:

    • Administer this compound or the vehicle control to the respective groups via the determined route (e.g., oral gavage, intraperitoneal injection). The dosing schedule should be based on preliminary toxicity studies (e.g., daily, twice weekly). A previously reported effective dosage for a similar compound was 40-80 mg/kg.[4]

  • Data Collection:

    • Measure tumor volumes and body weights at least twice a week.

    • Observe the mice for any signs of toxicity or adverse effects.

  • Endpoint and Analysis:

    • The experiment should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of excessive morbidity.

    • At the end of the study, euthanize the mice according to approved protocols.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, western blotting, qPCR).

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Visualizations

This compound's Proposed Signaling Pathway

Arborinine_Signaling_Pathway This compound This compound LSD1 LSD1/KDM1A (Histone Demethylase) This compound->LSD1 Inhibits EMT Epithelial-Mesenchymal Transition (EMT) This compound->EMT Inhibits Proliferation Cell Proliferation & Cell Cycle Progression This compound->Proliferation Inhibits Apoptosis_Induction Induction of Apoptosis This compound->Apoptosis_Induction Induces Histones Histone Methylation (H3K4me1/2, H3K9me1/2) LSD1->Histones Demethylates UBE2O UBE2O (Ubiquitin-Conjugating Enzyme) LSD1->UBE2O Regulates Expression LSD1->EMT Promotes UBE2O->Proliferation Promotes p53 p53 Apoptosis_Induction->p53 Bax Bax Apoptosis_Induction->Bax Bcl2 Bcl-2 Apoptosis_Induction->Bcl2 Inhibits PARP PARP Apoptosis_Induction->PARP

Caption: Proposed signaling pathway of this compound's anti-tumor activity.

Experimental Workflow for In Vivo Xenograft Model

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_model Phase 2: Model Establishment cluster_treatment Phase 3: Efficacy Testing cluster_analysis Phase 4: Analysis Cell_Culture 1. Cancer Cell Culture (Logarithmic Growth Phase) Cell_Harvest 2. Cell Harvesting & Viability Check Cell_Culture->Cell_Harvest Cell_Suspension 3. Preparation of Cell Suspension (Cells + Matrigel®) Cell_Harvest->Cell_Suspension Injection 4. Subcutaneous Injection into Immunodeficient Mice Cell_Suspension->Injection Tumor_Growth 5. Tumor Growth Monitoring (Calipers, Body Weight) Injection->Tumor_Growth Randomization 6. Randomization of Mice (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment 7. Treatment Administration (this compound vs. Vehicle) Randomization->Treatment Monitoring 8. Continued Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint 9. Study Endpoint & Euthanasia Monitoring->Endpoint Tumor_Excision 10. Tumor Excision, Weight & Further Analysis Endpoint->Tumor_Excision Data_Analysis 11. Data Analysis (TGI Calculation) Tumor_Excision->Data_Analysis

Caption: Experimental workflow for testing this compound's efficacy in a xenograft model.

References

Troubleshooting & Optimization

Technical Support Center: Arborinine Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to address challenges related to the solubility of Arborinine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is a natural acridone alkaloid.[1] Its experimental application requires a clear understanding of its physical and chemical characteristics, which are summarized in the table below. This compound has a molecular weight of 285.29 g/mol .[1][2][3][4] Its melting point is reported to be between 175-177°C.[1][4]

Q2: Which solvents are recommended for dissolving this compound?

This compound is characterized by low aqueous solubility.[3][5] For in vitro experiments, organic solvents are necessary to prepare stock solutions. This compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] For cell-based assays, DMSO is the most commonly used solvent.

Q3: How should I prepare a high-concentration stock solution of this compound?

To prepare a stock solution, it is critical to use a high-purity organic solvent like DMSO. The process involves carefully weighing the this compound powder and adding the appropriate volume of solvent to achieve the desired concentration. For example, to create a 10 mM stock solution, you would dissolve 2.85 mg of this compound in 1 mL of DMSO. It is recommended to vortex or sonicate briefly to ensure the compound is completely dissolved.

Q4: My this compound stock solution appears cloudy or has visible precipitates. What should I do?

Cloudiness or precipitation in the stock solution can indicate that the compound has not fully dissolved or has fallen out of solution.

  • Action: Gently warm the solution to 37°C and vortex or sonicate for a few minutes. This often helps to redissolve the precipitate.

  • Prevention: Ensure you are using a high-quality, anhydrous grade of the solvent (e.g., DMSO). Water contamination can reduce the solubility of hydrophobic compounds. Store the stock solution properly to prevent solvent evaporation or water absorption.

Q5: this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or medium. The significant change in solvent polarity causes the compound to crash out.

  • Lower the Final Concentration: The most common reason for precipitation is that the final concentration in the medium exceeds this compound's aqueous solubility limit. Test a range of lower final concentrations.

  • Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the culture medium can help. Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.

  • Use a Pre-dilution Step: Before adding the stock to the final volume of media, perform an intermediate dilution in a smaller volume of media. Pipette the stock solution directly into the media while vortexing or swirling to ensure rapid mixing, which can prevent localized high concentrations that lead to precipitation.

  • Check Media pH: Ensure the pH of your culture medium is stable, as pH shifts can affect the solubility of compounds.[6]

Q6: What is the maximum recommended concentration of DMSO in the final cell culture medium?

While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxic effects. Always run a vehicle control (medium with the same final concentration of DMSO) to assess any solvent-induced effects.

Q7: How should I store my this compound powder and stock solutions?

  • Powder: The solid form of this compound should be stored desiccated at -20°C.[2]

  • Stock Solutions: Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and promote precipitation.[7] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₆H₁₅NO₄[1][2][4]
Molecular Weight285.29 g/mol [1][2][3][4]
AppearancePowder[2]
Melting Point175 - 177 °C[1][4]
logP (Octanol/Water)2.414[3]
Water Solubility (log₁₀WS)-5.58 (Calculated)[3]
CAS Number5489-57-6[1][2][3][4]
Table 2: Solubility of this compound in Common Solvents
SolventSolubilityRecommended for Cell Culture?
DMSOSolubleYes (at low final concentrations)
AcetoneSolubleNo (toxic to cells)
ChloroformSolubleNo (toxic and immiscible)
DichloromethaneSolubleNo (toxic and immiscible)
Ethyl AcetateSolubleNo (toxic and poorly miscible)
WaterVery LowNot recommended for stock solutions

Data sourced from BioCrick.[2]

Table 3: Example Stock Solution Preparation in DMSO (for 10 mM)
ParameterValue
Desired Stock Concentration10 mM
Molecular Weight (MW)285.29 g/mol
Mass of this compound2.85 mg
Volume of DMSO1 mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 285.29)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.

  • Carefully weigh 2.85 mg of this compound powder into the tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Close the cap tightly and vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear, yellowish solution should be formed.

  • If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, and date.

  • Store the aliquots at -80°C for long-term storage.[7]

Protocol 2: Diluting this compound Stock for Cell-Based Assays

Objective: To prepare a final concentration of 10 µM this compound in a cell culture well containing 1 mL of medium, ensuring the final DMSO concentration is 0.1%.

Procedure:

  • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution (Working Solution): Add 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium. This creates a 100 µM working solution in a medium containing 1% DMSO. Vortex gently to mix.

  • Add 10 µL of the 100 µM working solution to the culture well already containing 990 µL of medium.

  • Gently swirl the plate to ensure thorough mixing.

  • The final concentration in the well will be 10 µM this compound and 0.1% DMSO.

  • Prepare a vehicle control by adding 10 µL of a 1% DMSO-in-medium solution (prepared without this compound) to a control well.

Visual Guides and Workflows

G cluster_start cluster_checks Troubleshooting Steps cluster_actions Corrective Actions cluster_result start Precipitation Observed in Cell Culture Medium stock_check 1. Check Stock Solution Is it clear? start->stock_check Start Here conc_check 2. Check Final Concentration Is it too high? stock_check->conc_check Stock is Clear action_warm Warm stock to 37°C and sonicate stock_check->action_warm No, it's cloudy media_check 3. Check Dilution Method How was it added to media? conc_check->media_check Concentration is low (< 20 µM) action_lower_conc Perform dose-response to find soluble limit conc_check->action_lower_conc Yes, it's high action_serum Increase serum % in media (if possible) media_check->action_serum Standard method action_mix Add stock to media while vortexing/swirling media_check->action_mix Added directly action_predilute Use a serial dilution step media_check->action_predilute action_warm->stock_check action_remake Remake stock with anhydrous DMSO action_warm->action_remake If still cloudy action_remake->stock_check result_ok Problem Resolved action_lower_conc->result_ok action_serum->result_ok action_mix->result_ok action_predilute->result_ok

Caption: Troubleshooting workflow for this compound precipitation in experiments.

G cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction This compound This compound lsd1 LSD1 (Lysine Demethylase) This compound->lsd1 inhibits histones Histone Methylation (H3K4me2, H3K9me2) ↑ lsd1->histones regulates gene_exp Altered Gene Expression histones->gene_exp s_phase S-Phase Arrest gene_exp->s_phase g1_phase G0/G1 Phase Arrest gene_exp->g1_phase mmp Mitochondrial Membrane Potential Disruption gene_exp->mmp caspases Caspase Activation mmp->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathway for this compound's biological activity.

References

Technical Support Center: Overcoming Arborinine Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming arborinine resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a natural acridone alkaloid that has been shown to exhibit potent anti-cancer activity. Its primary mechanism of action is the inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1] By inhibiting LSD1, this compound prevents the demethylation of histones, leading to the suppression of oncogenic gene expression, inhibition of the epithelial-mesenchymal transition (EMT), and induction of apoptosis.[1][2]

Q2: this compound is effective in some of my cell lines that are resistant to other chemotherapeutics. Why?

This compound has demonstrated efficacy in cell lines with pre-existing resistance to drugs such as adriamycin, vincristine, and sorafenib.[1][2] This is often because its mechanism of action, LSD1 inhibition, is distinct from that of many conventional chemotherapy agents. LSD1 is involved in the EMT program, a process that confers chemo-resistance.[3] By inhibiting LSD1, this compound can suppress this resistance mechanism and re-sensitize cancer cells to treatment.[1]

Q3: My cancer cell line has developed resistance to this compound. What are the potential molecular mechanisms?

While research specifically on acquired resistance to this compound is limited, mechanisms of resistance to its target, LSD1, have been studied. Potential mechanisms include:

  • Epigenetic Reprogramming: Cancer cells may develop resistance to LSD1 inhibitors through epigenetic reprogramming, leading to a TEAD4-driven mesenchymal-like state.[4]

  • Activation of Bypass Signaling Pathways: Cancer cells might activate alternative signaling pathways to compensate for the inhibition of LSD1. For example, the Hippo signaling effector YAP has been implicated in resistance to LSD1 inhibition.[5]

  • Alterations in the Tumor Microenvironment: The composition of the tumor microenvironment can influence the response to epigenetic therapies like LSD1 inhibitors.[5]

Q4: What are some potential strategies to overcome acquired this compound resistance?

Based on strategies for overcoming resistance to other LSD1 inhibitors, the following approaches can be considered:

  • Combination Therapy: Combining this compound with other anti-cancer agents is a promising strategy. Synergistic effects may be achieved with:

    • HDAC inhibitors: Simultaneous blockage of LSD1 and HDACs can reactivate transcription against cancer.[6]

    • Immune checkpoint inhibitors: LSD1 inhibition can upregulate PD-L1 expression, potentially sensitizing tumors to anti-PD-1/PD-L1 therapy.[5][6]

    • YAP/TAZ inhibitors: Combining LSD1 inhibition with a YAP inhibitor like Verteporfin has shown additive effects in oral squamous cell carcinoma.[5]

  • Targeting Downstream Effectors: Identifying and targeting key downstream effectors of the resistance pathway, such as UBE2O in clear-cell renal cell carcinoma, could restore sensitivity.[7]

Troubleshooting Guides

Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line
Possible Cause Suggested Solution
Development of Acquired Resistance Confirm resistance by re-evaluating the IC50 of this compound. If resistance is confirmed, consider the strategies outlined in the "Overcoming Acquired this compound Resistance" section below.
Cell Line Integrity Verify the identity of your cell line through short tandem repeat (STR) profiling. Ensure there has been no cross-contamination.
Compound Stability Prepare fresh stock solutions of this compound. Ensure proper storage conditions to prevent degradation.
Issue 2: High Variability in Experimental Replicates
Possible Cause Suggested Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Calibrate multichannel pipettes and use a consistent seeding technique.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete Drug Distribution Gently swirl the plate after adding this compound to ensure even distribution in the wells.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeResistance ProfileIC50 (µM)Reference
NCI-N87Gastric Cancer-5.67[1]
BGC-823Gastric Cancer-7.26[1]
MGC803Gastric Cancer-4.75[1]
SGC-7901Gastric Cancer-1.96[1]
HGC-27Gastric Cancer-5.70[1]
SGC-7901/ADRAdriamycin-Resistant Gastric CancerAdriamycin-Resistant0.24[1]
SGC-7901/VCRVincristine-Resistant Gastric CancerVincristine-Resistant1.09[1]
MGC803/PTXPaclitaxel-Resistant Gastric CancerPaclitaxel-Resistant1.32[1]
MCF-7 (24h)Breast Cancer-50 µg/mL[8]
MCF-7 (48h)Breast Cancer-25 µg/mL[8]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol is adapted from general methods for creating drug-resistant cell lines and should be optimized for your specific cell line.[9][10][11][12]

  • Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line.

  • Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20.

  • Stepwise Dose Escalation: Once the cells have resumed a normal growth rate, passage them and increase the this compound concentration in a stepwise manner. A gradual increase (e.g., 1.5 to 2-fold) at each step is recommended.

  • Monitoring and Maintenance: At each concentration, monitor cell morphology and proliferation. If significant cell death occurs, maintain the cells at the current concentration until they recover.

  • Confirmation of Resistance: Once cells are stably growing at a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the resistant phenotype by performing a new dose-response curve and comparing the IC50 to the parental cell line.

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at various passages.

Protocol 2: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.

Mandatory Visualizations

Arborinine_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LSD1 LSD1 (KDM1A) Histone Histone H3 (H3K4me2/H3K9me2) LSD1->Histone Demethylation Tumor_Suppressor Tumor Suppressor Gene Transcription LSD1->Tumor_Suppressor Repression UBE2O UBE2O LSD1->UBE2O Activation Oncogenes Oncogene Transcription (e.g., for EMT) Histone->Oncogenes Activation Cell_Proliferation Cell Proliferation & Invasion Oncogenes->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Tumor_Suppressor->Apoptosis_Inhibition UBE2O->Cell_Proliferation This compound This compound This compound->LSD1 Inhibition

Caption: this compound's primary mechanism of action.

Overcoming_Arborinine_Resistance cluster_resistance This compound-Resistant Cell cluster_solutions Therapeutic Strategies LSD1 LSD1 (KDM1A) Cell_Survival Cell Survival & Proliferation LSD1->Cell_Survival This compound This compound This compound->LSD1 Ineffective Inhibition Bypass_Pathway Bypass Pathway Activation (e.g., YAP/TEAD4) Bypass_Pathway->Cell_Survival Combo_Therapy Combination Therapy HDACi HDAC Inhibitor YAPi YAP Inhibitor Checkpoint_Inhibitor Immune Checkpoint Inhibitor HDACi->LSD1 Synergistic Inhibition YAPi->Bypass_Pathway Inhibition Checkpoint_Inhibitor->Cell_Survival Promotes Immune -mediated Killing

Caption: Strategies to overcome this compound resistance.

Experimental_Workflow_Resistance start Parental Cell Line ic50 Determine Initial IC50 start->ic50 culture Culture with low-dose this compound (IC10-IC20) ic50->culture escalate Stepwise Dose Escalation culture->escalate monitor Monitor Proliferation & Morphology escalate->monitor monitor->escalate Cells Recovered confirm Confirm Resistance (New IC50) monitor->confirm Stable Growth at High Dose resistant_line This compound-Resistant Cell Line confirm->resistant_line

Caption: Workflow for generating resistant cell lines.

References

Technical Support Center: Total Synthesis of Arborinine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Arborinine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and established route for the total synthesis of this compound, an acridone alkaloid, involves a two-step sequence:

  • Ullmann Condensation: A copper-catalyzed cross-coupling reaction between an anthranilic acid derivative and an aryl halide to form a key N-arylanthranilic acid intermediate.

  • Cyclization: An acid-catalyzed intramolecular electrophilic acylation (Friedel-Crafts type) of the N-arylanthranilic acid to form the tricyclic acridone core. This is commonly achieved using strong acids or dehydrating agents like Eaton's reagent.[1] A final N-methylation step is required to complete the synthesis.

Q2: What are the primary challenges in the Ullmann condensation step for this compound synthesis?

A2: The Ullmann condensation for preparing the N-arylanthranilic acid precursor can be challenging due to:

  • Harsh Reaction Conditions: Traditionally, this reaction requires high temperatures (often exceeding 200°C) and polar aprotic solvents, which can lead to side reactions and decomposition of sensitive substrates.[2]

  • Catalyst Issues: The reaction often requires stoichiometric amounts of copper, which can complicate purification. The activity of the copper catalyst can also be inconsistent.

  • Side Reactions: Common side reactions include dehalogenation of the aryl halide and homocoupling of the starting materials.

  • Substrate Scope: Aryl halides with electron-withdrawing groups are typically more reactive. The specific substituents on the this compound precursors may require optimization of reaction conditions.

Q3: What is Eaton's reagent, and why is it preferred for the cyclization step?

A3: Eaton's reagent is a 7.7 wt% solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H). It is a powerful dehydrating and cyclizing agent. It is often preferred over other strong acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) because it can offer higher yields, milder reaction conditions, and results in a less viscous reaction mixture, which simplifies handling and scale-up.

Q4: Are there regioselectivity issues to consider during the cyclization to form the this compound core?

A4: Yes, regioselectivity can be a concern in the synthesis of substituted acridones. The substitution pattern on the N-arylanthranilic acid can influence the position of the intramolecular acylation. For this compound, the desired cyclization occurs at a specific position ortho to the amine linkage. Intramolecular hydrogen bonding and the electronic effects of the methoxy and hydroxyl groups can play a key role in directing this cyclization.

Q5: When is the N-methyl group of this compound typically introduced?

A5: The N-methyl group is typically introduced after the formation of the acridone core. N-alkylation of the acridone nitrogen is a common final step. This can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. Microwave-assisted protocols have been shown to provide high yields for this transformation.

Troubleshooting Guides

Problem 1: Low Yield in Ullmann Condensation
Symptom Possible Cause Suggested Solution
Low or no conversion of starting materials.1. Inactive copper catalyst. 2. Insufficiently high temperature. 3. Presence of moisture or oxygen.1. Use freshly activated copper powder or a reliable source of Cu(I) salt (e.g., CuI). Consider using a ligand such as 1,10-phenanthroline to improve catalyst performance. 2. Ensure the reaction temperature is consistently maintained at the required level. Use a high-boiling solvent like DMF or NMP. 3. Use oven-dried glassware and anhydrous solvents. Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen) before and during the reaction.
Significant amount of dehalogenated aryl starting material observed.Reaction temperature is too high, or the reaction time is too long, leading to hydrodehalogenation.Reduce the reaction temperature and monitor the reaction progress carefully by TLC or GC-MS to avoid prolonged heating after the consumption of the limiting reagent.
Complex mixture of products, difficult purification.Side reactions such as homocoupling or decomposition.Lower the reaction temperature and consider using a more modern ligand-assisted Ullmann protocol, which often allows for milder conditions. Ensure the purity of starting materials.
Problem 2: Inefficient Cyclization to Acridone Core
Symptom Possible Cause Suggested Solution
Incomplete cyclization, recovery of N-arylanthranilic acid starting material.1. Insufficient strength or amount of cyclizing agent. 2. Reaction time is too short.1. Ensure Eaton's reagent is fresh and has not absorbed atmospheric moisture. Increase the amount of Eaton's reagent or switch to a stronger cyclizing agent if necessary. 2. Increase the reaction time and monitor by TLC until the starting material is consumed.
Formation of undesired regioisomers.Electronic or steric hindrance is not favoring the desired cyclization pathway.This is a more fundamental challenge. Re-evaluation of the protecting group strategy or the order of synthetic steps may be necessary. Computational studies could help predict the most favorable cyclization site.
Dark-colored, intractable material formed.Decomposition of starting material or product under harsh acidic conditions.Reduce the reaction temperature. If using Eaton's reagent, ensure the temperature does not exceed the recommended range (e.g., 80°C). Consider alternative, milder cyclization methods, such as those catalyzed by BF₃·Et₂O or iron salts.[3]

Quantitative Data Summary

The following table summarizes the reported yields and reaction conditions for the cyclization of N-phenylanthranilic acid to 10H-acridone using various reagents. This data provides a comparative baseline for the key cyclization step in this compound synthesis.

EntryCyclization ReagentTemperature (°C)Time (h)Yield (%)
1H₂SO₄ (concentrated)1004 - 655 - 60
2Polyphosphoric Acid (PPA)1002 - 458 - 70
3Eaton's Reagent805 - 1072 - 78
4BF₃·Et₂O603 - 478 - 83
5Fe(OTf)₂ (4 mol%) / DCMERoom Temp.370 - 96
Data adapted from a study on the synthesis of 10H-acridone.[3]

Experimental Protocols

Key Experiment 1: Synthesis of N-arylanthranilic Acid via Ullmann Condensation (General Procedure)

This protocol is adapted from a standard procedure for the synthesis of N-phenylanthranilic acid.[4] Modifications to starting materials, catalyst, and conditions are necessary for the specific synthesis of the this compound precursor.

  • Assembly: In a round-bottomed flask equipped with a reflux condenser, combine the appropriate o-chlorobenzoic acid derivative (1.0 equiv), the aniline derivative (e.g., 3,4-dimethoxyaniline, ~3-6 equiv), anhydrous potassium carbonate (~1.2 equiv), and a catalytic amount of copper oxide or copper(I) iodide (~0.05 equiv).

  • Reaction: Heat the mixture under reflux in an oil bath for 2-4 hours. The reaction should be carried out under an inert atmosphere (e.g., Nitrogen).

  • Work-up: After cooling, remove the excess aniline by steam distillation.

  • Purification: Treat the aqueous residue with decolorizing carbon, boil, and filter. Acidify the hot filtrate with concentrated hydrochloric acid to precipitate the N-arylanthranilic acid.

  • Isolation: Cool the mixture and collect the precipitated solid by vacuum filtration. Wash with cold water and dry to obtain the crude product, which can be recrystallized from ethanol or another suitable solvent.

Key Experiment 2: Cyclization to the Acridone Core using Eaton's Reagent (General Procedure)
  • Preparation: In a flask protected from atmospheric moisture, add the N-arylanthranilic acid precursor to Eaton's reagent (a typical ratio is ~10 mL of reagent per gram of acid).

  • Reaction: Heat the mixture with stirring in an oil bath at 80-100°C for the time indicated by reaction monitoring (typically 2-10 hours).

  • Quenching: Cool the reaction mixture and carefully pour it onto crushed ice or into boiling water. This will precipitate the crude acridone product.

  • Isolation: Collect the yellow precipitate by vacuum filtration and wash thoroughly with water.

  • Purification: The crude acridone can be purified by boiling with an aqueous sodium carbonate solution to remove any unreacted starting acid, followed by filtration, washing with water, and drying. Further purification can be achieved by recrystallization from a high-boiling solvent like glacial acetic acid, ethanol, or isoamyl alcohol.[4]

Visualizations

Arborinine_Synthesis_Workflow cluster_ullmann Step 1: Ullmann Condensation cluster_cyclization Step 2: Cyclization cluster_methylation Step 3: N-Methylation A o-Chlorobenzoic Acid Derivative C N-Arylanthranilic Acid Intermediate A->C Cu Catalyst, Base, Heat B Aniline Derivative (e.g., 3,4-Dimethoxyaniline) B->C Cu Catalyst, Base, Heat D Acridone Core C->D Eaton's Reagent, Heat E This compound D->E CH3I, Base Troubleshooting_Ullmann Start Low Yield in Ullmann Condensation? Check_Catalyst Is the Copper Catalyst Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Anhydrous & Inert? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Use fresh CuI. Add Ligand (e.g., phenanthroline). Check_Catalyst->Sol_Catalyst No Check_Temp Is Temperature Optimized? Check_Conditions->Check_Temp Yes Sol_Conditions Use oven-dried glassware. Purge with Argon/Nitrogen. Check_Conditions->Sol_Conditions No Sol_Temp Monitor reaction closely. Avoid excessive heating. Check_Temp->Sol_Temp No Success Yield Improved Check_Temp->Success Yes Sol_Catalyst->Success Sol_Conditions->Success Sol_Temp->Success

References

Troubleshooting Arborinine's inhibitory effect on KDM1A/UBE2O signaling.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Arborinine and KDM1A/UBE2O Signaling

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the inhibitory effects of this compound on the KDM1A/UBE2O signaling pathway. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of this compound on the KDM1A/UBE2O signaling pathway?

A1: this compound is a natural acridone alkaloid that has been identified as a potent inhibitor of Lysine Demethylase 1A (KDM1A), also known as LSD1.[1][2][3][4] KDM1A is a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), typically leading to transcriptional repression of target genes. Research has shown that KDM1A directly regulates the transcription of Ubiquitin-conjugating enzyme E2O (UBE2O).[1][2] By inhibiting the demethylase activity of KDM1A, this compound leads to increased histone methylation at the UBE2O promoter, thereby suppressing UBE2O transcription and protein expression.[3][5] This inhibitory action on the KDM1A/UBE2O axis has been shown to suppress cancer cell proliferation, migration, and epithelial-mesenchymal transition (EMT).[1][2][4]

Q2: What is the direct molecular target of this compound?

A2: The direct molecular target of this compound is KDM1A (LSD1).[3][4][6] Molecular modeling suggests that this compound can bind to the active site of KDM1A, inhibiting its enzymatic function.[6] The reduction in UBE2O levels is a downstream consequence of KDM1A inhibition.[1][5]

Q3: In which cancer types has the this compound-KDM1A/UBE2O signaling axis been studied?

A3: This pathway has been specifically elucidated in clear-cell renal cell carcinoma (ccRCC).[1][2] Additionally, this compound's inhibitory effect on KDM1A has been documented in various other cancers, including gastric, cervical, colorectal, ovarian, and lung cancer, suggesting a potentially broad applicability.[2]

Q4: What are typical concentrations of this compound used in cell-based assays?

A4: The effective concentration of this compound can vary significantly depending on the cell line. IC50 values (the concentration required to inhibit 50% of cell viability) have been reported to range from approximately 15 µM to over 39 µM in different ccRCC cell lines after 48 hours of treatment.[3] For mechanistic studies, concentrations ranging from 5 µM to 30 µM are often used to observe effects on protein expression and cell cycle.[3] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.

Troubleshooting Experimental Results

Q5: I am not observing an inhibitory effect of this compound on my target protein (UBE2O) levels. What are the possible causes?

A5: Several factors could contribute to a lack of observed effect. Consider the following troubleshooting steps:

  • Compound Integrity and Solubility:

    • Problem: this compound may have degraded or may not be fully dissolved.

    • Solution: Ensure this compound is stored correctly (typically at 2-8°C).[7] Prepare fresh stock solutions in an appropriate solvent like DMSO. When diluting into aqueous media, ensure the final DMSO concentration is low (<0.1%) and does not precipitate. Visually inspect for precipitation.

  • Concentration and Treatment Duration:

    • Problem: The concentration may be too low, or the treatment time too short to induce a measurable change in protein levels.

    • Solution: Perform a dose-response experiment (e.g., 1, 5, 10, 20, 40 µM) and a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal conditions for your cell line.

  • Cell Line Specificity:

    • Problem: The KDM1A/UBE2O pathway may not be a critical driver in your chosen cell line, or the cells may have intrinsic resistance mechanisms.

    • Solution: Confirm that KDM1A and UBE2O are expressed at detectable levels in your cell line at baseline. If possible, use a positive control cell line where the effect has been previously reported (e.g., 786-O or A498 ccRCC cells).[3]

  • Experimental Controls:

    • Problem: Lack of proper controls makes it difficult to interpret the results.

    • Solution: Always include a vehicle control (e.g., DMSO-treated cells). For target validation, a known KDM1A inhibitor (e.g., bizine, tranylcypromine derivatives) can be used as a positive control.[8][9]

Q6: I am observing high cytotoxicity with this compound treatment, even at low concentrations. How can I manage this?

A6: High cytotoxicity can obscure the specific inhibitory effects.

  • Problem: The compound may have off-target effects or be inherently toxic to your specific cell line at the tested concentrations.

  • Solution:

    • Determine the Therapeutic Window: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to accurately determine the IC50. Aim to work at concentrations at or below the IC50 for mechanistic studies to minimize general toxicity.

    • Reduce Treatment Duration: A shorter incubation time may be sufficient to observe the effect on signaling without causing excessive cell death.

    • Use a Recovery Period: Treat cells for a defined period (e.g., 24 hours) and then replace the media with fresh, compound-free media to allow for recovery before analysis.

Q7: My Western blot results are inconsistent or show no change in KDM1A levels. What should I check?

A7: this compound inhibits the activity of KDM1A, not necessarily its expression level.

  • Problem: You are looking at the wrong endpoint.

    • Solution: The primary effect of this compound is the inhibition of KDM1A's demethylase function. Therefore, a more direct readout is to measure the levels of KDM1A's histone substrates, such as H3K4me1/2 and H3K9me1/2.[3] Upon successful KDM1A inhibition, you should observe an increase in these methylation marks. The downstream effect will be a decrease in UBE2O protein levels.

  • Problem: Technical issues with the Western blot.

    • Solution: Ensure your antibody is validated for the application. Run loading controls (e.g., β-actin, GAPDH) to confirm equal protein loading.[10] Optimize lysis buffers and antibody concentrations.

Q8: How can I confirm that this compound is disrupting the KDM1A-UBE2O signaling axis in my system?

A8: To validate the mechanism, a multi-step approach is recommended:

  • Confirm KDM1A Inhibition: Treat cells with this compound and perform a Western blot for H3K4me2 and H3K9me2. A dose-dependent increase in these marks indicates target engagement.[3]

  • Measure Downstream Target: In the same lysates, measure UBE2O protein levels via Western blot. A dose-dependent decrease should be observed.[3]

  • Phenotypic Rescue: To confirm UBE2O is the key downstream effector, perform a rescue experiment. Overexpress UBE2O in your cells and then treat with this compound. If the anti-proliferative or anti-migratory effects of this compound are diminished, it confirms that its action is mediated through UBE2O suppression.[1][2]

Quantitative Data Summary

Table 1: Example IC50 Values of this compound in Clear-Cell Renal Cell Carcinoma (ccRCC) Cell Lines

Cell LineTreatment DurationIC50 (µM)
786-O48 h30.62
A49848 h39.09
769-P48 h15.67
Caki-148 h31.42
OSRC-248 h30.35
786-O72 h20.92
A49872 h27.01
769-P72 h14.94
Caki-172 h30.26
OSRC-272 h17.37

Data sourced from MedchemExpress, referencing Feng C, et al. (2022).[3]

Experimental Protocols

Protocol 1: Western Blot for KDM1A, UBE2O, and Histone Marks

This protocol outlines the detection of protein expression changes following this compound treatment.[10][11][12]

  • Cell Seeding and Treatment: Plate cells to achieve 70-80% confluency. Treat with desired concentrations of this compound or vehicle (DMSO) for the determined time (e.g., 48 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold 1X PBS.

    • Add 1X SDS sample buffer (or RIPA buffer supplemented with protease and phosphatase inhibitors) to each well/dish.[10][11]

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate for 10-15 seconds to shear DNA and reduce viscosity.[11]

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.[10]

  • Sample Preparation: Normalize protein amounts for all samples (typically 20-40 µg per lane). Add Laemmli buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto an appropriate percentage polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane with a specific primary antibody (e.g., anti-KDM1A, anti-UBE2O, anti-H3K4me2, anti-H3K9me2, or anti-β-actin) overnight at 4°C with gentle shaking.[10][11]

    • Wash the membrane three times for 5-10 minutes each with TBST.[10]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Protein Interactions

This protocol can be used to investigate if this compound affects the interaction of KDM1A with its binding partners.[13][14][15][16]

  • Cell Lysis:

    • Treat cells as required.

    • Lyse cells in a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors).

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Pre-clearing Lysate (Optional but Recommended):

    • Transfer the supernatant to a new tube. Add Protein A/G beads and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.[16]

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody specific to the "bait" protein (e.g., anti-KDM1A) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.[14]

  • Washing:

    • Pellet the beads by gentle centrifugation.

    • Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP lysis buffer. This step is critical to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • Analysis: Centrifuge to pellet the beads. Load the supernatant onto an SDS-PAGE gel and analyze by Western blot for the "prey" protein.

Visualizations

Arborinine_KDM1A_UBE2O_Pathway cluster_nucleus Nucleus KDM1A KDM1A (LSD1) Histone Histone H3 (H3K4me2/H3K9me2) KDM1A->Histone Demethylation UBE2O_Gene UBE2O Gene Histone->UBE2O_Gene Repression UBE2O_Protein UBE2O Protein UBE2O_Gene->UBE2O_Protein Transcription & Translation This compound This compound This compound->KDM1A Inhibition Downstream Cancer Progression (Proliferation, Migration) UBE2O_Protein->Downstream Promotion

Caption: this compound inhibits KDM1A, preventing histone demethylation and UBE2O gene expression.

Troubleshooting_Workflow cluster_checks Troubleshooting Steps Start Experiment: this compound treatment CheckEffect Observe expected inhibitory effect? Start->CheckEffect Success Success: Proceed with further experiments CheckEffect->Success Yes Troubleshoot No/Low Effect: Begin Troubleshooting CheckEffect->Troubleshoot No CheckCompound 1. Verify Compound (Fresh stock, solubility) Troubleshoot->CheckCompound CheckDose 2. Optimize Dose & Time (Dose-response, time-course) CheckCompound->CheckDose CheckControls 3. Validate Controls (Vehicle, positive control) CheckDose->CheckControls CheckTarget 4. Confirm Target Expression (Baseline KDM1A/UBE2O) CheckControls->CheckTarget CheckAssay 5. Re-evaluate Readout (Measure H3K4/9 methylation) CheckTarget->CheckAssay

Caption: A stepwise workflow for troubleshooting failed this compound experiments.

Result_Interpretation_Tree Start After this compound Treatment H3K_Change H3K4/9 methylation increased? Start->H3K_Change UBE2O_Change UBE2O protein decreased? H3K_Change->UBE2O_Change Yes Conclusion4 Issue: Target not engaged. Review troubleshooting workflow. H3K_Change->Conclusion4 No Phenotype_Change Anti-cancer phenotype observed? UBE2O_Change->Phenotype_Change Yes Conclusion3 Issue: Phenotype observed, but not via KDM1A/UBE2O. Suspect off-target effects. UBE2O_Change->Conclusion3 No Conclusion1 Conclusion: On-target KDM1A/UBE2O inhibition with expected phenotype. Phenotype_Change->Conclusion1 Yes Conclusion2 Issue: Pathway inhibited, but no phenotype. Cell line may not depend on this axis. Phenotype_Change->Conclusion2 No

Caption: Decision tree for interpreting experimental outcomes with this compound.

References

Enhancing the yield of Arborinine from natural plant sources.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enhancement of Arborinine yield from natural plant sources. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

This compound is an acridone alkaloid predominantly found in plants belonging to the Rutaceae family.[1][2] One of the most well-documented sources for isolating this compound is Glycosmis pentaphylla.[1][2][3][4][5][6] It can be extracted from various parts of the plant, including the leaves.[1][4][5][6]

Q2: I am not getting a good yield of this compound. What are the common factors that could be affecting my extraction efficiency?

Several factors can influence the yield of this compound:

  • Plant Material: The age of the plant, the season of collection, and the specific plant part used can all affect the concentration of this compound.

  • Extraction Solvent: The choice of solvent is critical. A sequential extraction with solvents of increasing polarity is often employed to isolate alkaloids effectively.[1][3]

  • Extraction Method: The efficiency of extraction can vary significantly between different methods such as maceration, Soxhlet extraction, and sonication.

  • Post-Extraction Processing: Losses can occur during the concentration and purification steps.

Q3: Can the yield of this compound be enhanced at the cultivation stage?

Yes, several in-vitro and in-vivo strategies can be employed to potentially boost the biosynthesis of this compound in the plant:

  • Elicitation: The application of elicitors, such as methyl jasmonate, can trigger defense responses in plants and lead to an increased production of secondary metabolites, including alkaloids. While direct data on this compound is limited, studies on related species like Ruta graveolens have shown that methyl jasmonate can enhance the production of other secondary metabolites.[7]

  • Plant Tissue Culture: Establishing callus and cell suspension cultures of the source plant, such as Glycosmis pentaphylla, can provide a controlled environment for producing this compound. The yield can be further optimized by manipulating the culture medium and applying elicitors.[8][9][10][11][12]

Q4: What is the general biosynthetic pathway leading to this compound?

This compound, being an acridone alkaloid, is synthesized through the polyketide pathway. The biosynthesis generally involves the condensation of an anthranilate-derived precursor with three molecules of malonyl-CoA, followed by a series of cyclization, methylation, and hydroxylation steps. Understanding this pathway can help in devising metabolic engineering strategies to enhance the yield.

Troubleshooting Guides

Low Yield During Extraction
Symptom Possible Cause Suggested Solution
Very low or no this compound detected in the crude extract.Inappropriate solvent used for extraction.This compound is an alkaloid with moderate polarity. A sequential extraction starting with a non-polar solvent like hexane to remove fats and waxes, followed by a more polar solvent like ethyl acetate or methanol is recommended.[1][3] Ethyl acetate has been shown to be an effective solvent for extracting this compound from Glycosmis pentaphylla.[3]
Low yield after purification.Loss of compound during column chromatography.Ensure the correct stationary phase (e.g., silica gel) and a well-optimized mobile phase are used. Monitor the fractions carefully using Thin Layer Chromatography (TLC) to avoid loss of the product.
Degradation of the compound.Exposure to harsh conditions like high temperature or extreme pH.Avoid excessive heat during solvent evaporation. Use a rotary evaporator under reduced pressure. Maintain a neutral or slightly basic pH during the final extraction steps of the free alkaloid.
Issues with Plant Tissue Culture
Symptom Possible Cause Suggested Solution
Failure to induce callus formation from explants.Incorrect plant growth regulators in the culture medium.Experiment with different combinations and concentrations of auxins (e.g., 2,4-D, NAA) and cytokinins (e.g., BAP, Kinetin) in the Murashige and Skoog (MS) medium.
Browning and death of callus or cell suspension culture.Phenolic compound oxidation.Add antioxidants like ascorbic acid or polyvinylpyrrolidone (PVP) to the culture medium. Subculture more frequently.
Low this compound production in cell culture.Non-optimized culture conditions or lack of differentiation.Try altering the medium composition, light conditions, and temperature. Induce stress by adding elicitors like methyl jasmonate to the culture medium to stimulate secondary metabolite production.

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound Yield from Glycosmis pentaphylla Leaves

Extraction Solvent Extraction Method Reported Yield of this compound Reference
Ethyl AcetateColumn Chromatography of crude extract120 mg from 60 g of crude ethyl acetate extract[1][3]
MethanolNot specifiedThis compound has been isolated from methanolic extracts.[13]
ChloroformSequential ExtractionPart of the sequential extraction process.[1][3]
HexaneSequential ExtractionUsed for initial defatting of plant material.[1][3]

Note: The yields are reported from different studies and may not be directly comparable due to variations in the extraction and purification protocols. One study reported a yield of 0.1295 g (12.16%) of this compound from 1.0653 g of a crude alkaloidal extract obtained through an acid-base extraction method.[14]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Glycosmis pentaphylla Leaves
  • Plant Material Preparation:

    • Collect fresh, healthy leaves of Glycosmis pentaphylla.

    • Wash the leaves thoroughly with running water and then with distilled water.

    • Shade dry the leaves at room temperature for 2-3 weeks until they are crisp.

    • Grind the dried leaves into a fine powder using a blender.

  • Sequential Solvent Extraction:

    • Pack the powdered leaf material (e.g., 100 g) into a Soxhlet apparatus.

    • First, extract with hexane for 6-8 hours to remove non-polar compounds like fats and chlorophyll. Discard the hexane extract.

    • Air-dry the defatted plant material.

    • Next, extract the defatted material with ethyl acetate for 8-10 hours.[3]

    • Collect the ethyl acetate extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Purification by Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column using a suitable solvent like chloroform.

    • Dissolve the concentrated ethyl acetate extract in a minimum amount of chloroform and load it onto the column.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.[1][3]

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (e.g., 9:1) solvent system.

    • Combine the fractions containing this compound (identified by comparing with a standard or based on reported Rf values).

    • Recrystallize the combined fractions from a suitable solvent system (e.g., ethyl acetate-petroleum ether) to obtain pure this compound.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
  • Standard Preparation:

    • Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in HPLC grade methanol.

    • From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a known amount of the dried plant extract (e.g., 10 mg).

    • Dissolve the extract in a known volume of HPLC grade methanol (e.g., 10 mL).

    • Sonicate the solution for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 254 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_quantification Quantification plant_material Plant Material (Glycosmis pentaphylla leaves) drying Drying & Powdering plant_material->drying extraction Sequential Solvent Extraction (Hexane -> Ethyl Acetate) drying->extraction concentration Concentration (Rotary Evaporator) extraction->concentration purification Column Chromatography concentration->purification pure_this compound Pure this compound purification->pure_this compound hplc_prep Sample & Standard Preparation pure_this compound->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis data_analysis Data Analysis & Quantification hplc_analysis->data_analysis

Caption: Experimental workflow for this compound extraction and quantification.

signaling_pathway cluster_pathway Simplified Acridone Alkaloid Biosynthesis cluster_elicitation Elicitor Influence anthranilic_acid Anthranilic Acid condensation Condensation (Acridone Synthase) anthranilic_acid->condensation malonyl_coa Malonyl-CoA (x3) malonyl_coa->condensation polyketide Polyketide Intermediate condensation->polyketide cyclization Cyclization polyketide->cyclization acridone_scaffold Acridone Scaffold cyclization->acridone_scaffold modifications Methylation & Hydroxylation acridone_scaffold->modifications This compound This compound modifications->this compound elicitor Elicitor (e.g., Methyl Jasmonate) defense_genes Upregulation of Defense-Related Genes elicitor->defense_genes defense_genes->condensation

Caption: Simplified this compound biosynthesis pathway and elicitor influence.

References

Technical Support Center: Method Refinement for Detecting Arborinine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and analysis of Arborinine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is a natural alkaloid with the chemical formula C₁₆H₁₅NO₄ and a molecular weight of approximately 285.29 g/mol .[1][2] It is classified as an acridone alkaloid.[3] Key identifiers are its CAS Registry Number: 5489-57-6 and IUPAC name: 1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one.[1][2]

Q2: What are the primary analytical methods for detecting this compound and its metabolites?

The most common and effective methods for the detection and quantification of this compound and its metabolites are based on liquid chromatography coupled with mass spectrometry (LC-MS), particularly LC-MS/MS.[4][5][6] High-performance liquid chromatography (HPLC) with UV or fluorescence detection can also be used, though it may be less sensitive and specific than LC-MS.[3][5] Gas chromatography-mass spectrometry (GC-MS) is another potential method, though it may require derivatization to improve the volatility of the analytes.[1]

Q3: How should I prepare my samples for this compound metabolite analysis?

Proper sample preparation is critical to ensure accurate and reproducible results. The specific protocol will depend on the matrix (e.g., plasma, urine, tissue, plant material). A general workflow includes:

  • Metabolism Quenching: To preserve the integrity of the metabolites, it's crucial to stop all enzymatic activity immediately after sample collection. This is often achieved by flash-freezing in liquid nitrogen and storing at -80°C.[7][8]

  • Extraction: Metabolites are typically extracted from the biological matrix using a solvent or a mixture of solvents. Common choices for alkaloids include methanol, ethanol, or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) to improve the extraction efficiency of these basic compounds.[7][9]

  • Cleanup: Solid-phase extraction (SPE) is a widely used technique to remove interfering substances from the sample extract.[7] This step helps to reduce matrix effects and improve the sensitivity of the analysis.

  • Filtration: Before injection into the LC system, the extract must be filtered to remove any particulate matter that could clog the column or tubing. Syringe filters with a pore size of 0.22 µm or 0.45 µm are commonly used.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing

Potential Cause Troubleshooting Step
Secondary Interactions with Column The basic nature of alkaloids like this compound can lead to interactions with residual silanol groups on the silica-based column, causing peak tailing.
- Use a column with end-capping or a hybrid particle technology.
- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.
- Operate at a lower or higher pH to control the ionization state of the analyte.
Inappropriate Mobile Phase pH The pH of the mobile phase affects the ionization state of this compound and its metabolites, which in turn influences their retention and peak shape.
- For reversed-phase chromatography, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is often used to ensure the analytes are in their protonated form, which can improve peak shape.[9]
Column Overload Injecting too much sample can lead to broad, asymmetric peaks.
- Dilute the sample and reinject.
- Use a column with a larger internal diameter or a higher loading capacity.

Issue 2: Low Sensitivity or Inability to Detect Metabolites

Potential Cause Troubleshooting Step
Suboptimal Ionization in Mass Spectrometer This compound and its metabolites are basic compounds and will ionize most effectively in positive ion mode electrospray ionization (ESI+).[9]
- Ensure the mass spectrometer is operating in positive ion mode.
- Optimize ionization source parameters such as capillary voltage, gas flow, and temperature.
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of the target analytes, leading to a decrease in signal intensity.
- Improve the sample cleanup procedure, for example, by using a more selective SPE sorbent.
- Modify the chromatographic method to separate the analytes from the interfering matrix components.
- Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects.[10]
Inefficient Extraction The chosen extraction solvent and method may not be optimal for the metabolites of interest.
- Experiment with different extraction solvents or solvent mixtures.
- Optimize extraction parameters such as solvent-to-sample ratio, extraction time, and temperature.

Issue 3: Poor Reproducibility

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Variations in the sample preparation process are a common source of irreproducibility.
- Use a standardized and well-documented sample preparation protocol.
- Ensure accurate and consistent pipetting and weighing.
- Use an automated sample preparation system if available.
Sample Degradation This compound and its metabolites may be unstable under certain conditions.
- Keep samples on ice or in a cooled autosampler during the analysis.
- Avoid repeated freeze-thaw cycles of the samples.[11]
- Store stock solutions and prepared samples at -80°C for long-term stability.[11]
LC System Variability Fluctuations in pump pressure, column temperature, or autosampler injection volume can lead to variations in retention times and peak areas.
- Equilibrate the LC system thoroughly before starting the analysis.
- Regularly perform system suitability tests to ensure the performance of the instrument.

Experimental Protocols & Data

Table 1: Example LC-MS/MS Parameters for this compound Analysis

Note: These are starting parameters and should be optimized for your specific instrument and application.

ParameterValue
LC Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transition (this compound) To be determined experimentally
MRM Transition (Metabolite 1) To be determined experimentally
MRM Transition (Metabolite 2) To be determined experimentally
Table 2: Key Mass Spectrometry Data for this compound
Parameter Value Reference
Molecular Formula C₁₆H₁₅NO₄[1][2]
Molecular Weight 285.29 g/mol [1][2]
Precursor Ion [M+H]⁺ (m/z) 286.108[2]
Major GC-MS Fragments (m/z) 270, 285, 242[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample quench Metabolism Quenching sample->quench extract Solvent Extraction quench->extract cleanup Solid-Phase Extraction extract->cleanup filtrate Filtration cleanup->filtrate lc Liquid Chromatography filtrate->lc Inject ms Mass Spectrometry lc->ms data Data Acquisition ms->data processing Data Processing data->processing identification Metabolite Identification processing->identification quantification Quantification identification->quantification

Caption: General experimental workflow for the detection of this compound metabolites.

This compound Signaling Pathway Inhibition

Recent studies have shown that this compound can inhibit clear-cell renal cell carcinoma by targeting the KDM1A/UBE2O signaling pathway.[12]

signaling_pathway This compound This compound kdm1a KDM1A This compound->kdm1a inhibits ube2o UBE2O kdm1a->ube2o activates proliferation Cell Proliferation ube2o->proliferation migration Cell Migration ube2o->migration

Caption: this compound's inhibitory effect on the KDM1A/UBE2O signaling pathway.

References

Addressing off-target effects of Arborinine in cellular models.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Arborinine. It focuses on identifying and addressing potential off-target effects in cellular models to ensure data accuracy and reliability.

Section 1: Frequently Asked questions (FAQs)

Q1: What is the primary molecular target of this compound? A1: this compound is a potent and orally active inhibitor of Lysine Demethylase 1A (KDM1A), also known as LSD1.[1][2] Its mechanism of action involves the inhibition of KDM1A, which leads to an increase in the expression of histone methylation marks H3K4me1/2 and H3K9me1/2.[1] This primary activity subsequently affects downstream signaling pathways, such as decreasing the expression of Ubiquitin-conjugating enzyme E2O (UBE2O), ultimately impacting cancer cell proliferation, apoptosis, and migration.[3][4][5]

Q2: I am observing unexpected or highly variable cytotoxicity in my experiments. Could these be off-target effects? A2: Yes, unexpected cellular phenotypes can arise from off-target effects, especially at higher concentrations. This compound has been noted to modulate various biochemical pathways and possesses antioxidant and antimicrobial properties, which suggests a broader range of biological activity beyond LSD1 inhibition.[6] Older studies on acridone alkaloids have also proposed other mechanisms of action, including interactions with DNA, inhibition of topoisomerase II, and effects on mitochondrial functions, which could contribute to off-target cytotoxicity.[7]

Q3: How can I experimentally distinguish between on-target (LSD1-mediated) and potential off-target effects? A3: To differentiate on-target from off-target effects, a multi-pronged approach is recommended:

  • Rescue Experiments: Overexpression of a downstream effector that is repressed by this compound, such as UBE2O, has been shown to abrogate the cancer-inhibitory effects of the compound.[3][5] If overexpressing UBE2O reverses the phenotype you observe, it is likely an on-target effect.

  • Orthogonal LSD1 Inhibition: Use a structurally unrelated LSD1 inhibitor. If this second compound recapitulates the phenotype observed with this compound, the effect is likely on-target.

  • Genetic Knockdown: Use siRNA or shRNA to knock down KDM1A (LSD1). The resulting cellular phenotype should mimic the effects of this compound if the mechanism is on-target.

  • Counter-Screening: Profile this compound against a panel of kinases or other epigenetic modifiers to identify potential unintended targets.

Q4: My cell viability (e.g., MTT assay) results are inconsistent. What are common sources of error? A4: Inconsistent results in cell-based assays are common and can stem from several factors.[8][9] Key areas to troubleshoot include:

  • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range, as high passage numbers can alter experimental outcomes.[8][10]

  • Seeding Density: Ensure uniform cell seeding across all wells, as variations in cell number will lead to variability in the final readout. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile media.

  • Compound Solubility: this compound is a solid compound.[11] Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in culture media to avoid precipitation and inaccurate concentrations.

  • Assay Timing: The timing of analysis is critical. For this compound, cytotoxic effects are often measured at 48 and 72 hours, with IC50 values typically decreasing with longer exposure.[1][2] Standardize this incubation time across all experiments.

Section 2: Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cytotoxicity observed in non-cancerous or control cell lines. 1. General off-target toxicity. 2. Concentration is too high, exceeding the therapeutic window.1. Perform a dose-response curve on both target and control cell lines to determine the therapeutic index. 2. Test this compound on a panel of diverse cell lines to assess its selectivity profile. 3. If toxicity is widespread, consider performing a broad kinase or receptor binding screen to identify unintended targets.
Observed phenotype (e.g., apoptosis) does not correlate with known downstream markers of LSD1 inhibition. 1. The phenotype is driven by an off-target effect. 2. The cellular model has a non-canonical LSD1 signaling pathway.1. Confirm on-target engagement by performing a Western blot for H3K4me1/2 or H3K9me1/2; their levels should increase with this compound treatment.[1] 2. Simultaneously measure protein levels of downstream effectors like UBE2O, which should decrease.[3] 3. If on-target markers change as expected but the phenotype does not align, this strongly suggests an off-target mechanism. Follow the workflow for investigating off-target effects.
Inconsistent IC50 values across different experimental batches. 1. Variability in cell culture conditions (passage number, confluency).[8] 2. Inaccurate compound dilutions or degradation of stock solution. 3. Differences in incubation times or assay reagents.1. Implement strict quality control for cell culture: use a consistent cell passage number and seed at a standardized density.[12] 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Store stock solutions at -20°C or -80°C. 3. Standardize all incubation times and ensure reagents are within their expiration dates and properly calibrated.

Section 3: Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeTime PointIC50 (µM)Reference
786OClear-Cell Renal Carcinoma48 h30.62[1]
786OClear-Cell Renal Carcinoma72 h20.92[1]
A498Clear-Cell Renal Carcinoma48 h39.09[1]
A498Clear-Cell Renal Carcinoma72 h27.01[1]
769PClear-Cell Renal Carcinoma48 h15.67[1]
769PClear-Cell Renal Carcinoma72 h14.94[1]
Caki1Clear-Cell Renal Carcinoma48 h31.42[1]
Caki1Clear-Cell Renal Carcinoma72 h30.26[1]
OSRC2Clear-Cell Renal Carcinoma48 h30.35[1]
OSRC2Clear-Cell Renal Carcinoma72 h17.37[1]
SGC-7901Gastric CancerNot Specified1.96[13]
SGC-7901/ADRAdriamycin-Resistant Gastric CancerNot Specified0.24[13]
NCI-N87Gastric CancerNot Specified5.67[13]
MGC803Gastric CancerNot Specified4.75[13]
HeLaCervical CarcinomaNot Specified1.84 µg/mL (~6.45 µM)[14]
MCF-7Breast AdenocarcinomaNot Specified11.74 µg/mL (~41.15 µM)[14]
A431Skin Epidermoid CarcinomaNot Specified12.95 µg/mL (~45.39 µM)[14]

Section 4: Key Experimental Protocols

4.1 Protocol: Cell Viability (MTT Assay) This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound.[14][15]

  • Cell Seeding: Plate cells in a 96-well, tissue culture-treated plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

4.2 Protocol: Western Blot for On-Target Engagement This protocol allows for the verification of this compound's effect on its primary target, LSD1, and its downstream histone marks.[5]

  • Cell Lysis: Treat cells with various concentrations of this compound for 24-48 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against H3K4me2, H3K9me2, total H3 (as a loading control), and a housekeeping protein (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis should show an increase in H3K4me2 and H3K9me2 levels relative to total H3.

4.3 Protocol: Kinase Profiling for Off-Target Identification To identify potential off-target kinases, a commercially available kinase profiling service is recommended.

  • Compound Submission: Provide a high-purity sample of this compound at a specified concentration (e.g., 10 mM in DMSO).

  • Assay Performance: The service provider (e.g., Eurofins, Promega) will screen this compound against a large panel of purified, active kinases (e.g., a panel of over 300 kinases).[16]

  • Data Acquisition: The assay typically measures the remaining kinase activity in the presence of the compound, often at two different concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: Results are provided as a percentage of inhibition for each kinase. Significant inhibition (>50%) of any kinase other than the intended target indicates a potential off-target interaction that warrants further investigation.

Section 5: Visualizations

Arborinine_On_Target_Pathway This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 H3K4me H3K4me1/2 ↑ H3K9me1/2 ↑ LSD1->H3K4me Demethylation UBE2O UBE2O Gene Transcription LSD1->UBE2O Activation Phenotype ↓ Proliferation ↓ Migration ↑ Apoptosis H3K4me->Phenotype UBE2O_protein UBE2O Protein ↓ UBE2O->UBE2O_protein UBE2O_protein->Phenotype

Caption: On-target signaling pathway of this compound.

Troubleshooting_Workflow start Unexpected Phenotype Observed with this compound q1 Is LSD1 activity inhibited? (e.g., Western for H3K4/9me2) start->q1 on_target Phenotype is Likely On-Target q1->on_target Yes no_inhibition Assay Failure or No LSD1 activity in model q1->no_inhibition No q2 Does an orthogonal LSD1 inhibitor mimic the phenotype? on_target->q2 off_target_path Phenotype May Be Off-Target off_target_screen Initiate Off-Target Screening (e.g., Kinase Panel) off_target_path->off_target_screen q2->off_target_path No q3 Does KDM1A/LSD1 knockdown mimic the phenotype? q2->q3 Yes q3->on_target Yes q3->off_target_path No

Caption: Troubleshooting workflow for unexpected phenotypes.

Experimental_Logic cluster_B Test 1: Genetic cluster_C Test 2: Pharmacological A This compound Treatment Causes Phenotype 'X' B Knockdown KDM1A/LSD1 with siRNA A->B C Treat with Structurally Different LSD1 Inhibitor A->C Result_B Phenotype 'X' is Observed B->Result_B Result_C Phenotype 'X' is Observed C->Result_C Conclusion_On Conclusion: Phenotype 'X' is ON-TARGET Result_B->Conclusion_On If Yes Conclusion_Off Conclusion: Phenotype 'X' is likely OFF-TARGET Result_B->Conclusion_Off If No Result_C->Conclusion_On If Yes Result_C->Conclusion_Off If No

Caption: Logic for distinguishing on- and off-target effects.

References

Stability testing of Arborinine under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Arborinine under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] Solutions of this compound in solvents like DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to prepare solutions fresh and use them on the same day.[3] If pre-made stock solutions are necessary, they should be stored in tightly sealed vials at -20°C or below for no more than a few months.[3]

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures can lead to the degradation of this compound. While stable at refrigerated and frozen temperatures, exposure to higher temperatures, especially above room temperature for extended periods, may result in the formation of degradation products. It is crucial to avoid repeated freeze-thaw cycles with this compound solutions as this can also contribute to its degradation.[2]

Q3: Is this compound sensitive to light?

A3: As a precautionary measure, it is recommended to protect this compound from light. Photostability studies, as per ICH Q1B guidelines, should be conducted to determine its intrinsic sensitivity to light.[4][5] This involves exposing the compound to a combination of UV and visible light to assess for any degradation.[6] If found to be photolabile, this compound should be stored in light-resistant containers.

Q4: What is the stability of this compound in different solvents?

A4: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3] The stability in these solvents can vary. For instance, hygroscopic solvents like DMSO can absorb moisture, which may impact the stability of the dissolved this compound.[2] It is recommended to use newly opened, anhydrous grade solvents for preparing solutions.

Q5: What are the known incompatibilities of this compound?

A5: this compound is known to be incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[7] Contact with these substances can lead to rapid degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in bioassays Degradation of this compound stock solution.Prepare fresh stock solutions before each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -80°C.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.Review storage conditions (temperature, light exposure, humidity). Conduct a forced degradation study to identify potential degradation products and establish their HPLC profiles.
Low recovery of this compound from samples Adsorption to container surfaces or degradation during sample processing.Use silanized glassware or low-adsorption plasticware. Minimize the time between sample preparation and analysis. Ensure sample processing occurs at controlled, cool temperatures.
Precipitation of this compound in aqueous buffers Low aqueous solubility.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with the experimental system.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on this compound to illustrate potential stability profiles.

Table 1: Stability of this compound Powder under Different Temperature and Humidity Conditions

ConditionDurationThis compound Assay (%)Appearance
25°C / 60% RH3 Months98.5No change
40°C / 75% RH3 Months92.1Slight yellowing
60°C1 Month85.3Noticeable discoloration

Table 2: Stability of this compound in Solution (1 mg/mL in DMSO) under Different Conditions

ConditionDurationThis compound Assay (%)Degradation Products (%)
4°C (dark)30 Days99.2< 0.5
25°C (dark)30 Days95.83.7
25°C (light)30 Days88.410.2
0.1 N HCl (60°C)24 Hours75.622.1
0.1 N NaOH (60°C)24 Hours68.229.5
3% H₂O₂ (25°C)24 Hours71.926.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of this compound.

  • Preparation of Samples: Prepare solutions of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid this compound powder and the this compound solution at 60°C for 7 days in a calibrated oven.

  • Photostability: Expose the solid this compound powder and the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with a control sample (stored at -20°C), by a stability-indicating HPLC method.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This protocol provides a general HPLC method for the quantification of this compound. Method validation is required for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at an appropriate wavelength determined by UV-Vis spectral analysis of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Quantification: Use a calibration curve prepared with this compound reference standards of known concentrations.

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Plan Define Stability Study Protocol SelectBatches Select Batches of this compound Plan->SelectBatches PrepareSamples Prepare Samples for Stress Conditions SelectBatches->PrepareSamples StressConditions Expose to Stress Conditions (Temp, Humidity, Light, pH, Oxidizing Agents) PrepareSamples->StressConditions AnalyzeSamples Analyze Samples using Validated HPLC Method StressConditions->AnalyzeSamples DataAnalysis Analyze Data and Quantify Degradation AnalyzeSamples->DataAnalysis IdentifyDegradants Identify and Characterize Degradation Products DataAnalysis->IdentifyDegradants Report Generate Stability Report IdentifyDegradants->Report Arborinine_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Hydrolysis_Product Hydrolyzed this compound (e.g., demethylation) This compound->Hydrolysis_Product H+/OH- Oxidation_Product Oxidized this compound (e.g., N-oxide) This compound->Oxidation_Product [O] Photo_Product Photodegradation Product (e.g., ring cleavage) This compound->Photo_Product hv

References

Validation & Comparative

Validating the anti-cancer effects of Arborinine in different cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer effects of Arborinine across various human cancer cell lines. The data presented herein is compiled from recent studies to offer an objective overview of its performance, including comparisons with established chemotherapeutic agents. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.

Quantitative Efficacy of this compound: A Multi-Cell Line Comparison

This compound has demonstrated significant cytotoxic and pro-apoptotic effects in a range of cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeTime Point (hours)IC50 (µM)IC50 (µg/mL)Citation
MCF-7 Breast Adenocarcinoma24-50[1][2]
48-25[1][2]
HEK293 (Normal) Embryonic Kidney24, 48->150[1][2]
786O Clear-Cell Renal Cell Carcinoma4830.62-
7220.92-
A498 Clear-Cell Renal Cell Carcinoma4839.09-
7227.01-
769P Clear-Cell Renal Cell Carcinoma4815.67-
7214.94-
Caki1 Clear-Cell Renal Cell Carcinoma4831.42-
7230.26-
OSRC2 Clear-Cell Renal Cell Carcinoma4830.35-
7217.37-
786O (Sorafenib-resistant) Clear-Cell Renal Cell Carcinoma48, 72--
A498 (Sunitinib-resistant) Clear-Cell Renal Cell Carcinoma48, 72--
NCI-N87 Gastric Carcinoma-5.67-[3]
BGC-823 Gastric Carcinoma-7.26-[3]
MGC803 Gastric Carcinoma-4.75-[3]
SGC-7901 Gastric Carcinoma-1.96-[3]
HGC-27 Gastric Carcinoma-5.70-[3]
SGC-7901/ADR Adriamycin-resistant Gastric Carcinoma-0.24-[3]
SGC-7901/VCR Vincristine-resistant Gastric Carcinoma-1.09-[3]
MGC803/PTX Paclitaxel-resistant Gastric Carcinoma-1.32-[3]
HeLa Cervical Carcinoma---[4]
A431 Skin Epidermoid Carcinoma---[4]

Note: Direct conversion between µM and µg/mL requires the molecular weight of this compound. Some studies reported values in only one unit.

Table 2: Apoptotic Effects of this compound

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells.

Cell LineTreatmentApoptosis Rate (%)MethodCitation
MCF-7 Untreated Control9.36Annexin V/PI Staining[1][2]
This compound52.3Annexin V/PI Staining[1][2]

Comparative Efficacy with Standard Chemotherapeutics

Direct comparative studies between this compound and standard chemotherapeutic agents within the same experimental setup are limited. The following table presents IC50 values for Doxorubicin and Cisplatin from various studies to provide a general reference.

Disclaimer: The data for Doxorubicin and Cisplatin were not obtained from head-to-head comparisons with this compound in the same studies. Therefore, direct comparisons of potency should be made with caution due to potential variations in experimental conditions.

Table 3: IC50 Values of Doxorubicin and Cisplatin in Selected Cancer Cell Lines
DrugCell LineCancer TypeTime Point (hours)IC50 (µM)Citation
Doxorubicin MCF-7Breast Adenocarcinoma242.5[5]
Cisplatin MCF-7Breast Adenocarcinoma483.77[6]
Cisplatin HeLaCervical Carcinoma48Varied widely[7]

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects through the modulation of specific signaling pathways, primarily by inducing apoptosis and inhibiting histone demethylases.

Intrinsic Apoptosis Pathway

This compound has been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins in the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes This compound This compound KDM1A KDM1A (LSD1) This compound->KDM1A Inhibits UBE2O UBE2O KDM1A->UBE2O Promotes expression Proliferation Cell Proliferation & Survival UBE2O->Proliferation Promotes Inhibition

References

A Comparative Analysis of Arborinine and Other Leading LSD1 Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Arborinine, a natural product-derived inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other prominent LSD1 inhibitors currently utilized in cancer research and clinical trials. This document aims to be an objective resource, presenting available experimental data to aid in the evaluation and selection of LSD1 inhibitors for research and development purposes.

Introduction to LSD1 and its Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By modulating histone methylation, LSD1 influences gene expression, thereby impacting various cellular processes, including differentiation, proliferation, and stem cell biology.[1][2] Overexpression of LSD1 has been implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.[1][3] The development of LSD1 inhibitors is a burgeoning area of oncology research, with several compounds advancing into clinical trials.[4][5]

Comparative Efficacy of LSD1 Inhibitors

The following tables summarize the available quantitative data on the inhibitory activity of this compound and other well-characterized LSD1 inhibitors.

Disclaimer: The inhibitory activities presented in Table 1 and Table 2 were determined in separate studies under different experimental conditions. A direct comparison of the absolute values between these tables may not be accurate. This data is presented for informational purposes to provide a general sense of the potency of these compounds.

Table 1: In Vitro Efficacy of this compound Against Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
786OClear-Cell Renal Cell Carcinoma30.62 (48h), 20.92 (72h)[6]
A498Clear-Cell Renal Cell Carcinoma39.09 (48h), 27.01 (72h)[6]
769PClear-Cell Renal Cell Carcinoma15.67 (48h), 14.94 (72h)[6]
Caki1Clear-Cell Renal Cell Carcinoma31.42 (48h), 30.26 (72h)[6]
OSRC2Clear-Cell Renal Cell Carcinoma30.35 (48h), 17.37 (72h)[6]
NCI-N87Gastric Cancer5.67[7]
BGC-823Gastric Cancer7.26[7]
MGC803Gastric Cancer4.75[7]
SGC-7901Gastric Cancer1.96[7]
HGC-27Gastric Cancer5.70[7]
SGC-7901/ADRAdriamycin-Resistant Gastric Cancer0.24[7]
SGC-7901/VCRVincristine-Resistant Gastric Cancer1.09[7]
MGC803/PTXPaclitaxel-Resistant Gastric Cancer1.32[7]
Table 2: In Vitro Efficacy of Other Known LSD1 Inhibitors (HTRF Assay)
InhibitorTypeIC50 (nM)Reference
Clinical Stage
Iadademstat (ORY-1001)Irreversible0.17[8]
Bomedemstat (IMG-7289)Irreversible2.1[8]
GSK2879552Irreversible3.5[8]
Pulrodemstat (CC-90011)Reversible3.6[8]
Seclidemstat (SP-2577)Reversible21[8]
Tool Compounds
OG-668Irreversible7.6[8]
Tranylcypromine (TCP)Irreversible5,600[8]
SP-2509Reversible2,500[8]
Phenelzine (PLZ)Irreversible>100,000[8]
Pargyline (PRG)Irreversible>100,000[8]

Experimental Protocols

Horseradish Peroxidase (HRP)-Coupled LSD1 Inhibition Assay

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction. The H₂O₂ is used by HRP to oxidize a chromogenic substrate, leading to a color change that can be quantified spectrophotometrically.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated H3(1-21)K4 peptide substrate

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Test inhibitors

  • 96-well black plates

Procedure:

  • Prepare serial dilutions of the test inhibitors.

  • In a 96-well plate, pre-incubate the LSD1 enzyme with the test inhibitors for 15 minutes on ice.

  • Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.

  • Incubate the plate at 37°C for 30 minutes.[8]

  • Add the Amplex Red/HRP detection mix to each well.

  • Incubate at room temperature for 5 minutes in the dark.[8]

  • Measure the fluorescence at an excitation wavelength of 530-545 nm and an emission wavelength of 590-595 nm.

  • Calculate the percent inhibition and determine the IC50 values.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Serial Dilutions Serial Dilutions Pre-incubation Pre-incubation Serial Dilutions->Pre-incubation LSD1 Enzyme LSD1 Enzyme LSD1 Enzyme->Pre-incubation H3K4me2 Substrate H3K4me2 Substrate Enzymatic Reaction Enzymatic Reaction H3K4me2 Substrate->Enzymatic Reaction Pre-incubation->Enzymatic Reaction Add Substrate Detection Detection Enzymatic Reaction->Detection Add Amplex Red/HRP Fluorescence Reading Fluorescence Reading Detection->Fluorescence Reading IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation

Fig. 1: HRP-Coupled LSD1 Assay Workflow
Homogeneous Time-Resolved Fluorescence (HTRF) LSD1 Inhibition Assay

This assay is a highly sensitive method that measures the demethylation of a biotinylated histone H3K4me1 peptide substrate. The product is detected by a europium cryptate-labeled anti-H3K4me0 antibody and an XL665-conjugated streptavidin.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated monomethyl H3(1-21)K4 peptide substrate

  • Flavin adenine dinucleotide (FAD)

  • Europium cryptate-labeled anti-H3K4me0 antibody

  • XL665-conjugated streptavidin

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)

  • Test inhibitors

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test inhibitors.

  • In a 384-well plate, pre-incubate the LSD1 enzyme with the test inhibitors for 15 minutes on ice.[8]

  • Initiate the enzymatic reaction by adding a mix of FAD and the biotinylated H3K4me1 peptide substrate.[8]

  • Incubate the plate at 25°C for 1 hour.[8]

  • Stop the reaction and add the detection mix containing the europium-labeled antibody and XL665-streptavidin.

  • Incubate for 1 hour at room temperature.

  • Read the HTRF signal at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Calculate the HTRF ratio and determine the IC50 values.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Serial Dilutions Serial Dilutions Pre-incubation Pre-incubation Serial Dilutions->Pre-incubation LSD1 Enzyme LSD1 Enzyme LSD1 Enzyme->Pre-incubation Biotin-H3K4me1 Substrate Biotin-H3K4me1 Substrate Enzymatic Reaction Enzymatic Reaction Biotin-H3K4me1 Substrate->Enzymatic Reaction FAD FAD FAD->Enzymatic Reaction Pre-incubation->Enzymatic Reaction Add Substrate/FAD Detection Detection Enzymatic Reaction->Detection Add Detection Reagents HTRF Reading HTRF Reading Detection->HTRF Reading IC50 Calculation IC50 Calculation HTRF Reading->IC50 Calculation

Fig. 2: HTRF LSD1 Assay Workflow

LSD1-Regulated Signaling Pathways

LSD1 has been shown to regulate several key signaling pathways implicated in cancer progression. Understanding these pathways is crucial for elucidating the mechanism of action of LSD1 inhibitors.

Wnt/β-Catenin Signaling Pathway

LSD1 can activate the Wnt/β-catenin pathway by repressing the expression of DKK1, an antagonist of the pathway.[9] This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes like c-Myc, promoting cell proliferation.[9][10]

G LSD1 LSD1 DKK1 DKK1 LSD1->DKK1 represses LRP5_6 LRP5_6 DKK1->LRP5_6 Wnt Wnt Frizzled Frizzled Wnt->Frizzled Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3b Dishevelled->GSK3b beta_catenin beta_catenin GSK3b->beta_catenin degradation Axin Axin Axin->beta_catenin APC APC APC->beta_catenin beta_catenin_nuc β-catenin (nucleus) beta_catenin->beta_catenin_nuc translocation TCF_LEF TCF_LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Genes (e.g., c-Myc) TCF_LEF->Target_Genes activates Proliferation Proliferation Target_Genes->Proliferation

Fig. 3: LSD1 Regulation of Wnt/β-Catenin Pathway
PI3K/AKT Signaling Pathway

LSD1 can activate the PI3K/AKT signaling pathway, which is a critical driver of cell survival and proliferation in many cancers.[1][11] In some contexts, LSD1 transcriptionally regulates the expression of the PI3K regulatory subunit, p85.[11] Inhibition of LSD1 has been shown to decrease the phosphorylation of AKT, a key downstream effector of this pathway.[11]

G Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K LSD1 LSD1 p85 p85 LSD1->p85 regulates expression p85->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell_Survival AKT->Cell_Survival Proliferation Proliferation mTORC1->Proliferation

Fig. 4: LSD1 and PI3K/AKT Signaling
TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. LSD1 has been shown to be a critical component of the TGF-β signaling cascade. TGF-β1 can induce the formation of a complex between LSD1 and SMAD2/3, which then targets specific gene promoters to either activate or repress their transcription, playing a role in processes like the epithelial-to-mesenchymal transition (EMT).[12]

G cluster_nuc TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD2_3 SMAD2/3 TGFbR->SMAD2_3 phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 Complex p-SMAD2/3-SMAD4-LSD1 Complex pSMAD2_3->Complex LSD1 LSD1 LSD1->Complex SMAD4 SMAD4 SMAD4->Complex Target_Genes Target Genes Complex->Target_Genes regulates transcription Nucleus Nucleus EMT Epithelial-to-Mesenchymal Transition Target_Genes->EMT

Fig. 5: LSD1 in TGF-β Signaling Pathway

References

A Comparative Analysis of Arborinine and Other Acridone Alkaloids in Anti-Malarial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of novel anti-malarial agents. Acridone alkaloids, a class of heterocyclic compounds isolated from various plant species, have demonstrated promising antiplasmodial activity. This guide provides a comparative analysis of the anti-malarial efficacy of arborinine against other notable acridone alkaloids, supported by experimental data, detailed protocols, and mechanistic insights.

Data Presentation: In Vitro Anti-Malarial Activity of Acridone Alkaloids

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other selected acridone alkaloids against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The data has been compiled from various studies to provide a comparative overview.

AlkaloidP. falciparum StrainIC50 (µM)Reference
This compound 3D7 (CS)4.5 µg/mL[1]
HB3 (CS)3.85 ± 0.11[2]
K1 (CR)9.34 ± 0.37[2]
Normelicopicine HB3 (CS)Limited Activity[3]
K1 (CR)Limited Activity[3]
Acronycine VariousModerately Active[4]
2-Nitroacronycine Susceptible & Resistant~2 µg/mL[4][5]
Atalaphillinine P. yoeliiPotent Activity[5][6]
Normelicopidine Dd2 (CR)18.9 µg/mL[7][8]
Melicopine 3D7 (CS) & Dd2 (CR)18-42 µg/mL[7]
Melicopidine 3D7 (CS) & Dd2 (CR)18-42 µg/mL[7]
Melicopicine 3D7 (CS) & Dd2 (CR)18-42 µg/mL[7]

CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Experimental Protocols

The anti-malarial activity of acridone alkaloids is predominantly evaluated using in vitro parasite growth inhibition assays. The following are detailed methodologies for two commonly employed assays.

SYBR Green I-Based Fluorescence Assay

This high-throughput assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with the DNA of the parasite.

a. Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)

  • 96-well black microplates

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

b. Procedure:

  • Prepare serial dilutions of the acridone alkaloids in complete culture medium in the 96-well plate.

  • Add the synchronized parasite culture (0.5% parasitemia, 2.5% hematocrit) to each well. Include drug-free wells as negative controls and wells with a known anti-malarial (e.g., chloroquine) as positive controls.

  • Incubate the plate for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

  • After incubation, add lysis buffer containing a 1:5000 dilution of SYBR Green I stock to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

[³H]-Hypoxanthine Incorporation Assay (Isotopic Microtest)

This assay assesses parasite viability by measuring the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in Plasmodium.

a. Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • [³H]-Hypoxanthine

  • Cell harvester

  • Scintillation fluid

  • Liquid scintillation counter

b. Procedure:

  • Prepare serial dilutions of the acridone alkaloids in the 96-well plate.

  • Add the synchronized parasite culture (0.5% parasitemia, 2.5% hematocrit) to each well.

  • Incubate the plate for 24 hours under the same conditions as the SYBR Green assay.

  • Add [³H]-hypoxanthine to each well and incubate for an additional 24-48 hours.

  • Harvest the cells onto a filter mat using a cell harvester and wash to remove unincorporated radiolabel.

  • Place the filter mat in a scintillation vial with scintillation fluid.

  • Measure the radioactive counts per minute (CPM) using a liquid scintillation counter.

  • Determine the IC50 values by analyzing the reduction in [³H]-hypoxanthine incorporation at different drug concentrations.

Mandatory Visualizations

Experimental Workflow for In Vitro Anti-Malarial Assay

experimental_workflow cluster_setup Plate Setup cluster_incubation Incubation cluster_sybr SYBR Green I Assay cluster_isotopic [³H]-Hypoxanthine Assay cluster_analysis Data Analysis drug_prep Prepare serial dilutions of acridone alkaloids parasite_culture Add synchronized P. falciparum culture drug_prep->parasite_culture controls Include positive and negative controls parasite_culture->controls incubation Incubate for 72h (37°C, 5% CO2, 5% O2) controls->incubation lysis Add lysis buffer with SYBR Green I incubation->lysis SYBR Green Method add_isotope Add [³H]-hypoxanthine (Incubate 24-48h) incubation->add_isotope Isotopic Method dark_incubation Incubate in dark (1h) lysis->dark_incubation read_fluorescence Measure fluorescence dark_incubation->read_fluorescence calculate_ic50 Calculate IC50 values read_fluorescence->calculate_ic50 harvest Harvest cells add_isotope->harvest read_scintillation Measure radioactivity harvest->read_scintillation read_scintillation->calculate_ic50

Caption: Workflow of in vitro anti-malarial activity screening.

Proposed Mechanisms of Action for Acridone Alkaloids

Acridone alkaloids are believed to exert their anti-malarial effects through a multi-targeted approach. Two primary mechanisms have been proposed: the inhibition of hemozoin formation and the disruption of the parasite's mitochondrial electron transport chain.

mechanism_of_action cluster_hemozoin Inhibition of Heme Detoxification cluster_mitochondria Mitochondrial Disruption hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion in food vacuole hemozoin Hemozoin (Non-toxic) heme->hemozoin Biocrystallization parasite_death Parasite Death acridone_heme Acridone Alkaloids acridone_heme->heme Binding acridone_heme->hemozoin Inhibition etc Electron Transport Chain (ETC) cytochrome_bc1 Cytochrome bc1 Complex etc->cytochrome_bc1 atp ATP Synthesis cytochrome_bc1->atp ros Reactive Oxygen Species (ROS) cytochrome_bc1->ros Increased Production atp->parasite_death Reduced Production ros->parasite_death acridone_mito Acridone Alkaloids acridone_mito->cytochrome_bc1 Inhibition

Caption: Dual proposed mechanisms of acridone alkaloid anti-malarial activity.

Discussion of Mechanisms

1. Inhibition of Hemozoin Formation: Plasmodium parasites digest host hemoglobin within their food vacuole, releasing large quantities of toxic free heme. To protect themselves, the parasites biocrystallize the heme into an inert, insoluble polymer called hemozoin. Several acridone alkaloids are thought to interfere with this process.[2][9][10][11] They may bind to free heme, preventing its incorporation into the growing hemozoin crystal, or cap the crystal surface, halting its extension. The resulting accumulation of toxic free heme leads to oxidative stress and parasite death.

2. Disruption of the Mitochondrial Electron Transport Chain (ETC): The parasite's mitochondrial ETC is essential for ATP synthesis and other metabolic processes. The cytochrome bc1 complex (Complex III) has been identified as a key target for some acridone derivatives.[1][2][5] By inhibiting this complex, these alkaloids disrupt the electron flow, leading to a collapse of the mitochondrial membrane potential, reduced ATP production, and an increase in the production of damaging reactive oxygen species (ROS), ultimately causing parasite death.

Conclusion

This compound demonstrates moderate to good in vitro anti-malarial activity against both chloroquine-sensitive and -resistant strains of P. falciparum. While some synthetic acridone derivatives exhibit higher potency, this compound and other natural acridone alkaloids represent a valuable scaffold for the development of new anti-malarial drugs. Their potential multi-target mechanism of action, involving both the inhibition of hemozoin formation and the disruption of mitochondrial function, is a particularly attractive feature that could help to circumvent the development of drug resistance. Further structure-activity relationship studies and in vivo evaluations are warranted to optimize the efficacy and safety of this promising class of compounds.

References

Unveiling Arborinine's Action: A Comparative Guide to its Genetic Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Arborinine's mechanism of action with alternative therapies, supported by experimental data. We delve into the genetic approaches used to validate its targets and provide detailed protocols for key experiments.

This compound, a natural acridone alkaloid, has demonstrated potent anti-cancer properties, particularly in clear-cell renal cell carcinoma (ccRCC).[1][2][3] Its primary mechanism of action has been identified as the inhibition of Lysine-Specific Demethylase 1A (KDM1A), a key epigenetic regulator.[2][3] This guide will explore the genetic cross-validation of this mechanism and compare this compound with other KDM1A inhibitors.

Performance Comparison: this compound vs. Alternative KDM1A Inhibitors

The efficacy of this compound as a KDM1A inhibitor can be benchmarked against other well-characterized inhibitors, some of which are in clinical development. The following table summarizes the available quantitative data for this compound and its alternatives.

CompoundTargetIC50 (KDM1A)Cell Viability IC50 in ccRCC Lines (µM)Key Downstream Effect
This compound KDM1ANot explicitly stated in provided results786-O: 20.92 (72h), A498: 27.01 (72h), 769-P: 14.94 (72h), Caki-1: 30.26 (72h), OSRC-2: 17.37 (72h)[4]Decreases UBE2O protein level[4]
ORY-1001 (Iadademstat) KDM1A<20 nMData in ccRCC lines not availableInduces blast differentiation in AML[5]
IMG-7289 (Bomedemstat) KDM1ANot explicitly stated in provided resultsData in ccRCC lines not availableInduces apoptosis in Jak2V617F cells
CC-90011 (Pulrodemstat) KDM1A0.25 nMData in ccRCC lines not availableInduces differentiation in AML and SCLC cells

Note: A direct comparison of cell viability in the same ccRCC cell lines for all compounds is not available in the reviewed literature, highlighting a key area for future research.

Validated Signaling Pathway of this compound

Genetic studies have been instrumental in validating the downstream effects of this compound's inhibition of KDM1A. A key finding is the identification of Ubiquitin-conjugating enzyme E2O (UBE2O) as a transcriptional target downstream of KDM1A.[2][3] this compound treatment leads to a decrease in UBE2O protein levels.[4] Crucially, the overexpression of UBE2O has been shown to abrogate the anti-cancer effects of this compound, providing strong genetic evidence for the KDM1A/UBE2O axis as a critical pathway for this compound's therapeutic action.[2][3]

Arborinine_Pathway This compound This compound KDM1A KDM1A This compound->KDM1A Inhibits UBE2O UBE2O (Ubiquitin-conjugating enzyme E2O) KDM1A->UBE2O Promotes transcription Proliferation Cell Proliferation UBE2O->Proliferation Apoptosis Apoptosis UBE2O->Apoptosis Inhibits Migration Cell Migration UBE2O->Migration

Caption: this compound's validated signaling pathway.

Experimental Workflow for Genetic Cross-Validation

To rigorously validate the mechanism of action of a compound like this compound, a multi-pronged genetic approach is essential. This involves modulating the expression of the target protein (KDM1A) and its downstream effectors (UBE2O) to observe the impact on the compound's efficacy.

Experimental_Workflow cluster_knockout KDM1A Knockout (CRISPR/Cas9) cluster_knockdown KDM1A Knockdown (siRNA/shRNA) cluster_overexpression UBE2O Overexpression KO_start Design & Clone sgRNA targeting KDM1A KO_transfect Transfect ccRCC cells with Cas9 & sgRNA KO_start->KO_transfect KO_select Select & Validate KDM1A KO clones KO_transfect->KO_select KO_treat Treat with this compound KO_select->KO_treat KO_observe Observe Rescue of Proliferation/Migration KO_treat->KO_observe KD_start Design & Synthesize siRNA/shRNA for KDM1A KD_transfect Transfect ccRCC cells KD_start->KD_transfect KD_validate Validate KDM1A knockdown (qPCR/WB) KD_transfect->KD_validate KD_treat Treat with this compound KD_validate->KD_treat KD_observe Observe Attenuated Effect of this compound KD_treat->KD_observe OE_start Clone UBE2O cDNA into expression vector OE_transfect Transfect ccRCC cells OE_start->OE_transfect OE_validate Validate UBE2O overexpression OE_transfect->OE_validate OE_treat Co-treat with this compound OE_validate->OE_treat OE_observe Observe Abrogation of This compound's effects OE_treat->OE_observe

Caption: Genetic cross-validation workflow.

Detailed Experimental Protocols

The following are standardized protocols for the key genetic experiments used to cross-validate this compound's mechanism of action.

CRISPR/Cas9-Mediated Knockout of KDM1A

Objective: To generate KDM1A knockout ccRCC cell lines to assess if the absence of the target protein rescues the cells from this compound's effects.

Methodology:

  • sgRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting early exons of the KDM1A gene using a publicly available tool (e.g., CHOPCHOP).

    • Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).

  • Transfection:

    • Transfect the ccRCC cell line (e.g., 786-O) with the sgRNA-Cas9 plasmid using a lipid-based transfection reagent or electroporation.

    • Include a control group transfected with a non-targeting sgRNA.

  • Single-Cell Cloning and Validation:

    • Two days post-transfection, sort GFP-positive single cells into 96-well plates using fluorescence-activated cell sorting (FACS).

    • Expand the single-cell clones.

    • Screen for KDM1A knockout by Western blot and confirm by Sanger sequencing of the targeted genomic region.

  • Phenotypic Assays:

    • Treat the validated KDM1A knockout and control clones with a range of this compound concentrations.

    • Perform cell viability assays (e.g., MTT or CellTiter-Glo) and migration assays (e.g., Transwell assay) to determine if the knockout cells are resistant to this compound.

siRNA-Mediated Knockdown of KDM1A

Objective: To transiently reduce KDM1A expression and determine if this phenocopies the effect of this compound and reduces its efficacy.

Methodology:

  • siRNA Design and Synthesis:

    • Design and synthesize at least two independent siRNAs targeting different regions of the KDM1A mRNA.

    • A non-targeting siRNA should be used as a negative control.

  • Transfection:

    • Transfect ccRCC cells with the KDM1A siRNAs or the control siRNA using a suitable transfection reagent.

  • Validation of Knockdown:

    • At 48-72 hours post-transfection, harvest cells to validate KDM1A knockdown efficiency at both the mRNA (RT-qPCR) and protein (Western blot) levels.

  • Functional Assays:

    • In parallel with the validation, treat the transfected cells with this compound.

    • Assess cell viability, apoptosis, and migration to determine if KDM1A knockdown mimics the effects of this compound and if the drug has an attenuated effect in the knockdown cells.

Lentiviral-Mediated Overexpression of UBE2O

Objective: To overexpress the downstream effector UBE2O to test if it can rescue the effects of this compound, confirming its position in the signaling pathway.

Methodology:

  • Vector Construction and Lentivirus Production:

    • Clone the full-length human UBE2O cDNA into a lentiviral expression vector (e.g., pLVX-Puro).

    • Co-transfect HEK293T cells with the UBE2O expression vector and packaging plasmids to produce lentiviral particles.

    • Harvest and concentrate the lentivirus.

  • Transduction of ccRCC Cells:

    • Transduce the target ccRCC cells with the UBE2O-expressing lentivirus or a control lentivirus (e.g., expressing GFP).

    • Select for stably transduced cells using puromycin.

  • Validation of Overexpression:

    • Confirm the overexpression of UBE2O in the stable cell line by RT-qPCR and Western blot.

  • Rescue Experiment:

    • Treat the UBE2O-overexpressing and control cell lines with this compound.

    • Perform cell proliferation, migration, and apoptosis assays to determine if UBE2O overexpression can reverse the anti-cancer effects of this compound.[2][3]

References

Comparative Analysis of Arborinine's Immunomodulatory Effects on Spleen and Thymus Cells

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the differential impact of the acridone alkaloid Arborinine on murine splenocytes and thymocytes reveals its complex, context-dependent immunomodulatory properties. This guide synthesizes key experimental findings on how this compound influences cell proliferation, apoptosis, and cytokine production in these two primary lymphoid organs, providing researchers and drug development professionals with a concise comparative overview.

This compound, a natural alkaloid extracted from plants like Erthela bahiensis, has demonstrated varied effects on the cells of the immune system. In vitro studies using rat spleen and thymus cells have shown that this compound's influence is critically dependent on the type of immune cell, the stimulus applied, and the duration of exposure. This guide presents a comparative analysis of these effects to elucidate the nuanced immunomodulatory potential of this compound.

Data Summary: this compound's Effects on Spleen vs. Thymus Cells

The following tables summarize the key quantitative findings from in vitro studies where rat spleen and thymus cells were treated with this compound in the presence of different mitogens: Concanavalin A (ConA), Lipopolysaccharide (LPS), and Pokeweed Mitogen (PWM).

Table 1: Effect of this compound on Spleen and Thymus Cell Proliferation

Cell TypeMitogenThis compound Effect (48 hr)This compound Effect (72 hr)
Spleen Cells ConAInhibitoryInhibitory
LPSIncreased Proliferation-
PWMSmall Inhibitory Effect-
Thymus Cells ConAIncreased Proliferation-
PWMIncreased Proliferation-

Table 2: Effect of this compound on Spleen and Thymus Cell Apoptosis

Cell TypeMitogenThis compound Effect (24 hr)This compound Effect (48 hr)
Spleen Cells PWMIncreased ApoptosisDecreased Apoptosis
LPS-Decreased Apoptosis
Thymus Cells PWMIncreased Apoptosis-

Table 3: Effect of this compound on Cytokine Production (IFN-γ and IL-10)

Cell TypeMitogenCytokineThis compound Effect (48 hr)This compound Effect (72 hr)
Spleen Cells ConAIFN-γDecreaseDecrease
IL-10Decrease (27% at 10 µM)-
LPSIFN-γDecreaseDecrease
PWMIL-10Decrease (30% at 10 µM)-
Thymus Cells ConAIFN-γ-Decrease
IL-10Decrease (38% at 1 µM, 20% at 10 µM)Decrease (25% at 10 µM)
PWMIFN-γIncrease-
IL-10-Decrease (23% at 1µM, 54% at 10 µM)

Experimental Protocols

The data presented is based on in vitro experiments conducted on spleen and thymus cells isolated from rats.[1][2] The following is a detailed methodology for the key experiments cited.

Cell Culture and Treatment: Spleen and thymus cells were cultured in vitro.[1][2] The cultures were treated with this compound at concentrations of 10 nM, 1 µM, and 10 µM.[1][2] These treatments were administered in the presence or absence of the following mitogens:

  • Concanavalin A (ConA): 10 µg/ml

  • Lipopolysaccharide (LPS): 5 µg/ml

  • Pokeweed Mitogen (PWM): 5 µg/ml

Cellular Proliferation Assay: Cellular proliferation was assessed by the H3-thymidine uptake method after 48 and 72 hours of culture.[2] This assay measures the incorporation of radiolabeled thymidine into newly synthesized DNA, which is indicative of cell division.

Apoptosis Analysis: The percentage of apoptotic cells was determined after 24 and 48 hours of culture. The specific method for quantifying apoptosis (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry) is a standard technique in the field.

Cytokine Production Measurement: The levels of Interferon-gamma (IFN-γ) and Interleukin-10 (IL-10) in the cell culture supernatants were measured after 48 and 72 hours.[1] This is typically performed using an Enzyme-Linked Immunosorbent Assay (ELISA).

Visualizing Experimental Design and Potential Signaling Pathways

To better understand the experimental workflow and the complex interactions of this compound with immune cells, the following diagrams are provided.

Experimental Workflow cluster_spleen Spleen Cells cluster_thymus Thymus Cells cluster_assays Assays Spleen Spleen Cells (from Rats) Mitogens Mitogen Stimulation (ConA, LPS, PWM) Spleen->Mitogens Thymus Thymus Cells (from Rats) Thymus->Mitogens This compound This compound Treatment (10nM, 1µM, 10µM) Mitogens->this compound Proliferation Proliferation Assay (48 & 72 hr) This compound->Proliferation Apoptosis Apoptosis Assay (24 & 48 hr) This compound->Apoptosis Cytokine Cytokine Measurement (IFN-γ, IL-10) (48 & 72 hr) This compound->Cytokine

Figure 1: Experimental workflow for studying this compound's effects.

The observed effects of this compound, particularly its influence on both cell proliferation and apoptosis, suggest that it may act on distinct cell proliferation and death pathways.[1] The differential cytokine responses (IFN-γ and IL-10) further point towards a nuanced modulation of immune signaling cascades. While the precise mechanisms require further elucidation, a potential logical relationship can be visualized.

This compound Signaling Logic cluster_cells Immune Cells (Spleen & Thymus) cluster_pathways Cellular Pathways This compound This compound Splenocytes Splenocytes This compound->Splenocytes Thymocytes Thymocytes This compound->Thymocytes Prolif_Pathway Proliferation Pathways Splenocytes->Prolif_Pathway Inhibited (ConA) Stimulated (LPS) Apoptosis_Pathway Apoptosis Pathways Splenocytes->Apoptosis_Pathway Increased (PWM, 24hr) Decreased (LPS/PWM, 48hr) Cytokine_Pathway Cytokine Signaling (IFN-γ, IL-10) Splenocytes->Cytokine_Pathway Decreased IFN-γ Decreased IL-10 Thymocytes->Prolif_Pathway Stimulated (ConA, PWM) Thymocytes->Apoptosis_Pathway Increased (PWM, 24hr) Thymocytes->Cytokine_Pathway Context-dependent IFN-γ & IL-10

Figure 2: Logical relationships of this compound's cellular effects.

References

Independent Verification of Arborinine's Role in Inhibiting Epithelial-Mesenchymal Transition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis of Arborinine and Alternative EMT Inhibitors for Researchers, Scientists, and Drug Development Professionals

The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression and metastasis. The search for effective EMT inhibitors is a key area of oncological research. This guide provides a comparative analysis of this compound, a natural product identified as a potential EMT inhibitor, against other well-documented natural compounds: Berberine, Curcumin, and Gedunin. This objective comparison is based on available experimental data to assist researchers in evaluating their potential applications.

Comparative Analysis of EMT Inhibitory Activity

The following tables summarize the quantitative data on the effects of this compound and its alternatives on cancer cell viability and the expression of key EMT markers.

Table 1: Comparison of IC50 Values for Cell Viability

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound SGC-7901Gastric Cancer1.96[1]
SGC-7901/ADRAdriamycin-resistant Gastric Cancer0.24[1]
MGC803Gastric Cancer4.75[1]
NCI-N87Gastric Cancer5.67[1]
Berberine SiHaCervical CancerApprox. 25 (for invasion inhibition)[2]
Curcumin A549RRadiation-induced NSCLC33.06
Gedunin A549Lung CancerNot explicitly for EMT, but induces apoptosis[3]

Table 2: Effects on Epithelial-Mesenchymal Transition (EMT) Markers

CompoundCell LineEffect on E-cadherinEffect on N-cadherinEffect on VimentinCitation
This compound SGC-7901Increased expressionDecreased expressionDecreased expression[1]
Berberine SiHaUpregulationInhibitionInhibition
Curcumin A549Increased expressionDecreased expressionDecreased expression
Gedunin LNCaP (Prostate)Indirectly stabilized via Hsp90 inhibitionIndirectly destabilized via Hsp90 inhibitionIndirectly destabilized via Hsp90 inhibition

Signaling Pathways and Experimental Workflows

The inhibitory effects of these compounds on EMT are mediated through various signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a general experimental workflow for assessing EMT inhibition.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Analysis cluster_results Data Interpretation Cancer Cell Lines Cancer Cell Lines Induce EMT (e.g., TGF-β) Induce EMT (e.g., TGF-β) Cancer Cell Lines->Induce EMT (e.g., TGF-β) Treat with Inhibitor (this compound, etc.) Treat with Inhibitor (this compound, etc.) Induce EMT (e.g., TGF-β)->Treat with Inhibitor (this compound, etc.) Western Blot Western Blot Treat with Inhibitor (this compound, etc.)->Western Blot Protein Expression Transwell Assay Transwell Assay Treat with Inhibitor (this compound, etc.)->Transwell Assay Migration/Invasion Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treat with Inhibitor (this compound, etc.)->Cell Viability Assay (MTT) Cytotoxicity EMT Marker Modulation EMT Marker Modulation Western Blot->EMT Marker Modulation Functional Inhibition Functional Inhibition Transwell Assay->Functional Inhibition IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination

Experimental workflow for evaluating EMT inhibitors.
This compound's Mechanism of Action

This compound is identified as a potential inhibitor of Lysine-Specific Demethylase 1 (LSD1), a histone demethylase that plays a crucial role in epigenetic regulation. Inhibition of LSD1 by this compound leads to changes in histone methylation, subsequently affecting the expression of genes that regulate EMT.

Arborinine_Pathway This compound This compound LSD1 LSD1 This compound->LSD1 inhibits Histone_Demethylation Histone Demethylation (H3K4me1/2, H3K9me1/2) LSD1->Histone_Demethylation prevents EMT_Genes EMT-related Gene Expression Histone_Demethylation->EMT_Genes regulates E_cadherin E-cadherin Expression EMT_Genes->E_cadherin upregulates Mesenchymal_Markers Mesenchymal Marker Expression EMT_Genes->Mesenchymal_Markers downregulates EMT_Suppression EMT Suppression E_cadherin->EMT_Suppression Mesenchymal_Markers->EMT_Suppression

This compound's proposed pathway for EMT inhibition via LSD1.
Berberine's Mechanism of Action

Berberine has been shown to reverse EMT by targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway. It interferes with the phosphorylation of Smad proteins, which are key transcription factors in the TGF-β cascade that promotes EMT.

Berberine_Pathway Berberine Berberine TGF_beta_Receptor TGF-β Receptor Berberine->TGF_beta_Receptor inhibits Smad2_3 Smad2/3 Phosphorylation TGF_beta_Receptor->Smad2_3 Smad_Complex Smad Complex Formation (Smad2/3/4) Smad2_3->Smad_Complex Snail_Slug Snail/Slug Expression Smad_Complex->Snail_Slug activates E_cadherin_Repression E-cadherin Repression Snail_Slug->E_cadherin_Repression EMT_Induction EMT Induction E_cadherin_Repression->EMT_Induction

Berberine's inhibition of the TGF-β/Smad signaling pathway.
Curcumin's Mechanism of Action

Curcumin is known to inhibit EMT by modulating the PI3K/Akt/mTOR signaling pathway. By blocking this pathway, Curcumin prevents the downstream activation of transcription factors that drive the EMT process.

Curcumin_Pathway Curcumin Curcumin PI3K PI3K Curcumin->PI3K inhibits Akt Akt Phosphorylation PI3K->Akt mTOR mTOR Activation Akt->mTOR EMT_TFs EMT Transcription Factors (e.g., Snail, Twist) mTOR->EMT_TFs activates EMT_Induction EMT Induction EMT_TFs->EMT_Induction

Curcumin's inhibitory effect on the PI3K/Akt/mTOR pathway.
Gedunin's Mechanism of Action

Gedunin functions as an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a chaperone protein responsible for the stability and function of numerous client proteins, including several kinases and transcription factors that are integral to EMT signaling pathways. By inhibiting Hsp90, Gedunin promotes the degradation of these client proteins.

Gedunin_Pathway Gedunin Gedunin Hsp90 Hsp90 Gedunin->Hsp90 inhibits Protein_Degradation Client Protein Degradation Gedunin->Protein_Degradation promotes Client_Proteins EMT-related Client Proteins (e.g., Akt, EGFR) Hsp90->Client_Proteins stabilizes EMT_Signaling Pro-EMT Signaling Client_Proteins->EMT_Signaling Protein_Degradation->EMT_Signaling EMT_Suppression EMT Suppression EMT_Signaling->EMT_Suppression

References

Arborinine and its Synthetic Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Arborinine, a promising natural acridone alkaloid, and its synthetic derivatives reveals key structural features influencing its anticancer and enzyme-inhibiting activities. This guide provides a comparative overview of their biological performance, supported by experimental data, to aid researchers in the fields of medicinal chemistry and drug development.

This compound, a naturally occurring acridone alkaloid, has garnered significant attention for its potent biological activities, particularly as an inhibitor of Lysine-Specific Demethylase 1 (LSD1) and its cytotoxic effects against various cancer cell lines. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of more potent and selective analogs. This guide synthesizes available data to compare this compound with its synthetic derivatives, offering insights into the molecular determinants of their bioactivity.

Comparative Biological Activity of this compound and Analogs

The biological activity of this compound and its synthetic analogs is primarily assessed through their ability to inhibit cancer cell proliferation (cytotoxicity) and their enzymatic inhibition of targets like LSD1. The following table summarizes the available quantitative data, highlighting how modifications to the this compound scaffold impact its efficacy.

CompoundModificationTarget Cell Line/EnzymeIC50 (µM)Reference
This compound -786O (Renal)30.62 (48h), 20.92 (72h)[1]
A498 (Renal)39.09 (48h), 27.01 (72h)[1]
769P (Renal)15.67 (48h), 14.94 (72h)[1]
Caki1 (Renal)31.42 (48h), 30.26 (72h)[1]
OSRC2 (Renal)30.35 (48h), 17.37 (72h)[1]
NCI-N87 (Gastric)5.67[2]
BGC-823 (Gastric)7.26[2]
MGC803 (Gastric)4.75[2]
SGC-7901 (Gastric)1.96[2]
HGC-27 (Gastric)5.70[2]
SGC-7901/ADR (Adriamycin-resistant Gastric)0.24[2]
SGC-7901/VCR (Vincristine-resistant Gastric)1.09[2]
MGC803/PTX (Paclitaxel-resistant Gastric)1.32[2]
Hypothetical Analog 1 Removal of 1-hydroxy groupLSD1Data not available-
Hypothetical Analog 2 O-methylation of 1-hydroxy groupLSD1Data not available-
Hypothetical Analog 3 Demethylation of N10-methyl groupLSD1Data not available-

Note: Data for hypothetical analogs are based on qualitative SAR findings and are intended to guide future research. Specific IC50 values are not available from the reviewed literature.

Structure-Activity Relationship (SAR) Insights

The core acridone structure of this compound is fundamental to its activity. However, specific functional groups play a critical role in modulating its potency and selectivity.

  • The 1-Hydroxy Group: This group is considered crucial for the biological activity of many acridone alkaloids. Its removal or modification, such as through O-methylation, is predicted to significantly decrease or abolish activity.

  • The N10-Methyl Group: The methylation at the nitrogen atom in the acridone ring is another important feature. Analogs lacking this methyl group are expected to exhibit reduced potency.

  • Substitutions on the Aromatic Rings: The methoxy groups on the A-ring of this compound contribute to its overall lipophilicity and electronic properties, which can influence cell permeability and target binding. The introduction of other substituents, such as nitro or amino groups, on the aromatic rings of the acridone scaffold has been shown to have a variable impact on cytotoxicity in other acridone series.

Signaling Pathway of this compound in Cancer Cells

This compound exerts its anticancer effects, at least in part, by inhibiting the KDM1A/UBE2O signaling pathway. As an LSD1 (also known as KDM1A) inhibitor, this compound prevents the demethylation of histones, leading to changes in gene expression. This inhibition results in the increased expression of H3K4me1/2 and H3K9me1/2.[1] Furthermore, this compound has been shown to decrease the protein level of UBE2O, a downstream target of KDM1A, which is implicated in cancer progression.[1] This cascade of events ultimately leads to cell cycle arrest at the S phase and apoptosis in cancer cells.

Arborinine_Signaling_Pathway This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 H3K4me1_2 H3K4me1/2 LSD1->H3K4me1_2 Demethylation H3K9me1_2 H3K9me1/2 LSD1->H3K9me1_2 Demethylation UBE2O UBE2O LSD1->UBE2O Upregulation CellCycleArrest S Phase Cell Cycle Arrest UBE2O->CellCycleArrest Apoptosis Apoptosis UBE2O->Apoptosis

Caption: this compound's mechanism of action.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its synthetic analogs for 48 or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

MTT_Assay_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement A Seed cells in 96-well plate B Incubate for 24h A->B C Add this compound/Analogs B->C D Incubate for 48/72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Read absorbance at 490nm G->H

Caption: Workflow for the MTT cell viability assay.

LSD1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of LSD1.

  • Reagent Preparation: Prepare the assay buffer, LSD1 enzyme solution, H3K4me2 peptide substrate, and the test compounds (this compound and its analogs) at various concentrations.

  • Enzyme Reaction: In a 96-well plate, add the LSD1 enzyme to the assay buffer.

  • Inhibitor Addition: Add the test compounds to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

  • Detection: Stop the reaction and measure the product formation. This can be done using various methods, such as a coupled-enzyme assay that produces a fluorescent or colorimetric signal.

  • Data Analysis: Calculate the percentage of LSD1 inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

LSD1_Inhibition_Assay_Workflow cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Detection & Analysis A Add LSD1 enzyme to assay buffer B Add this compound/Analogs A->B C Pre-incubate B->C D Add H3K4me2 substrate C->D E Incubate at 37°C D->E F Stop reaction & measure product E->F G Calculate % inhibition & IC50 F->G

Caption: Workflow for the LSD1 inhibition assay.

Conclusion

This compound stands out as a promising natural product with significant anticancer potential, particularly through its inhibition of the LSD1 enzyme. The structure-activity relationship studies, although still in their early stages for this compound-specific analogs, suggest that the 1-hydroxy and N10-methyl groups are critical for its activity. Future research should focus on the systematic synthesis and evaluation of this compound derivatives to develop more potent and selective anticancer agents. The experimental protocols and SAR insights provided in this guide offer a foundational framework for researchers to advance the development of this important class of compounds.

References

Head-to-head comparison of Arborinine and cisplatin in cervical cancer models.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals significant differences in the anti-cancer activity and mechanism of action between the natural acridone alkaloid Arborinine and the conventional chemotherapeutic agent cisplatin in cervical cancer models. This comparison guide, intended for researchers, scientists, and drug development professionals, summarizes key findings from in vitro studies, highlighting this compound's potent cytotoxicity and distinct apoptotic pathway.

Executive Summary

This compound demonstrates superior cytotoxicity against HeLa human cervical cancer cells compared to cisplatin. Notably, this compound induces apoptosis through a caspase-dependent pathway without causing DNA damage, a key differentiator from cisplatin's mechanism of action, which relies on inducing DNA lesions. Furthermore, this compound has been shown to be significantly more effective at inhibiting the growth of 3D tumor spheroids, a model that more closely mimics in vivo tumor environments.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and cisplatin in HeLa cervical cancer cells from comparative studies. Lower IC50 values indicate greater potency.

CompoundCell LineIC50 (µM)Fold Difference (vs. Cisplatin)Reference
This compound HeLa6.40~5-fold more potent[1][2]
Cisplatin HeLa~32.0 (calculated)-[1][2]
This compound HeLa1.84~6.75-fold more potent[3]
Cisplatin HeLa12.43-[3]

Performance Comparison in 3D Tumor Spheroid Models

In addition to 2D cell culture, the efficacy of this compound and cisplatin was compared in 3D tumor spheroid models, which better represent the complex cell-cell interactions and microenvironment of solid tumors. Studies report that this compound inhibits the growth of HeLa tumor spheroids much more potently than cisplatin, as well as other chemotherapeutic drugs like bleomycin and gemcitabine.[1]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference in the anti-cancer activity of this compound and cisplatin lies in their distinct mechanisms of inducing cell death.

This compound triggers apoptosis through a caspase-dependent pathway that does not involve DNA damage.[1] This is a significant advantage as it may lead to fewer side effects associated with genotoxicity. This compound treatment leads to the downregulation of the anti-apoptotic protein BCL2L1.[3] Furthermore, this compound has been shown to suppress cancer cell migration by downregulating key regulators of the epithelial-mesenchymal transition (EMT).[1]

Cisplatin , a platinum-based compound, exerts its cytotoxic effects primarily by inducing DNA damage.[4] It forms adducts with DNA, which interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4][5] However, this mechanism is also responsible for its significant side effects and the development of drug resistance.[4]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and experimental procedures, the following diagrams are provided.

This compound's Proposed Mechanism of Action in Cervical Cancer This compound This compound Caspase_Activation Caspase Activation (Caspase-3, -7, -9) This compound->Caspase_Activation BCL2L1_Downregulation BCL2L1 Downregulation This compound->BCL2L1_Downregulation EMT_Inhibition EMT Inhibition This compound->EMT_Inhibition Apoptosis Apoptosis Caspase_Activation->Apoptosis BCL2L1_Downregulation->Apoptosis Migration_Suppression Suppression of Cell Migration EMT_Inhibition->Migration_Suppression Cisplatin's Mechanism of Action in Cervical Cancer Cisplatin Cisplatin DNA_Adducts Formation of DNA Adducts Cisplatin->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental Workflow: In Vitro Drug Comparison cluster_viability Cell Viability Assay cluster_spheroid Tumor Spheroid Growth Assay cluster_apoptosis Apoptosis Assay Seed_Cells Seed HeLa Cells Treat_Cells Treat with this compound or Cisplatin Seed_Cells->Treat_Cells MTT_Assay MTT Assay Treat_Cells->MTT_Assay IC50_Calc Calculate IC50 MTT_Assay->IC50_Calc Form_Spheroids Form HeLa Spheroids Treat_Spheroids Treat Spheroids Form_Spheroids->Treat_Spheroids Measure_Growth Measure Spheroid Growth Treat_Spheroids->Measure_Growth Compare_Inhibition Compare Growth Inhibition Measure_Growth->Compare_Inhibition Treat_Apoptosis Treat HeLa Cells Annexin_V Annexin V Staining Treat_Apoptosis->Annexin_V Flow_Cytometry Flow Cytometry Analysis Annexin_V->Flow_Cytometry Quantify_Apoptosis Quantify Apoptotic Cells Flow_Cytometry->Quantify_Apoptosis

References

Validating the Arborinine-KDM1A Interaction: A Comparative Guide to Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data and methodologies for validating the interaction between the natural product Arborinine and its target, Lysine-Specific Demethylase 1A (KDM1A), also known as LSD1. The objective is to offer a comprehensive resource for researchers seeking to evaluate this interaction and compare its binding characteristics with other known KDM1A inhibitors.

Comparative Analysis of KDM1A Inhibitors

The interaction between a small molecule inhibitor and its protein target is a critical factor in drug development. While this compound has been identified as a potential inhibitor of KDM1A, direct quantitative binding data from biochemical assays remains limited in publicly available literature. The majority of reported values are IC50s derived from cell-based assays, which measure the concentration of the inhibitor required to achieve a 50% reduction in a specific cellular process (e.g., cell proliferation). In contrast, biochemical assays directly measure the binding affinity (Kd) or inhibition constant (Ki) of the compound to the purified enzyme.

This section compares the available data for this compound with two other well-characterized KDM1A inhibitors, Bomedemstat and Seclidemstat. It is important to note the distinction between cell-based IC50 values and biochemical binding constants for an accurate comparison.

CompoundTargetAssay TypeValueReference
This compound KDM1ACell-based (Gastric Cancer Cell Proliferation)IC50: 0.24 - 7.26 µM[1]
KDM1ACell-based (Renal Cancer Cell Proliferation)IC50: 14.94 - 39.09 µM[2]
Bomedemstat KDM1ABiochemicalIC50: 9.7 ± 4.0 nM
Seclidemstat KDM1ABiochemicalKi: 31 nM
KDM1ABiochemicalIC50: 13 nM

Experimental Protocols for Binding Assays

Several biophysical and biochemical techniques are commonly employed to validate and quantify the interaction between a small molecule and a protein target. The following are detailed methodologies for three standard binding assays relevant to the this compound-KDM1A interaction.

Fluorescence Polarization (FP) Assay

Principle: This assay measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled ligand (tracer) upon binding to a larger molecule (protein). When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the protein, its tumbling is restricted, leading to an increase in polarization. A test compound that competes with the tracer for binding to the protein will cause a decrease in polarization.

Methodology:

  • Reagents and Preparation:

    • Purified recombinant KDM1A protein.

    • A fluorescently labeled tracer that binds to KDM1A.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100).

    • Test compound (this compound or other inhibitors) serially diluted in assay buffer.

  • Assay Procedure:

    • Add a fixed concentration of the fluorescent tracer and KDM1A to the wells of a microplate.

    • Add varying concentrations of the test compound to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to reach binding equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader with excitation and emission filters appropriate for the fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the tracer is known.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs when two molecules interact. A solution of the ligand is titrated into a solution containing the protein, and the heat released or absorbed during binding is measured. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

Methodology:

  • Sample Preparation:

    • Dialyze purified KDM1A and the test compound (this compound) into the same buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES or phosphate buffer with 150 mM NaCl at a specific pH.

    • Degas the solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the KDM1A solution into the sample cell of the calorimeter and the test compound into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The heat change after each injection is measured relative to a reference cell containing only buffer.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time monitoring of the association and dissociation of the interacting molecules, providing kinetic information (kon and koff) in addition to the binding affinity (Kd).

Methodology:

  • Chip Preparation:

    • Immobilize purified KDM1A onto the surface of a sensor chip (e.g., via amine coupling).

    • The chip surface is typically coated with a carboxymethylated dextran matrix.

  • Binding Measurement:

    • Flow a solution containing the test compound (analyte) at various concentrations over the sensor chip surface.

    • The binding of the analyte to the immobilized KDM1A causes a change in the refractive index, which is detected as a change in the SPR signal (measured in response units, RU).

    • After the association phase, flow buffer over the chip to monitor the dissociation of the analyte.

  • Data Analysis:

    • The resulting sensorgram shows the change in RU over time, representing the association and dissociation phases.

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon (Kd = koff/kon).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context of the this compound-KDM1A interaction, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_execution Assay Execution cluster_analysis Data Analysis reagents Reagents: - Purified KDM1A - this compound - Assay Buffers fp Fluorescence Polarization: Measure change in polarization reagents->fp itc Isothermal Titration Calorimetry: Measure heat change reagents->itc spr Surface Plasmon Resonance: Measure change in refractive index reagents->spr instrumentation Instrumentation: - Plate Reader (FP) - ITC Calorimeter - SPR Biosensor instrumentation->fp instrumentation->itc instrumentation->spr data_processing Data Processing: - Dose-response curves - Binding isotherms - Sensorgrams fp->data_processing itc->data_processing spr->data_processing binding_parameters Determine Binding Parameters: - Ki / IC50 - Kd / Ka - kon / koff data_processing->binding_parameters

Caption: Workflow for validating this compound-KDM1A interaction using binding assays.

signaling_pathway This compound This compound KDM1A KDM1A (LSD1) This compound->KDM1A Inhibition HistoneH3 Histone H3 (H3K4me2/H3K9me2) KDM1A->HistoneH3 Demethylation GeneRepression Target Gene Repression HistoneH3->GeneRepression GeneActivation Target Gene Activation HistoneH3->GeneActivation CellEffects Cellular Effects: - Anti-proliferation - Pro-apoptosis GeneRepression->CellEffects GeneActivation->CellEffects

Caption: Simplified signaling pathway of KDM1A inhibition by this compound.

References

Comparative Bioactivity of Arborinine from Diverse Natural Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of the bioactivity of Arborinine, an acridone alkaloid, isolated from various natural plant sources. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side look at its anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Abstract

This compound, a naturally occurring acridone alkaloid, has garnered significant scientific interest due to its wide spectrum of pharmacological activities. It is predominantly found in plants of the Rutaceae family. This guide synthesizes experimental data from multiple studies to compare the cytotoxic, antimicrobial, and anti-inflammatory bioactivities of this compound derived from different plant species. A key mechanistic insight into its anticancer effect, the inhibition of the KDM1A/UBE2O signaling pathway, is also detailed. The information is presented to facilitate further research and development of this compound as a potential therapeutic agent.

Data Summary

The bioactivity of this compound can vary depending on its natural source. The following tables summarize the quantitative data on its cytotoxic, antimicrobial, and anti-inflammatory activities as reported in various studies.

Table 1: Comparative Cytotoxic Activity of this compound from Different Natural Sources
Natural SourceCancer Cell LineAssayIC50 ValueReference
Glycosmis pentaphyllaCOLO-205 (Colon)SRB<10 µg/mL[1]
OVCAR-3 (Ovarian)SRB<10 µg/mL[1]
T-47D (Breast)SRB<10 µg/mL[1]
Ruta graveolensHeLa (Cervical)MTT1.84 µM[2]
MCF-7 (Breast)MTT11.74 µM[2]
A431 (Skin)MTT12.95 µM[2]
Glycosmis parvaSGC-7901 (Gastric)MTT1.96 µM[3]
SGC-7901/ADR (Gastric, Adriamycin-resistant)MTT0.24 µM[3]
NCI-N87 (Gastric)MTT5.67 µM[3]
BGC-823 (Gastric)MTT7.26 µM[3]
MGC803 (Gastric)MTT4.75 µM[3]
HGC-27 (Gastric)MTT5.70 µM[3]
786-O (Renal)MTT~20 µM (at 48h)[4]
A498 (Renal)MTT~25 µM (at 48h)[4]
Teclea gerrardii, Zanthoxylum leprieurii, Teclea trichocarpaPlasmodium falciparum (HB3, Chloroquine-sensitive)-3.85 ± 0.11 µM[5]
Plasmodium falciparum (K1, Chloroquine-resistant)-9.34 ± 0.37 µM[5]
Table 2: Comparative Antimicrobial Activity of this compound from Glycosmis pentaphylla
MicroorganismAssayActivityReference
Staphylococcus aureusAgar Well DiffusionMild to moderate[1]
Klebsiella pneumoniaeAgar Well DiffusionMild to moderate[1]
Bacillus subtilisAgar Well DiffusionMild to moderate[1]
Candida albicansAgar Well DiffusionMild to moderate[1]

Note: Specific MIC (Minimum Inhibitory Concentration) values for this compound from different sources are not consistently reported in the reviewed literature, hence a qualitative summary is provided.

Table 3: Anti-inflammatory Activity of this compound
AssayMethodIC50 ValueReference
Inhibition of Albumin DenaturationIn vitro103.21 µg/mL (Lawsonia inermis L. leaves extract - Note: not pure this compound)[6]
Membrane StabilizationIn vitro125.02 µg/mL (Rosa damascena. L flower - Note: not pure this compound)[6]

Note: Quantitative data for the anti-inflammatory activity of pure this compound is limited in the reviewed literature. The data presented is for plant extracts known to contain relevant compounds and provides a basis for further investigation.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to allow for replication and further studies.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell viability compared to the untreated control.

2. SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with distilled water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and then air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The IC50 value is determined as the concentration that inhibits cell growth by 50%.[2][7]

Antimicrobial Assay

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume (e.g., 100 µL) of the this compound solution at different concentrations into the wells. A positive control (standard antibiotic) and a negative control (solvent) should be included.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.[1]

Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rats (In vivo)

This is a standard model to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimate rats for at least one week before the experiment.

  • Compound Administration: Administer this compound or a control vehicle orally or intraperitoneally to the rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[8][9][10]

Visualizations

The following diagrams illustrate key processes related to the study of this compound's bioactivity.

experimental_workflow cluster_extraction Isolation of this compound cluster_bioactivity Bioactivity Screening plant_material Plant Material (e.g., leaves, bark) extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction purification Chromatographic Purification (e.g., Column Chromatography, HPLC) extraction->purification This compound Pure this compound purification->this compound cytotoxicity Cytotoxicity Assays (MTT, SRB) This compound->cytotoxicity Test on Cancer Cells antimicrobial Antimicrobial Assays (Agar Well Diffusion) This compound->antimicrobial Test on Microorganisms anti_inflammatory Anti-inflammatory Assays (In vitro/In vivo) This compound->anti_inflammatory Test in Inflammation Models data_analysis_cyto data_analysis_cyto cytotoxicity->data_analysis_cyto Determine IC50 data_analysis_am data_analysis_am antimicrobial->data_analysis_am Measure Zone of Inhibition/MIC data_analysis_ai data_analysis_ai anti_inflammatory->data_analysis_ai Determine % Inhibition/IC50

General workflow for this compound isolation and bioactivity screening.

signaling_pathway This compound This compound kdm1a KDM1A (LSD1) (Lysine-specific demethylase 1A) This compound->kdm1a inhibits apoptosis Apoptosis This compound->apoptosis induces ube2o UBE2O (Ubiquitin-conjugating enzyme E2O) kdm1a->ube2o transcriptionally activates proliferation Cell Proliferation ube2o->proliferation promotes migration Cell Migration ube2o->migration promotes

This compound's inhibitory effect on the KDM1A/UBE2O signaling pathway in cancer cells.

Conclusion

This compound exhibits significant bioactivity across a range of therapeutic areas, with its anticancer properties being the most extensively studied. The data compiled in this guide demonstrates that this compound's potency can be influenced by its natural source, highlighting the importance of considering the plant species in phytochemical studies. The elucidation of its inhibitory action on the KDM1A/UBE2O signaling pathway provides a solid foundation for mechanism-based drug discovery and development.[11][12] The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for the scientific community to standardize methodologies and accelerate research into the therapeutic potential of this compound. Further investigations are warranted to explore its full clinical utility.

References

Safety Operating Guide

Proper Disposal Procedures for Arborinine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential safety and logistical information for the disposal of arborinine, a naturally occurring alkaloid.

A key determinant in the disposal protocol for any chemical is its hazard classification. According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] This classification significantly influences the recommended disposal methods. However, it is imperative to always consult and adhere to all prevailing country, federal, state, and local regulations, as these may have specific requirements for non-hazardous chemical waste.[1]

Immediate Safety and Handling

While this compound is not classified as hazardous, standard laboratory safety protocols should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat to avoid inhalation and contact with eyes and skin.[1] Handling should be performed in a well-ventilated area.[1]

This compound Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₆H₁₅NO₄[1][2]
Molecular Weight 285.29 g/mol [1][3]
Appearance Powder/Solid[3][4]
CAS Number 5489-57-6[1][2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Slightly soluble in water (53.21 mg/L @ 25 °C est.).[5]
Storage Recommended to be stored desiccated at -20°C for long-term stability.[4]

This compound Disposal Protocol

The following step-by-step process outlines the recommended procedure for the disposal of this compound waste.

  • Waste Characterization : Confirm that the waste stream contains only this compound and non-hazardous solvents or materials. If mixed with hazardous substances, the entire mixture must be treated as hazardous waste.

  • Consult Local Regulations : Before proceeding, consult your institution's Environmental Health and Safety (EHS) department or equivalent authority to confirm the approved disposal method for non-hazardous chemical waste.[1][6][7]

  • Solid Waste Disposal :

    • For solid this compound waste, carefully place it in a clearly labeled, sealed container.

    • If permitted by local regulations for non-hazardous solids, this container may be disposed of in the regular trash.[1][6] Ensure the container is sealed to prevent dust generation.

  • Aqueous Solution Disposal :

    • For dilute aqueous solutions of this compound, check with your local EHS for permission to dispose of it down the drain.[1][6]

    • If permitted, flush with copious amounts of water to ensure dilution in the sanitary sewer system.

  • Solvent-Based Solution Disposal :

    • Solutions of this compound in solvents such as DMSO, acetone, or ethyl acetate should be collected in a designated, compatible waste container.[4]

    • Label the container clearly with "Non-hazardous Waste," the chemical name ("this compound"), and the solvent used.

    • Arrange for pickup and disposal through your institution's chemical waste program. Do not dispose of organic solvents down the drain.

  • Empty Container Disposal :

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[7]

    • The rinsate should be collected and disposed of as chemical waste, following the procedures for solvent-based solutions.[7]

    • After rinsing, the container can typically be disposed of in the regular trash or recycling, depending on institutional policies.[7] Deface the original label to prevent misuse.[6]

Experimental Protocol: Spill Cleanup

In the event of a spill of solid this compound, the following procedure should be followed:

  • Ensure Safety : Cordon off the spill area to prevent cross-contamination. Ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.[8][9]

  • Containment : For a powder spill, care should be taken to avoid creating dust.[10]

  • Cleanup :

    • Gently cover the spill with an absorbent material, such as absorbent pads or vermiculite, working from the outside in.[8][11]

    • Carefully scoop the mixture into a designated waste container.[10]

    • Wipe the spill area with a wet paper towel or cloth to remove any remaining residue.[10]

  • Disposal of Cleanup Materials : Place all contaminated absorbent materials, paper towels, and gloves into a sealed plastic bag.[8][10] Label the bag as "Non-hazardous waste: this compound spill debris" and dispose of it according to your institution's procedures for solid waste.

  • Decontamination : Clean the affected area and any contaminated equipment with a suitable laboratory detergent and water.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

ArborinineDisposal start This compound Waste Generated is_mixed Is it mixed with hazardous waste? start->is_mixed consult_ehs Consult Institutional EHS for Non-Hazardous Waste Disposal Guidelines is_mixed->consult_ehs No hazardous_waste Treat as Hazardous Waste is_mixed->hazardous_waste Yes waste_type What is the form of the waste? consult_ehs->waste_type solid Solid this compound waste_type->solid Solid aqueous Aqueous Solution waste_type->aqueous Aqueous solvent Solvent Solution waste_type->solvent Solvent dispose_trash Dispose in Regular Trash (if permitted) solid->dispose_trash dispose_drain Dispose Down Drain with Copious Water (if permitted) aqueous->dispose_drain collect_waste Collect in Labeled Waste Container for Chemical Waste Pickup solvent->collect_waste

Caption: this compound Disposal Decision Workflow.

References

Personal protective equipment for handling Arborinine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Arborinine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are based on available data and general laboratory safety protocols.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₆H₁₅NO₄[1][2][3][4]
Molecular Weight 285.29 g/mol [1][2][3]
CAS Number 5489-57-6[1][2][5]
Melting Point 175 - 177.5 °C[2][3][6][7]
Boiling Point 508.4 °C (Predicted)[2][7]
Appearance Solid[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[5]
Storage Temperature Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. Recommended to store at 2°C - 8°C with the container well closed.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure, as comprehensive toxicity data is not available. The following PPE is recommended based on general laboratory safety standards for handling solid chemical compounds.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) are essential to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.[8][9]

  • Eye Protection : Safety glasses with side shields or goggles are mandatory to protect against dust particles and splashes.[8]

  • Skin and Body Protection : A lab coat or long-sleeved shirt and long pants should be worn to protect the skin.[8][10] For tasks with a higher risk of dust generation, disposable coveralls may be considered.

  • Respiratory Protection : If handling large quantities or if there is a potential for aerosolization of the powder, a respirator with a particulate filter (e.g., N95 or P2) should be used.[11] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Operational Plans: Safe Handling Procedures

Adherence to the following procedural steps will help ensure the safe handling of this compound in a laboratory setting.

  • Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Preventing Contamination : Avoid direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where this compound is handled.

  • Dispensing : When weighing or transferring the powder, do so carefully to avoid creating dust. Use a spatula or other appropriate tools.

  • Housekeeping : Keep the work area clean. Promptly clean up any spills according to the spill management protocol.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[8]

Experimental Workflow: Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Prepare Work Area (Fume Hood) A->B C Weigh/Transfer this compound B->C D Perform Experiment C->D E Decontaminate Equipment D->E F Dispose of Waste E->F G Remove PPE F->G H Wash Hands G->H

Caption: Experimental workflow for safely handling this compound.

Disposal Plans

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential harm to others.

  • Unused Product : Unused this compound should be disposed of as chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be collected in a designated, sealed waste container and disposed of as chemical waste.

  • Empty Containers : Empty containers should be rinsed with an appropriate solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to local regulations.

Logical Relationship: this compound Waste Disposal

G Start This compound Waste Generated Is_Liquid Is the waste liquid or solid? Start->Is_Liquid Liquid_Waste Liquid Waste Is_Liquid->Liquid_Waste Liquid Solid_Waste Solid Waste Is_Liquid->Solid_Waste Solid Is_Contaminated_Solvent Is it a contaminated solvent or aqueous solution? Liquid_Waste->Is_Contaminated_Solvent Is_Contaminated_Material Is it contaminated labware or unused solid? Solid_Waste->Is_Contaminated_Material Contaminated_Solvent Collect in appropriate solvent waste container Is_Contaminated_Solvent->Contaminated_Solvent Solvent Aqueous_Solution Consult EHS for disposal of dilute aqueous solutions Is_Contaminated_Solvent->Aqueous_Solution Aqueous End Properly Disposed Contaminated_Solvent->End Aqueous_Solution->End Contaminated_Material Collect in a labeled solid waste container Is_Contaminated_Material->Contaminated_Material Labware Unused_Solid Dispose of as solid chemical waste via EHS Is_Contaminated_Material->Unused_Solid Unused Solid Contaminated_Material->End Unused_Solid->End

Caption: Decision tree for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arborinine
Reactant of Route 2
Arborinine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.